4Z,7Z,10Z,13Z,16Z-docosapentaenoyl-CoA
Description
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Properties
Molecular Formula |
C43H68N7O17P3S |
|---|---|
Molecular Weight |
1080.0 g/mol |
IUPAC Name |
S-[2-[3-[[(2R)-4-[[[(2R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (4Z,7Z,10Z,13Z,16Z)-docosa-4,7,10,13,16-pentaenethioate |
InChI |
InChI=1S/C43H68N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-34(52)71-27-26-45-33(51)24-25-46-41(55)38(54)43(2,3)29-64-70(61,62)67-69(59,60)63-28-32-37(66-68(56,57)58)36(53)42(65-32)50-31-49-35-39(44)47-30-48-40(35)50/h8-9,11-12,14-15,17-18,20-21,30-32,36-38,42,53-54H,4-7,10,13,16,19,22-29H2,1-3H3,(H,45,51)(H,46,55)(H,59,60)(H,61,62)(H2,44,47,48)(H2,56,57,58)/b9-8-,12-11-,15-14-,18-17-,21-20-/t32-,36?,37?,38+,42-/m1/s1 |
InChI Key |
QKBTYZDPVNTERQ-XRUDLNQTSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Metabolic Pathway of 4Z,7Z,10Z,13Z,16Z-Docosapentaenoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the metabolic pathway of 4Z,7Z,10Z,13Z,16Z-docosapentaenoyl-CoA, an important n-6 very-long-chain polyunsaturated fatty acid. Detailing its biosynthesis from adrenic acid through a series of elongation and desaturation reactions, this document elucidates the key enzymatic steps and subcellular locations involved. Furthermore, it presents quantitative data on enzyme kinetics, detailed experimental protocols for the analysis of this pathway, and visual diagrams of the metabolic and experimental workflows. This guide is intended to be a valuable resource for researchers, scientists, and drug development professionals investigating lipid metabolism and its role in health and disease.
Introduction
4Z,7Z,10Z,13Z,16Z-Docosapentaenoic acid (DPA n-6), also known as Osbond acid, is a 22-carbon polyunsaturated fatty acid (PUFA) that plays a significant role in cellular physiology. As an elongated and desaturated derivative of arachidonic acid, DPA n-6 is a precursor to a variety of bioactive lipid mediators and is a component of cellular membranes. The metabolism of its activated form, this compound, involves a coordinated interplay between enzymes in the endoplasmic reticulum (microsomes) and peroxisomes. Understanding this metabolic pathway is crucial for developing therapeutic strategies targeting inflammatory diseases, metabolic disorders, and other conditions where lipid signaling is dysregulated.
Biosynthesis of this compound
The primary pathway for the synthesis of this compound begins with the C22:4 n-6 fatty acid, adrenic acid (7,10,13,16-docosatetraenoic acid). The established metabolic sequence involves microsomal chain elongation and desaturation, followed by a single cycle of peroxisomal β-oxidation.[1]
The key steps are as follows:
-
Elongation: Adrenic acid (22:4n-6) is elongated in the microsomes to 9,12,15,18-tetracosatetraenoic acid (24:4n-6).[1]
-
Desaturation: This C24 intermediate is then desaturated at the Δ6 position by a Δ6-desaturase enzyme in the microsomes to form 6,9,12,15,18-tetracosapentaenoic acid (24:5n-6).[1]
-
Peroxisomal β-oxidation: The resulting 24:5n-6 is then transported to the peroxisomes where it undergoes one cycle of β-oxidation to yield the final product, 4,7,10,13,16-docosapentaenoic acid (22:5n-6).[1] This fatty acid is subsequently activated to its CoA ester, this compound.
It is important to note that the direct Δ4-desaturation of adrenic acid to DPA n-6 has not been observed in rat liver microsomes.[1]
Quantitative Data
The following table summarizes key quantitative data related to the metabolism of this compound and related fatty acids.
| Parameter | Substrate | Value | Enzyme/System | Source |
| Esterification Rate | 4,7,10,13,16-Docosapentaenoic acid (22:5n-6) | 135 nmol/min/mg protein | Microsomal acyl-CoA:1-acyl-sn-glycero-3-phosphocholine acyltransferase | [1] |
| 7,10,13,16-Docosatetraenoic acid (22:4n-6) | 18 nmol/min/mg protein | Microsomal acyl-CoA:1-acyl-sn-glycero-3-phosphocholine acyltransferase | [1] | |
| 5,8,11,14-Eicosatetraenoic acid (20:4n-6) | 160 nmol/min/mg protein | Microsomal acyl-CoA:1-acyl-sn-glycero-3-phosphocholine acyltransferase | [1] | |
| Peroxisomal β-oxidation | [3-¹⁴C]9,12,15,18-Tetracosatetraenoic acid (24:4n-6) | ~4 times higher acid-soluble radioactivity compared to 24:5n-6 | Peroxisomes | [1] |
| [3-¹⁴C]6,9,12,15,18-Tetracosapentaenoic acid (24:5n-6) | Lower acid-soluble radioactivity | Peroxisomes | [1] |
Experimental Protocols
Analysis of Fatty Acid Metabolism using Radiolabeled Precursors
This protocol describes a general method for tracing the metabolic fate of a radiolabeled fatty acid precursor, such as [1-¹⁴C]adrenic acid, in cultured cells or tissue homogenates.
Materials:
-
Cultured cells (e.g., hepatocytes) or tissue homogenates (e.g., liver microsomes and peroxisomes)
-
Radiolabeled fatty acid precursor (e.g., [1-¹⁴C]7,10,13,16-docosatetraenoic acid)
-
Cell culture medium or appropriate incubation buffer
-
Cofactors for elongation and desaturation (e.g., malonyl-CoA, NADPH)
-
Organic solvents for lipid extraction (e.g., chloroform, methanol)
-
Thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) system for lipid separation
-
Scintillation counter for radioactivity measurement
Procedure:
-
Incubation: Incubate the cells or tissue homogenates with the radiolabeled fatty acid precursor in the appropriate medium or buffer containing necessary cofactors. The incubation time and temperature should be optimized for the specific experimental system.
-
Lipid Extraction: After incubation, terminate the reaction and extract the total lipids using a method such as the Folch or Bligh-Dyer procedure. This typically involves the addition of a chloroform:methanol mixture to the sample, followed by phase separation to isolate the lipid-containing organic phase.
-
Lipid Separation: Separate the different lipid classes and fatty acid methyl esters (FAMEs) from the extracted lipid sample. This can be achieved using TLC with an appropriate solvent system or by HPLC with a suitable column and mobile phase.
-
Identification and Quantification: Identify the radiolabeled metabolites by comparing their migration on the TLC plate or their retention time on the HPLC column with those of authentic standards. Scrape the corresponding spots from the TLC plate or collect the HPLC fractions and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis: Express the results as the percentage of the initial radioactivity incorporated into each metabolite or as the specific activity (e.g., nmol of product formed per mg of protein per minute).
Gas Chromatography-Mass Spectrometry (GC-MS) for Fatty Acid Profiling
This protocol provides a general workflow for the qualitative and quantitative analysis of fatty acid composition in biological samples.
Materials:
-
Biological sample (e.g., cells, tissue, plasma)
-
Internal standard (e.g., a fatty acid not naturally present in the sample, such as heptadecanoic acid)
-
Reagents for transesterification to form fatty acid methyl esters (FAMEs) (e.g., methanolic HCl or BF₃ in methanol)
-
Organic solvent for extraction (e.g., hexane)
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column suitable for FAME separation (e.g., a polar column like those with a polyethylene (B3416737) glycol stationary phase)
Procedure:
-
Lipid Extraction: Extract the total lipids from the sample as described in the previous protocol.
-
Transesterification: Convert the fatty acids within the lipid extract to their volatile methyl esters (FAMEs). This is typically achieved by heating the sample with a reagent like methanolic HCl or BF₃ in methanol.
-
Extraction of FAMEs: After the reaction, extract the FAMEs into an organic solvent such as hexane (B92381).
-
GC-MS Analysis: Inject an aliquot of the FAME-containing hexane extract into the GC-MS system.
-
Gas Chromatography: The FAMEs are separated based on their boiling points and polarity as they pass through the capillary column. The temperature program of the GC oven is optimized to achieve good separation of the different FAMEs.
-
Mass Spectrometry: As the separated FAMEs elute from the GC column, they enter the mass spectrometer where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for each FAME, allowing for its identification.
-
-
Data Analysis:
-
Qualitative Analysis: Identify the individual FAMEs by comparing their retention times and mass spectra to those of known standards and to libraries of mass spectra.
-
Quantitative Analysis: Quantify the amount of each fatty acid by comparing the peak area of its corresponding FAME to the peak area of the internal standard. A calibration curve using known amounts of fatty acid standards should be prepared to ensure accurate quantification.
-
Visualizations
Biosynthetic Pathway of this compound
Caption: Biosynthesis of this compound.
Experimental Workflow for Fatty Acid Analysis
Caption: Experimental workflow for fatty acid analysis.
Conclusion
The metabolic pathway of this compound is a critical branch of n-6 polyunsaturated fatty acid metabolism. Its synthesis from adrenic acid involves a multi-step process spanning both the microsomes and peroxisomes, highlighting the intricate subcellular organization of lipid metabolism. The quantitative data and experimental protocols provided in this guide offer a foundation for researchers to further investigate the regulation of this pathway and its physiological significance. A deeper understanding of the enzymes and fluxes involved will be instrumental in the development of novel therapeutic interventions for a range of diseases where dysregulation of lipid metabolism is a key pathological feature. Future research should focus on elucidating the precise regulatory mechanisms that govern the flux through this pathway and the downstream signaling roles of DPA n-6 and its metabolites.
References
The Biological Function of Osbond Acid-CoA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Osbond acid, also known as n-6 docosapentaenoic acid (DPA n-6), is a 22-carbon omega-6 polyunsaturated fatty acid. Within the cell, its activated form, Osbond acid-coenzyme A (Osbond acid-CoA), serves as a critical metabolic intermediate and signaling molecule. This technical guide provides a comprehensive overview of the biological functions of Osbond acid-CoA, detailing its synthesis, metabolic fate, and regulatory roles. The information is presented to support further research and therapeutic development targeting pathways involving this very long-chain fatty acyl-CoA.
Biosynthesis of Osbond Acid-CoA
Osbond acid is not typically obtained in significant amounts from the diet but is endogenously synthesized from the essential fatty acid, arachidonic acid. The biosynthesis is a two-step process that occurs in the endoplasmic reticulum, involving elongation and desaturation enzymes. The immediate product of these reactions is Osbond acid, which is then activated to Osbond acid-CoA by an acyl-CoA synthetase.
The synthesis pathway is as follows:
-
Elongation: Arachidonoyl-CoA (20:4n-6-CoA) is elongated by an ELOVL (Elongation of Very Long Chain Fatty Acids) enzyme, adding two carbons to form docosatetraenoyl-CoA (22:4n-6-CoA).
-
Desaturation: Docosatetraenoyl-CoA is then desaturated by a fatty acid desaturase to introduce a fifth double bond, yielding Osbond acid-CoA (22:5n-6-CoA).
Biosynthesis of Osbond acid-CoA from Arachidonoyl-CoA.
Metabolic and Signaling Functions of Osbond Acid-CoA
As a very long-chain fatty acyl-CoA, Osbond acid-CoA is a versatile molecule involved in both metabolic and signaling pathways.
Incorporation into Complex Lipids
Osbond acid, activated to Osbond acid-CoA, is incorporated into the phospholipid bilayers of cell membranes. This incorporation can influence membrane fluidity, lipid raft formation, and the function of membrane-bound proteins.
Precursor for Eicosanoid Synthesis
Osbond acid-CoA can be further metabolized by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes to produce a variety of bioactive lipid mediators, analogous to the eicosanoids derived from arachidonic acid. These Osbond acid-derived mediators are thought to play roles in inflammation and cellular signaling.
Metabolism of Osbond acid-CoA by COX and LOX pathways.
Regulation of Gene Expression
Long-chain fatty acyl-CoAs are known to directly influence gene transcription by binding to and modulating the activity of nuclear receptors and other transcription factors. While direct binding studies on Osbond acid-CoA are limited, it is plausible that it can regulate transcription factors that respond to other long-chain fatty acyl-CoAs.
Potential nuclear receptor targets include:
-
Hepatocyte Nuclear Factor 4α (HNF-4α): Long-chain fatty acyl-CoAs have been shown to bind directly to HNF-4α, affecting its transcriptional activity.[1]
-
Peroxisome Proliferator-Activated Receptors (PPARs): Fatty acids and their CoA-esters are well-known ligands for PPARs, which are master regulators of lipid metabolism.[2]
Proposed signaling pathway for Osbond acid-CoA in gene regulation.
Quantitative Data Summary
The following tables summarize key quantitative parameters related to the analysis and enzymatic interactions of long-chain fatty acyl-CoAs, which can be extrapolated to Osbond acid-CoA.
| Parameter | Value | Method | Reference |
| LC-MS/MS Lower Limit of Quantification | 0.48 ng/mL | LC-MS/MS with derivatization | [3] |
| Linear Dynamic Range for Fatty Acid Analysis | >5 orders of magnitude | LC-MS/MS | [3] |
| Enzyme | Interaction | Effect | Reference |
| Cyclooxygenase (COX) | Competitive Inhibition by C22 PUFAs | Inhibition of arachidonic acid oxygenation | [4] |
| Acyl-CoA Dehydrogenases | Competitive Substrate | Feedforward inhibition in β-oxidation | [5] |
Experimental Protocols
Quantification of Osbond Acid-CoA by LC-MS/MS
This protocol describes a general approach for the quantification of long-chain acyl-CoAs, which can be specifically adapted for Osbond acid-CoA.
1. Sample Preparation:
- Homogenize tissue or cell pellets in a suitable buffer.
- Perform protein precipitation with a cold organic solvent (e.g., acetonitrile (B52724) or methanol).
- Centrifuge to pellet the protein and collect the supernatant containing the acyl-CoAs.
- Evaporate the solvent and reconstitute the sample in a mobile phase-compatible solution.
2. LC-MS/MS Analysis:
- Chromatography: Use a C18 reverse-phase column with a gradient elution of water and acetonitrile/methanol containing a small percentage of formic or acetic acid.
- Mass Spectrometry: Operate the mass spectrometer in positive ion mode using electrospray ionization (ESI).
- Detection: Use Multiple Reaction Monitoring (MRM) for quantification, with specific precursor-to-product ion transitions for Osbond acid-CoA and an appropriate internal standard.
Sample [label="Biological Sample"];
Extraction [label="Lipid Extraction & Protein Precipitation"];
LC [label="Liquid Chromatography Separation"];
MS [label="Mass Spectrometry Detection (MRM)"];
Data [label="Data Analysis & Quantification"];
Sample -> Extraction;
Extraction -> LC;
LC -> MS;
MS -> Data;
}
"text-align: center; font-style: italic; font-size: 12px;">Workflow for the quantification of Osbond acid-CoA by LC-MS/MS.
Enzymatic Assay for Osbond Acid-CoA Metabolism
This protocol outlines a method to assess the activity of enzymes that metabolize Osbond acid-CoA, such as those in the COX or LOX pathways.
1. Reaction Setup:
* Prepare a reaction buffer containing the purified enzyme (e.g., COX-1 or COX-2).
* Add co-factors as required by the specific enzyme.
* Initiate the reaction by adding a known concentration of Osbond acid-CoA.
2. Monitoring the Reaction:
* The reaction can be monitored by measuring the consumption of a co-substrate (e.g., oxygen for COX enzymes using an oxygen electrode).
* Alternatively, the reaction can be stopped at various time points, and the products can be extracted and quantified by LC-MS/MS.
3. Data Analysis:
* Calculate the initial reaction velocity from the rate of substrate consumption or product formation.
* Determine kinetic parameters such as Km and Vmaxby varying the substrate concentration.
Conclusion
Osbond acid-CoA is an important, yet understudied, molecule at the intersection of lipid metabolism and cellular signaling. As the activated form of Osbond acid, it is a key intermediate in the synthesis of complex lipids and bioactive mediators. Furthermore, based on the known functions of other long-chain fatty acyl-CoAs, Osbond acid-CoA likely plays a direct role in regulating gene expression through interactions with nuclear receptors. The experimental protocols and data presented inthis guide provide a foundation for further investigation into the precise biological roles of Osbond acid-CoA, which may unveil novel therapeutic targets for metabolic and inflammatory diseases.
References
- 1. Long-chain acyl-CoA-dependent regulation of gene expression in bacteria, yeast and mammals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. sciex.com [sciex.com]
- 4. Different Fatty Acids Compete with Arachidonic Acid for Binding to the Allosteric or Catalytic Subunits of Cyclooxygenases to Regulate Prostanoid Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
The Pivotal Role of 4Z,7Z,10Z,13Z,16Z-Docosapentaenoyl-CoA in Lipidomics: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4Z,7Z,10Z,13Z,16Z-docosapentaenoyl-CoA (DPA n-6-CoA) is the activated form of docosapentaenoic acid (22:5n-6), an omega-6 very-long-chain polyunsaturated fatty acid. As a central intermediate in lipid metabolism, DPA n-6-CoA sits (B43327) at a crucial metabolic crossroads, influencing both the synthesis of complex lipids and the generation of potent signaling molecules. Its role in lipidomics is of growing interest due to its connections to inflammatory processes, neuroprotection, and cardiovascular health. This technical guide provides an in-depth exploration of the synthesis, metabolism, and signaling functions of DPA n-6-CoA, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways.
Biosynthesis and Metabolism of DPA n-6-CoA
DPA n-6 is synthesized from the essential fatty acid arachidonic acid (AA) through a series of elongation and desaturation steps. Once synthesized, DPA n-6 is activated to DPA n-6-CoA by acyl-CoA synthetases, enabling its entry into various metabolic pathways.
Biosynthetic Pathway
The primary pathway for the synthesis of DPA n-6 involves the following steps, primarily occurring in the endoplasmic reticulum:
-
Elongation: Arachidonoyl-CoA (20:4n-6-CoA) is elongated by ELOVL5 to 7Z,10Z,13Z,16Z-docosatetraenoyl-CoA (adrenoyl-CoA; 22:4n-6-CoA).
-
Desaturation: Adrenoyl-CoA is then desaturated by a Δ4-desaturase (or functionally equivalent enzyme system) to form this compound (DPA n-6-CoA).
An alternative pathway involves the elongation of adrenoyl-CoA to 9Z,12Z,15Z,18Z-tetracosatetraenoyl-CoA (24:4n-6-CoA), followed by desaturation to 6Z,9Z,12Z,15Z,18Z-tetracosapentaenoyl-CoA (24:5n-6-CoA), and subsequent chain shortening via peroxisomal β-oxidation to yield DPA n-6-CoA.[1][2]
Metabolic Fates
DPA n-6-CoA can undergo several metabolic transformations:
-
Incorporation into Complex Lipids: DPA n-6-CoA serves as a substrate for acyltransferases, which incorporate the DPA n-6 acyl chain into various classes of lipids, including phospholipids, triglycerides, and cholesterol esters. This incorporation influences the biophysical properties of cell membranes.[1]
-
Retroconversion to Arachidonoyl-CoA: DPA n-6-CoA can be retroconverted back to arachidonoyl-CoA through a process involving peroxisomal β-oxidation. This pathway allows for the regeneration of arachidonic acid, a key precursor for pro-inflammatory eicosanoids.
-
Metabolism to Bioactive Mediators: The free acid, DPA n-6, can be released from complex lipids and enzymatically converted into a series of specialized pro-resolving mediators (SPMs), including resolvins of the D-series (RvDs) and protectins (PDs).[3][4][5] These molecules play a crucial role in the resolution of inflammation.
Quantitative Data
The following tables summarize available quantitative data related to the metabolism and abundance of DPA n-6 and its CoA ester. It is important to note that specific kinetic data and tissue concentrations for DPA n-6-CoA are not as extensively documented as for other more abundant fatty acyl-CoAs.
Table 1: Enzyme Kinetic Parameters
Data for some enzymes are for related substrates due to the limited availability of specific data for DPA n-6-CoA. This should be considered when interpreting the values.
| Enzyme | Substrate | Km (µM) | Vmax (nmol/min/mg protein) | Source |
| Long-Chain Acyl-CoA Synthetase | Docosahexaenoic Acid (22:6n-3) | 26 | - | [6] |
| Δ6-Desaturase | Linoleoyl-CoA (18:2n-6-CoA) | 1.5 | 0.63 | [7] |
| Δ5-Desaturase | Dihomo-γ-linolenoyl-CoA (20:3n-6-CoA) | - | - | [8] |
| ELOVL5 | γ-Linolenoyl-CoA (18:3n-6-CoA) | 2.6 | 0.33 pmol/min/µg | [9] |
Table 2: Tissue and Cellular Concentrations of Acyl-CoAs
This table provides examples of acyl-CoA concentrations in various tissues. Specific quantitative data for DPA n-6-CoA is limited; however, it is a known constituent of the acyl-CoA pool in tissues such as the liver and brain.
| Acyl-CoA | Tissue/Cell Type | Concentration | Source |
| Total Acyl-CoAs | Rat Liver | ~60 nmol/g wet weight | [10] |
| C22:5-CoA (n-3) | Rat Liver (after EPA diet) | Increased levels detected | [2] |
| Various Acyl-CoAs | Bovine Retina, Heart, Liver | Present in varying proportions | [11] |
| Lactoyl-CoA | Mouse Heart | 0.0172 pmol/mg tissue | [12] |
| DPA (free acid) | Human Platelets (after in vitro supplementation) | Significant incorporation into phospholipids | [13] |
Signaling Pathways of DPA n-6-CoA Derived Mediators
The free fatty acid, DPA n-6, is a precursor to a class of specialized pro-resolving mediators (SPMs) that actively terminate the inflammatory response. These mediators exert their effects by binding to specific G-protein coupled receptors (GPCRs).
DPA n-6 Derived Resolvins and their Signaling
DPA n-6 is converted by lipoxygenases (LOX) and cyclooxygenases (COX) to form resolvins of the D-series (e.g., RvD1n-6 DPA, RvD2n-6 DPA). These SPMs have been shown to possess potent anti-inflammatory and pro-resolving activities.[12]
The signaling actions of DPA n-6 derived resolvins are mediated through the activation of GPCRs, primarily GPR32 and ALX/FPR2.[3][14][15] Activation of these receptors initiates a cascade of intracellular events that collectively lead to the resolution of inflammation.
Key downstream effects include:
-
Inhibition of neutrophil infiltration and activation.
-
Stimulation of macrophage phagocytosis of apoptotic cells and debris.
-
Modulation of cytokine and chemokine production.
The following diagram illustrates the signaling pathway of DPA n-6 derived resolvins.
Experimental Protocols
Accurate quantification of DPA n-6-CoA in biological samples is challenging due to its low abundance and instability. The following protocols provide a framework for the extraction and analysis of long-chain acyl-CoAs, including DPA n-6-CoA, using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Protocol 1: Extraction of Long-Chain Acyl-CoAs from Tissues
This protocol is adapted from methods optimized for the recovery of a broad range of acyl-CoAs from tissue samples.[10][16]
Materials:
-
Frozen tissue sample (10-50 mg)
-
Liquid nitrogen
-
Pre-chilled mortar and pestle
-
Ice-cold 100 mM KH₂PO₄ buffer, pH 4.9
-
Ice-cold 2-propanol
-
Ice-cold acetonitrile (B52724) (ACN)
-
Saturated ammonium (B1175870) sulfate (B86663) solution
-
Internal standards (e.g., C17:0-CoA or stable isotope-labeled acyl-CoAs)
-
Centrifuge capable of 4°C operation
-
Solid-phase extraction (SPE) cartridges (weak anion exchange)
-
Vacuum manifold for SPE
-
Nitrogen evaporator or vacuum concentrator
Procedure:
-
Tissue Pulverization: Keep the tissue frozen in liquid nitrogen and grind to a fine powder using a pre-chilled mortar and pestle.
-
Homogenization: Transfer the frozen powder to a pre-chilled tube containing ice-cold KH₂PO₄ buffer and the internal standard. Homogenize thoroughly.
-
Extraction: Add ice-cold 2-propanol and ACN to the homogenate. Vortex vigorously and then add saturated ammonium sulfate solution. Vortex again.
-
Phase Separation: Centrifuge at low speed (e.g., 1,500 x g) for 10 minutes at 4°C to separate the phases.
-
Supernatant Collection: Carefully collect the upper aqueous-organic phase containing the acyl-CoAs.
-
SPE Cleanup (Optional but Recommended):
-
Condition a weak anion exchange SPE cartridge with methanol (B129727), followed by water, and then equilibration buffer (e.g., 100 mM KH₂PO₄, pH 4.9).
-
Load the supernatant onto the conditioned cartridge.
-
Wash the cartridge with equilibration buffer and then with a low percentage of organic solvent to remove impurities.
-
Elute the acyl-CoAs with an appropriate elution buffer (e.g., methanol containing a small percentage of ammonium hydroxide).
-
-
Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried extract in a suitable solvent (e.g., 50% methanol in water) for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis of Long-Chain Acyl-CoAs
This protocol provides a general framework for the analysis of long-chain acyl-CoAs by LC-MS/MS using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.[17]
Instrumentation:
-
High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
LC Conditions:
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size)
-
Mobile Phase A: Water with a volatile modifier (e.g., 10 mM ammonium acetate (B1210297) or 0.1% formic acid)
-
Mobile Phase B: Acetonitrile/isopropanol mixture (e.g., 90:10, v/v) with the same modifier as Mobile Phase A
-
Flow Rate: 0.2-0.4 mL/min
-
Gradient: A suitable gradient from a low to a high percentage of Mobile Phase B to elute the acyl-CoAs based on their chain length and unsaturation.
MS/MS Conditions:
-
Ionization Mode: Positive electrospray ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: Monitor the specific precursor-to-product ion transitions for each acyl-CoA of interest. For most acyl-CoAs, a characteristic neutral loss of 507 Da (the 3'-phospho-ADP moiety) is observed. The precursor ion will be [M+H]⁺.
-
Example for DPA n-6-CoA (C22:5-CoA): Precursor ion (Q1): m/z 1092.6 -> Product ion (Q3): m/z 585.6 (This is a theoretical transition and should be optimized empirically).
-
-
Instrument Parameters: Optimize collision energy, declustering potential, and other source parameters for each analyte and internal standard to achieve maximum sensitivity.
Data Analysis:
-
Quantify the concentration of DPA n-6-CoA by comparing the peak area of its specific MRM transition to the peak area of the corresponding internal standard.
-
Generate a calibration curve using a series of known concentrations of an authentic DPA n-6-CoA standard (if available) or a closely related standard.
Workflow and Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), provide visual representations of the experimental workflow for acyl-CoA analysis and the metabolic pathway of DPA n-6-CoA.
Experimental Workflow for Acyl-CoA Analysis
Metabolic Pathway of DPA n-6-CoA
Conclusion
This compound is a key metabolite in the complex network of lipid metabolism. Its position as an intermediate in the synthesis of very-long-chain fatty acids and as a precursor to potent anti-inflammatory and pro-resolving mediators underscores its significance in maintaining cellular homeostasis. While the comprehensive quantitative analysis of DPA n-6-CoA remains an area of active research, the methodologies outlined in this guide provide a robust framework for its investigation. A deeper understanding of the regulation and function of DPA n-6-CoA will undoubtedly open new avenues for therapeutic interventions in a range of inflammatory and metabolic diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Metabolism and effects on platelet function of the purified eicosapentaenoic and docosahexaenoic acids in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The resolvin D1 receptor GPR32 transduces inflammation resolution and atheroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protectin D1n-3 DPA and resolvin D5n-3 DPA are effectors of intestinal protection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative determination of hydroxy fatty acids as an indicator of in vivo lipid peroxidation: oxidation products of arachidonic and docosapentaenoic acids in rat liver after exposure to carbon tetrachloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Long-chain acyl-coenzyme A synthetase from rat brain microsomes. Kinetic studies using [1-14C]docosahexaenoic acid substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A vertebrate fatty acid desaturase with Delta 5 and Delta 6 activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Incorporation of delta 5 desaturase substrate (dihomogammalinolenic acid, 20:3 n-6) and product (arachidonic acid 20:4 n-6) into rat liver cell nuclei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. polimer-itn.eu [polimer-itn.eu]
- 10. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 11. youtube.com [youtube.com]
- 12. DOT Language | Graphviz [graphviz.org]
- 13. Docosahexaenoic acid and docosapentanoic acid incorporation into human platelets after 24 and 72 hours: inhibitory effects on platelet reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. FPR2/ALX receptor expression and internalization are critical for lipoxin A4 and annexin-derived peptide-stimulated phagocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Lipoxin-mediated signaling: ALX/FPR2 interaction and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
Cellular Localization of Docosapentaenoyl-CoA Synthetase: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Docosapentaenoyl-CoA synthetase, formally known as Acyl-CoA Synthetase Long-Chain Family Member 5 (ACSL5), is a pivotal enzyme in lipid metabolism. It catalyzes the conversion of long-chain fatty acids, including docosapentaenoic acid (DPA), into their corresponding acyl-CoA thioesters. This activation is the requisite first step for their subsequent involvement in a variety of metabolic pathways, such as lipid synthesis and β-oxidation. The subcellular localization of ACSL5 is a critical determinant of the metabolic fate of the fatty acids it activates. This technical guide provides an in-depth overview of the cellular distribution of ACSL5, supported by experimental methodologies and pathway visualizations.
Subcellular Localization of ACSL5
ACSL5 has been identified in several subcellular compartments, with its primary locations being the endoplasmic reticulum and the outer mitochondrial membrane.[1][2][3] This dual localization strategically places the enzyme at the hubs of both anabolic and catabolic lipid pathways.
Data Presentation: Reported Subcellular Locations
While precise quantitative data on the fractional distribution of ACSL5 across different organelles is not extensively documented in the literature, a qualitative summary of its reported locations is presented below. The distribution can be influenced by the specific isoform of ACSL5 and the cell type.[1]
| Subcellular Compartment | Presence Reported | Isoform Preference (in some cell types) | References |
| Endoplasmic Reticulum (ER) | Yes | Long isoform | [1][2][3][4][5] |
| Mitochondria (Outer Membrane) | Yes | Short isoform | [1][2][3][4][5] |
| Lipid Droplets | Yes | - | [1] |
| Cell Membrane | Yes | - | [2] |
| Nucleoplasm | Yes | - | [6] |
Metabolic Significance of ACSL5 Localization
The localization of ACSL5 dictates the metabolic channeling of DPA and other long-chain fatty acids.
-
Endoplasmic Reticulum: ACSL5 on the ER is positioned to activate fatty acids for the synthesis of complex lipids, such as triacylglycerols and phospholipids, which are key components of cellular membranes and energy storage molecules.[1][7]
-
Mitochondria: When localized to the outer mitochondrial membrane, ACSL5-activated fatty acyl-CoAs are primed for transport into the mitochondria for β-oxidation, the process of breaking down fatty acids to generate ATP.[1][3]
The following diagram illustrates the metabolic fate of Docosapentaenoic Acid (DPA) following its activation by ACSL5 in the endoplasmic reticulum and mitochondria.
Experimental Protocols
Determining the subcellular localization of ACSL5 typically involves two primary methodologies: immunofluorescence microscopy for in situ visualization and subcellular fractionation followed by immunoblotting for biochemical confirmation.
Immunofluorescence Microscopy
This technique allows for the visualization of ACSL5 within intact cells, providing spatial context for its localization.
Protocol:
-
Cell Culture and Fixation:
-
Grow cells on sterile glass coverslips in a petri dish to 60-80% confluency.
-
Wash the cells gently with phosphate-buffered saline (PBS).
-
Fix the cells by incubating with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
To allow the antibody to access intracellular antigens, permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 1% Bovine Serum Albumin in PBS) for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody against ACSL5 in the blocking buffer to its optimal concentration.
-
Incubate the cells with the diluted primary antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Wash the cells three times with PBS for 5 minutes each.
-
Dilute a fluorophore-conjugated secondary antibody, which recognizes the host species of the primary antibody, in the blocking buffer. For co-localization studies, use secondary antibodies with distinct fluorophores for ACSL5 and organelle markers (e.g., anti-Calnexin for ER, anti-TOM20 for mitochondria).
-
Incubate the cells with the secondary antibody solution for 1-2 hours at room temperature, protected from light.
-
-
Counterstaining and Mounting:
-
Wash the cells three times with PBS for 5 minutes each, protected from light.
-
(Optional) Counterstain the nuclei with a DNA-binding dye like DAPI for 5 minutes.
-
Wash the cells a final time with PBS.
-
Mount the coverslip onto a microscope slide using an anti-fade mounting medium.
-
-
Imaging:
-
Visualize the stained cells using a fluorescence or confocal microscope. The resulting images will show the localization of ACSL5 in relation to the overall cell structure and specific organelles if co-localization markers were used.
-
Subcellular Fractionation and Immunoblotting
This method provides biochemical evidence of ACSL5's presence in different cellular fractions.
Protocol:
-
Cell Lysis and Homogenization:
-
Harvest cultured cells and wash them with ice-cold PBS.
-
Resuspend the cell pellet in a hypotonic buffer and incubate on ice to swell the cells.
-
Homogenize the cells using a Dounce homogenizer or by passing them through a narrow-gauge needle. The goal is to rupture the plasma membrane while leaving organelles intact.
-
-
Differential Centrifugation:
-
Centrifuge the homogenate at a low speed (e.g., 700 x g for 10 minutes at 4°C) to pellet the nuclei. The supernatant contains the cytoplasm, mitochondria, and microsomes (ER fragments).
-
Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000 x g for 15 minutes at 4°C) to pellet the mitochondria.
-
Transfer the resulting supernatant to an ultracentrifuge tube and spin at a very high speed (e.g., 100,000 x g for 1 hour at 4°C) to pellet the microsomal fraction (containing the ER). The final supernatant is the cytosolic fraction.
-
-
Protein Quantification and Immunoblotting:
-
Determine the protein concentration of each fraction using a standard protein assay (e.g., BCA assay).
-
Separate equal amounts of protein from each fraction by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with a primary antibody against ACSL5.
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate.
-
To validate the purity of the fractions, probe separate blots with antibodies against marker proteins for each organelle (e.g., Lamin B1 for the nucleus, Cytochrome C for mitochondria, and Calnexin for the ER).
-
The following diagram outlines the workflow for determining the subcellular localization of ACSL5.
Conclusion
The subcellular localization of docosapentaenoyl-CoA synthetase (ACSL5) to the endoplasmic reticulum and outer mitochondrial membrane is a key factor in its function. This distribution allows for the efficient channeling of docosapentaenoic acid and other long-chain fatty acids into either biosynthetic or oxidative pathways, depending on the cellular context and metabolic needs. For researchers and professionals in drug development, understanding the factors that govern the localization and activity of ACSL5 in these distinct compartments may offer novel therapeutic targets for metabolic diseases. The experimental protocols outlined in this guide provide a framework for further investigation into the nuanced roles of this important enzyme.
References
- 1. Role of ACSL5 in fatty acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. uniprot.org [uniprot.org]
- 3. Role of ACSL5 in fatty acid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Interferon gamma induced-ACSL5 shapes the lipidome of kidney tubular cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ACSL5 antibody (15708-1-AP) | Proteintech [ptglab.com]
- 6. ACSL5 protein expression summary - The Human Protein Atlas [v22.proteinatlas.org]
- 7. Hepatic long-chain acyl-CoA synthetase 5 mediates fatty acid channeling between anabolic and catabolic pathways - PMC [pmc.ncbi.nlm.nih.gov]
The Integration and Impact of 4Z,7Z,10Z,13Z,16Z-Docosapentaenoyl-CoA on Membrane Composition and Cellular Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4Z,7Z,10Z,13Z,16Z-docosapentaenoyl-CoA is the activated form of docosapentaenoic acid (DPA n-6), a 22-carbon omega-6 polyunsaturated fatty acid (PUFA). While often less studied than its omega-3 counterparts, DPA n-6 and its CoA-activated form play a crucial role in the composition and function of cellular membranes, influencing membrane biophysical properties and participating in cellular signaling pathways. This technical guide provides a comprehensive overview of the incorporation of this compound into membrane phospholipids (B1166683), its impact on membrane characteristics, and its role in cellular signaling, with a focus on quantitative data and detailed experimental methodologies.
Biosynthesis of this compound
This compound is synthesized from the essential fatty acid linoleic acid through a series of elongation and desaturation reactions. The immediate precursor, docosapentaenoic acid (DPA n-6), is activated to its CoA ester by acyl-CoA synthetases, making it available for incorporation into phospholipids.[1][2]
Incorporation into Membrane Phospholipids
Once activated, this compound is a substrate for acyltransferases in the phospholipid remodeling pathway, primarily known as the Lands cycle.[3][4][5] This cycle allows for the specific placement of fatty acids into the sn-2 position of lysophospholipids, thereby modifying the fatty acid composition of cellular membranes.
Data Presentation: Quantitative Analysis of DPA n-6 in Membranes
The abundance of DPA n-6 in membrane phospholipids varies depending on tissue type, diet, and physiological conditions. The following tables summarize quantitative data from various studies.
| Tissue/Cell Type | Species | Condition | DPA n-6 Level (% of total fatty acids) | Reference |
| Brain | Rat | n-3 fatty acid deficient diet | Increased to compensate for DHA loss | [6] |
| Brain (EFAD mice) | Mouse | High Linoleic Acid Diet | 343% - 574% increase | [7] |
| Skeletal Muscle (Red Gastrocnemius) | Rat | DPAn-6 supplemented diet | 8.1 ± 2.8 | [8] |
| Serum | Human | General Population | 0.1% - 1% | [9] |
| Parameter | Cell/Tissue | Treatment | Change in Inflammatory Marker | Reference |
| IL-1β | EFAD Mouse Brain | High Linoleic Acid Diet (increased DPA n-6) | Reduced | [7] |
| IL-6 | EFAD Mouse Brain | High Linoleic Acid Diet (increased DPA n-6) | Reduced | [7] |
| IL-10 | EFAD Mouse Brain | High Linoleic Acid Diet (increased DPA n-6) | Increased | [7] |
| Pro-inflammatory Cytokine Receptors | E4FAD Mouse Brain | DPA n-6 administration | Reduced mRNA expression | [7] |
Impact on Membrane Properties
The incorporation of DPA n-6 into membrane phospholipids has a significant impact on the biophysical properties of the membrane, particularly its fluidity and the organization of lipid rafts.
Membrane Fluidity
The presence of multiple double bonds in the acyl chain of DPA n-6 introduces kinks, disrupting the orderly packing of phospholipid tails and thereby increasing membrane fluidity. This effect is generally observed with polyunsaturated fatty acids.
Role in Cellular Signaling
This compound and its derivatives are not merely structural components but also active participants in cellular signaling, with notable anti-inflammatory properties and the ability to modulate nuclear receptor activity.
Anti-Inflammatory Signaling
Contrary to the pro-inflammatory role of some omega-6 fatty acids like arachidonic acid, DPA n-6 and its metabolites have been shown to exhibit anti-inflammatory effects.[10][11] Studies in mouse models of Alzheimer's disease have demonstrated that increased brain levels of DPA n-6 are associated with a reduction in pro-inflammatory cytokines and an increase in anti-inflammatory cytokines.[7][12]
PPARγ Signaling Pathway
Polyunsaturated fatty acids are known ligands for Peroxisome Proliferator-Activated Receptors (PPARs), which are nuclear receptors that regulate lipid metabolism and inflammation.[13][14] While direct binding of DPA n-6 to PPARγ is an area of ongoing research, its precursor, arachidonic acid, is a known activator.[14] Activation of PPARγ can lead to a downstream cascade of events that contribute to the resolution of inflammation.
Experimental Protocols
Protocol 1: Analysis of Cellular Fatty Acid Composition by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines the steps for the extraction of lipids from cultured cells, their conversion to fatty acid methyl esters (FAMEs), and subsequent analysis by GC-MS.
1. Lipid Extraction (Folch Method) [15][16] a. Harvest cultured cells and wash with ice-cold phosphate-buffered saline (PBS). b. Add a 2:1 (v/v) mixture of chloroform:methanol to the cell pellet. c. Vortex vigorously to ensure complete lipid extraction. d. Add 0.2 volumes of 0.9% NaCl solution to induce phase separation. e. Centrifuge to separate the phases and collect the lower organic layer containing the lipids. f. Evaporate the solvent under a stream of nitrogen.
2. Transesterification to FAMEs [9] a. To the dried lipid extract, add methanolic HCl or sodium methoxide (B1231860) in methanol. b. Heat the mixture to facilitate the conversion of fatty acids to FAMEs. c. After cooling, add hexane (B92381) and a salt solution to extract the FAMEs into the hexane layer. d. Collect the upper hexane layer for GC-MS analysis.
3. GC-MS Analysis a. Inject the FAMEs into a gas chromatograph equipped with a suitable capillary column for separation. b. The separated FAMEs are then introduced into a mass spectrometer for identification and quantification based on their mass spectra and retention times.
Protocol 2: Measurement of Membrane Fluidity by Fluorescence Anisotropy
This protocol describes the use of a fluorescent probe to measure changes in membrane fluidity.
1. Cell Labeling a. Incubate cultured cells with a fluorescent probe that partitions into the cell membrane, such as 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH) or its derivative trimethylamino-DPH (TMA-DPH).
2. Fluorescence Anisotropy Measurement a. Excite the labeled cells with vertically polarized light at the appropriate wavelength for the chosen probe. b. Measure the intensity of the emitted fluorescence in both the parallel (I_parallel) and perpendicular (I_perpendicular) planes relative to the excitation light. c. Calculate the fluorescence anisotropy (r) using the formula: r = (I_parallel - G * I_perpendicular) / (I_parallel + 2 * G * I_perpendicular), where G is a correction factor for the instrument.
3. Data Interpretation a. A decrease in fluorescence anisotropy indicates an increase in the rotational freedom of the probe, which corresponds to an increase in membrane fluidity.
Conclusion
This compound is a key intermediate in the incorporation of DPA n-6 into cellular membranes, a process that significantly influences membrane structure and function. The resulting alterations in membrane fluidity and lipid raft organization have downstream effects on cellular signaling. Notably, DPA n-6 and its metabolites exhibit anti-inflammatory properties, challenging the generalized pro-inflammatory role of omega-6 fatty acids. The detailed experimental protocols provided herein offer a foundation for researchers to further investigate the multifaceted roles of this important lipid molecule in health and disease. A deeper understanding of the mechanisms of action of this compound may open new avenues for the development of therapeutic interventions for inflammatory and neurodegenerative disorders.
References
- 1. Targeting de novo lipogenesis and the Lands cycle induces ferroptosis in KRAS-mutant lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New appreciation for an old pathway: the Lands Cycle moves into new arenas in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lysophospholipid acyltransferases and leukotriene biosynthesis: intersection of the Lands cycle and the arachidonate PI cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. Docosahexaenoic acid and n-6 docosapentaenoic acid supplementation alter rat skeletal muscle fatty acid composition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Fatty acids from fish: the anti-inflammatory potential of long-chain omega-3 fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The Novel Omega-6 Fatty Acid Docosapentaenoic Acid Positively Modulates Brain Innate Immune Response for Resolving Neuroinflammation at Early and Late Stages of Humanized APOE-Based Alzheimer's Disease Models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. EPA and DHA reduce LPS-induced inflammation responses in HK-2 cells: evidence for a PPAR-gamma-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. n-3 and n-6 polyunsaturated fatty acids induce the expression of COX-2 via PPARgamma activation in human keratinocyte HaCaT cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. fmph.uniba.sk [fmph.uniba.sk]
The Gateway to Bioactivity: A Technical Guide to the Enzymatic Conversion of Docosapentaenoic Acid to its CoA Ester
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Docosapentaenoic acid (DPA), a C22 omega-3 polyunsaturated fatty acid, is increasingly recognized for its significant biological activities, distinct from its better-known counterparts, eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA). The critical first step in the intracellular metabolism of DPA is its activation to docosapentaenoyl-CoA (DPA-CoA). This conversion is catalyzed by a family of enzymes known as very long-chain acyl-CoA synthetases (ACSLs). This technical guide provides a comprehensive overview of this pivotal enzymatic reaction, including the key enzymes involved, their substrate specificity, the metabolic fate of DPA-CoA, and detailed experimental protocols for studying this conversion. A notable finding is the pronounced substrate preference of the human ACSL6 variant 2 (ACSL6V2) for docosapolyenoic acids like DPA, highlighting its potential key role in DPA metabolism. However, a significant gap in the current literature is the lack of precise kinetic parameters (Km and Vmax) for the activation of DPA by specific ACSL isoforms. This guide aims to equip researchers with the foundational knowledge and practical methodologies to further investigate the metabolism and therapeutic potential of DPA.
The Enzymatic Machinery: Very Long-Chain Acyl-CoA Synthetases
The conversion of free fatty acids to their CoA esters is a crucial step for their subsequent involvement in various metabolic pathways, including β-oxidation and incorporation into complex lipids. This activation is carried out by acyl-CoA synthetases (ACSs). For very long-chain fatty acids like DPA (22:5n-3), the key players belong to the very long-chain acyl-CoA synthetase (ACSL) family. In humans and rodents, five ACSL isoforms have been identified: ACSL1, ACSL3, ACSL4, ACSL5, and ACSL6. These isoforms exhibit distinct tissue distributions, subcellular localizations, and substrate preferences.
Recent studies have shed light on the specific ACSL isoforms with a preference for DPA. Notably, the human ACSL6 variant 2 (ACSL6V2) has been shown to strongly prefer docosapolyenoic acids, including DPA and DHA[1][2]. In contrast, the ACSL6V1 variant shows a preference for octadecapolyenoic acids[1][2]. This suggests that ACSL6V2 may play a critical role in channeling DPA into specific metabolic and signaling pathways. While ACSL4 is known for its preference for arachidonic acid, it also shows activity towards other polyunsaturated fatty acids[3].
The enzymatic reaction proceeds in a two-step mechanism:
-
Adenylation: The carboxylate group of DPA attacks the α-phosphate of ATP, forming a docosapentaenoyl-AMP intermediate and releasing pyrophosphate (PPi).
-
Thioesterification: Coenzyme A (CoA) then attacks the acyl-adenylate intermediate, resulting in the formation of docosapentaenoyl-CoA and the release of AMP.
Quantitative Data on Substrate Specificity
While the preference of certain ACSL isoforms for DPA has been established, precise kinetic data in the form of Michaelis-Menten constants (Km) and maximum reaction velocities (Vmax) are scarce in the literature. The available data is often qualitative or comparative.
| Enzyme Isoform | Substrate | Km (µM) | Vmax (nmol/min/mg) | Source |
| Human ACSL6V1 | Docosapentaenoic Acid (DPA) | Not Reported | Lower preference | [1][2] |
| Docosahexaenoic Acid (DHA) | Not Reported | Lower preference | [1][2] | |
| Linoleic Acid (18:2) | Not Reported | Higher preference | [1][2] | |
| Human ACSL6V2 | Docosapentaenoic Acid (DPA) | Not Reported | Strongly preferred | [1][2] |
| Docosahexaenoic Acid (DHA) | High affinity (Km not specified) | Strongly preferred | [1][2] | |
| Linoleic Acid (18:2) | Not Reported | Lower preference | [1][2] | |
| Rat Liver Microsomal ACSL | Palmitic Acid (16:0) | ~10-20 | - | [4] |
| Oleic Acid (18:1) | ~5-15 | - | [4] |
Note: The lack of specific Km and Vmax values for DPA represents a significant knowledge gap and a key area for future research. The "strongly preferred" designation for ACSL6V2 with DPA is based on qualitative comparisons of enzymatic activity against a panel of fatty acid substrates[1][2].
Metabolic Fate and Signaling Pathways of DPA-CoA
Once formed, DPA-CoA can enter several metabolic and signaling pathways, highlighting its importance in cellular physiology.
Biosynthesis of Specialized Pro-Resolving Mediators (SPMs)
DPA is a precursor for the biosynthesis of a unique class of lipid mediators known as specialized pro-resolving mediators (SPMs), which play a crucial role in the resolution of inflammation. DPA-derived SPMs include resolvins of the D-series (RvDs), protectins (PDs), and maresins (MaRs)[5][6][7]. The biosynthesis of these molecules is initiated by lipoxygenase (LOX) and cyclooxygenase (COX) enzymes acting on DPA. The conversion to DPA-CoA is a prerequisite for the remodeling of DPA into cellular phospholipid pools, from which it can be released to enter the SPM biosynthesis pathways.
Regulation of Gene Expression
DPA and its metabolites can influence gene expression, particularly genes involved in lipid metabolism and inflammation. Studies have shown that DPA can down-regulate the expression of lipogenic genes by decreasing the levels of Sterol Regulatory Element-Binding Protein-1c (SREBP-1c)[8]. DPA may also exert its effects through peroxisome proliferator-activated receptors (PPARs), which are nuclear receptors that play a key role in the regulation of lipid and glucose homeostasis. The formation of DPA-CoA is likely a key step in these signaling cascades.
Experimental Protocols
The study of the enzymatic conversion of DPA to DPA-CoA requires robust and sensitive assay methods. Two common approaches are the radiometric assay and the fluorometric assay.
Radiometric Acyl-CoA Synthetase Assay
This method is highly sensitive and relies on the use of radiolabeled DPA.
Materials:
-
[1-¹⁴C]Docosapentaenoic acid or [³H]Docosapentaenoic acid
-
Cell or tissue lysates, or purified ACSL enzyme
-
Assay Buffer: 100 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 50 mM KCl, 1 mM DTT
-
ATP solution (100 mM)
-
Coenzyme A solution (10 mM)
-
Bovine Serum Albumin (BSA), fatty acid-free
-
Scintillation cocktail
-
Solvents for extraction (e.g., isopropanol, heptane (B126788), sulfuric acid)
Procedure:
-
Prepare Substrate Mix: Radiolabeled DPA is complexed with fatty acid-free BSA in the assay buffer.
-
Reaction Setup: In a microcentrifuge tube, combine the cell lysate or purified enzyme with the assay buffer.
-
Initiate Reaction: Add the substrate mix, ATP, and CoA to start the reaction. Incubate at 37°C for a specified time (e.g., 10-30 minutes).
-
Stop Reaction: Terminate the reaction by adding an extraction solvent mixture (e.g., Dole's reagent: isopropanol/heptane/1M H₂SO₄; 40:10:1 v/v/v).
-
Phase Separation: Add heptane and water, vortex, and centrifuge to separate the organic and aqueous phases. The unreacted radiolabeled DPA will partition into the upper organic phase, while the [¹⁴C]DPA-CoA will remain in the lower aqueous phase.
-
Quantification: An aliquot of the aqueous phase is mixed with scintillation cocktail, and the radioactivity is measured using a scintillation counter.
-
Calculation: The amount of DPA-CoA formed is calculated based on the specific activity of the radiolabeled DPA.
Fluorometric Acyl-CoA Synthetase Assay
This method offers a non-radioactive alternative and is suitable for high-throughput screening. Commercially available kits are often used for this assay.
Principle: The assay is typically coupled to a series of enzymatic reactions that lead to the production of a fluorescent product. The acyl-CoA produced by the ACSL enzyme is used as a substrate in a subsequent reaction that generates a detectable signal.
General Procedure (based on commercially available kits):
-
Sample Preparation: Prepare cell or tissue lysates in the provided assay buffer.
-
Reaction Mix Preparation: Prepare a master mix containing the assay buffer, enzyme mix, developer, and a fluorescent probe.
-
Reaction Setup: Add the sample and a DPA substrate to the wells of a microplate.
-
Initiate Reaction: Add the reaction mix to each well.
-
Measurement: Incubate the plate at 37°C and measure the fluorescence at the appropriate excitation and emission wavelengths in a kinetic or endpoint mode.
-
Data Analysis: The rate of fluorescence increase is proportional to the ACSL activity. A standard curve is typically used to quantify the amount of acyl-CoA produced.
Conclusion and Future Directions
The enzymatic conversion of DPA to DPA-CoA by very long-chain acyl-CoA synthetases is a critical control point in the metabolism of this important omega-3 fatty acid. The identification of ACSL6V2 as an enzyme with a strong preference for DPA provides a key target for future research into the specific roles of DPA in health and disease. The detailed experimental protocols provided in this guide offer the necessary tools to further investigate this enzymatic reaction.
A pressing need in the field is the determination of the precise kinetic parameters (Km and Vmax) of various ACSL isoforms for DPA. Such data will be invaluable for building accurate models of fatty acid metabolism and for understanding the competitive dynamics between different polyunsaturated fatty acids. Furthermore, elucidating the downstream signaling events specifically mediated by DPA-CoA will be crucial for unlocking the full therapeutic potential of this bioactive lipid. The methodologies and information presented in this technical guide serve as a foundation for researchers to address these important questions and advance our understanding of DPA metabolism.
References
- 1. Substrate Specificity of Human Long-Chain Acyl-CoA Synthetase ACSL6 Variants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Substrate Specificity of Human Long-Chain Acyl-CoA Synthetase ACSL6 Variants [jstage.jst.go.jp]
- 3. Long-chain acyl-CoA synthetase in fatty acid metabolism involved in liver and other diseases: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Liver-specific Loss of Long Chain Acyl-CoA Synthetase-1 Decreases Triacylglycerol Synthesis and β-Oxidation and Alters Phospholipid Fatty Acid Composition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. showa.repo.nii.ac.jp [showa.repo.nii.ac.jp]
- 6. Substrate Specificity of Human Long-Chain Acyl-CoA Synthetase ACSL6 Variants [jstage.jst.go.jp]
- 7. researchgate.net [researchgate.net]
- 8. Rapid Determination of Kinetic Constants for Slow-Binding Inhibitors and Inactivators of Human Histone Deacetylase 8 [mdpi.com]
Unraveling the Metabolism of Osbond Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Osbond acid, scientifically known as all-cis-4,7,10,13,16-docosapentaenoic acid (DPA n-6), is an omega-6 polyunsaturated fatty acid (PUFA) that plays a role in cellular physiology and pathology. As a downstream metabolite of the essential fatty acid linoleic acid, Osbond acid is a constituent of cellular membranes and a precursor to signaling molecules. This technical guide provides a comprehensive overview of the discovery, history, and metabolism of Osbond acid, including detailed experimental protocols for its analysis and quantitative data on its distribution.
Discovery and History
The specific historical details surrounding the initial isolation and naming of Osbond acid are not extensively documented in readily available scientific literature. While the discovery of essential fatty acids by George and Mildred Burr in the 1920s laid the groundwork for understanding the importance of polyunsaturated fatty acids, the individual characterization of longer-chain fatty acids like Osbond acid came later. The name "Osbond acid" is a trivial name for this specific isomer of docosapentaenoic acid. An alternative, less common name for this molecule is "Austrian acid".[1] The etymology of both "Osbond" and "Austrian" in this context is not clearly elucidated in current scientific records.
Biosynthesis of Osbond Acid
Osbond acid is synthesized in the body from the essential omega-6 fatty acid, linoleic acid, through a series of elongation and desaturation reactions. The immediate precursor to Osbond acid is arachidonic acid (20:4n-6).[2] The biosynthesis from arachidonic acid involves a two-step enzymatic process:
-
Elongation: Arachidonic acid is first elongated by the enzyme fatty acid elongase 5 (ELOVL5) to form adrenic acid (22:4n-6).[1]
-
Desaturation: Adrenic acid is then desaturated by the enzyme delta-4-desaturase (FADS1) to introduce a fifth double bond, yielding Osbond acid (22:5n-6).[1]
This metabolic pathway highlights the intricate enzymatic machinery responsible for producing a diverse array of long-chain polyunsaturated fatty acids.
Quantitative Distribution of Osbond Acid
Osbond acid is generally considered a minor component of the total fatty acid profile in most human tissues.[1] However, its concentration can vary depending on the tissue type, dietary intake of precursor fatty acids, and physiological or pathological conditions.
| Tissue/Fluid | Species | Condition | Osbond Acid Level (% of total fatty acids) | Reference |
| Serum | Human | General Population | 0.1 - 1% | [1] |
| Red Gastrocnemius Muscle | Rat | n-3 Deficient Diet | ~4.5% | [3] |
| Red Gastrocnemius Muscle | Rat | n-6 DPA Supplemented Diet | 8.1 ± 2.8% | [3] |
| White Gastrocnemius Muscle | Rat | n-3 Deficient Diet | ~3.0% | [3] |
| White Gastrocnemius Muscle | Rat | n-6 DPA Supplemented Diet | ~6.0% | [3] |
| Brain | Rat | n-3 Deficient Diet | Increased to compensate for DHA loss | [3] |
| Brain | Mouse | High Linoleic Acid Diet (EFAD) | 343% - 574% increase | [3] |
Experimental Protocols
Accurate quantification of Osbond acid in biological samples is essential for understanding its roles in health and disease. Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are the most common analytical techniques employed.
Protocol 1: Quantitative Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines the steps for the extraction, derivatization, and analysis of Osbond acid from biological samples as fatty acid methyl esters (FAMEs).
1. Lipid Extraction (Modified Folch Method)
-
Objective: To isolate total lipids from the sample matrix (e.g., plasma, tissue homogenate).
-
Procedure:
-
Homogenize the sample in a chloroform:methanol (2:1, v/v) solution.
-
Add a known amount of an internal standard (e.g., C17:0 or a deuterated analog of Osbond acid) for accurate quantification.
-
Vortex the mixture vigorously for 2 minutes.
-
Add 0.9% NaCl solution and vortex for another minute to induce phase separation.
-
Centrifuge at 2,000 x g for 10 minutes at 4°C.
-
Carefully collect the lower organic phase containing the lipids.
-
Evaporate the solvent under a gentle stream of nitrogen.
-
2. Saponification and Methylation to FAMEs
-
Objective: To hydrolyze the ester linkages and convert the free fatty acids to their volatile methyl ester derivatives.
-
Procedure:
-
Reconstitute the dried lipid extract in 1 mL of 0.5 M KOH in methanol.
-
Incubate at 80°C for 30 minutes for saponification.
-
Allow the sample to cool to room temperature.
-
Add 2 mL of 14% boron trifluoride (BF3) in methanol.
-
Incubate at 80°C for 30 minutes for methylation.
-
Cool the sample and add 1 mL of hexane (B92381) and 1 mL of saturated NaCl solution.
-
Vortex vigorously and centrifuge to separate the phases.
-
Collect the upper hexane layer containing the FAMEs for GC-MS analysis.
-
3. GC-MS Instrumental Analysis
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
GC Parameters:
-
Column: A suitable capillary column for FAME analysis (e.g., BPX70).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp 1: Increase to 180°C at 10°C/min.
-
Ramp 2: Increase to 240°C at 5°C/min, hold for 10 minutes.
-
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Scan Range: m/z 50-500.
-
Protocol 2: Analysis by High-Performance Liquid Chromatography (HPLC)
HPLC allows for the analysis of free fatty acids without the need for derivatization.
1. Sample Preparation
-
Objective: To extract lipids and prepare a sample suitable for HPLC injection.
-
Procedure:
-
Perform lipid extraction as described in the GC-MS protocol.
-
After evaporating the solvent, reconstitute the dried lipid extract in the initial mobile phase (e.g., acetonitrile (B52724)/water).
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
2. HPLC Instrumental Analysis
-
Instrumentation: A high-performance liquid chromatograph with a suitable detector (e.g., UV-Vis or Mass Spectrometer).
-
HPLC Parameters:
-
Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water, often with 0.1% formic acid to improve peak shape.
-
Flow Rate: 1.0 mL/min.
-
Detection:
-
UV Detection: Wavelength set at approximately 205 nm.
-
LC-MS/MS: For higher sensitivity, couple the HPLC to a mass spectrometer using electrospray ionization (ESI) in negative ion mode.
-
-
Conclusion
Osbond acid is an omega-6 fatty acid with a biosynthetic pathway intrinsically linked to the metabolism of essential fatty acids. While its discovery and the etymology of its name remain somewhat obscure, modern analytical techniques provide robust methods for its quantification in biological systems. The provided data and protocols offer a foundational resource for researchers investigating the nuanced roles of Osbond acid in health and disease, paving the way for further discoveries in the field of lipid metabolism and its implications for drug development.
References
Docosapentaenoyl-CoA as an Emerging Biomarker in Metabolic Diseases: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Metabolic diseases, including obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD), represent a significant and growing global health challenge. The identification of novel biomarkers is crucial for early diagnosis, patient stratification, and the development of targeted therapies. Docosapentaenoyl-CoA (DPA-CoA), an activated form of the omega-3 fatty acid docosapentaenoic acid, is emerging as a potential biomarker of interest. This technical guide provides a comprehensive overview of the current understanding of DPA-CoA's role in metabolic diseases, detailing its metabolic context, proposed signaling functions, and methodologies for its investigation. While direct clinical evidence for DPA-CoA as a validated biomarker is still in its nascent stages, this document synthesizes the foundational knowledge required to explore its potential, drawing from research on its parent fatty acid and related acyl-CoAs.
Introduction to Docosapentaenoyl-CoA in Metabolic Homeostasis
Docosapentaenoic acid (DPA) is an elongated omega-3 polyunsaturated fatty acid (PUFA) that is a metabolic intermediate between eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA). Like other fatty acids, DPA must be activated to its coenzyme A (CoA) thioester, docosapentaenoyl-CoA, to participate in various metabolic pathways.[1] These pathways include beta-oxidation for energy production, incorporation into complex lipids like phospholipids (B1166683) and triglycerides, and potential roles in cellular signaling.[2] Given the established roles of EPA and DHA in mitigating aspects of the metabolic syndrome, there is a growing interest in the specific contributions of DPA and its activated form, DPA-CoA.[3]
Metabolic Pathways Involving Docosapentaenoyl-CoA
The metabolism of very-long-chain fatty acids (VLCFAs), including DPA, primarily involves peroxisomal beta-oxidation, as they are too long to be directly processed by mitochondria.[4]
Activation of Docosapentaenoic Acid
The initial and rate-limiting step for the metabolism of DPA is its activation to DPA-CoA. This reaction is catalyzed by a family of enzymes known as acyl-CoA synthetases (ACS).[2] Specifically, very-long-chain acyl-CoA synthetases (ACSVLs) are responsible for activating VLCFAs.
References
- 1. uniprot.org [uniprot.org]
- 2. Acyl-CoA synthetase - Wikipedia [en.wikipedia.org]
- 3. The role of consumption of alpha-linolenic, eicosapentaenoic and docosahexaenoic acids in human metabolic syndrome and type 2 diabetes--a mini-review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Beta oxidation - Wikipedia [en.wikipedia.org]
Regulating the Hub of Polyunsaturated Fatty Acid Metabolism: An In-Depth Technical Guide to 4Z,7Z,10Z,13Z,16Z-Docosapentaenoyl-CoA (DPA-CoA) In Vivo
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
4Z,7Z,10Z,13Z,16Z-docosapentaenoyl-CoA (DPA-CoA) is a critical intermediate at the crossroads of n-6 polyunsaturated fatty acid (PUFA) metabolism. Derived from the essential fatty acid linoleic acid, DPA-CoA serves as a branch point, leading to the synthesis of bioactive molecules and the production of energy through β-oxidation. The precise regulation of DPA-CoA levels is paramount for maintaining cellular homeostasis, and its dysregulation is implicated in various physiological and pathological processes. This technical guide provides a comprehensive overview of the in vivo regulation of DPA-CoA, detailing its synthesis, degradation, and metabolic fate. We present quantitative data, detailed experimental protocols, and signaling pathway diagrams to equip researchers and drug development professionals with the core knowledge required to investigate and modulate this key metabolic hub.
Introduction to DPA-CoA Metabolism
4Z,7Z,10Z,13Z,16Z-docosapentaenoic acid (n-6 DPA) is a C22 very-long-chain fatty acid that is synthesized from arachidonic acid (20:4n-6) through a series of elongation and desaturation steps. Before it can be metabolized, DPA must be activated to its coenzyme A (CoA) thioester, DPA-CoA. This activation is a critical regulatory step, committing DPA to various intracellular pathways.
Synthesis of DPA-CoA: The Role of Acyl-CoA Synthetases
The conversion of DPA to DPA-CoA is catalyzed by a family of enzymes known as long-chain acyl-CoA synthetases (ACSLs). Among the various isoforms, ACSL6, particularly the V2 variant , has been identified as having a strong preference for docosapolyenoic acids, including DPA.[1][2][3][4] This specificity suggests that ACSL6v2 is a key gatekeeper for the entry of DPA into cellular metabolism.
The expression of ACSL6 is subject to nutritional and hormonal regulation. For instance, its mRNA levels in skeletal muscle are upregulated by acute high-fat meal ingestion and downregulated by fasting and exercise.[1][3] While direct regulation of ACSL6 by SREBP-1c has not been definitively established, SREBP-1c is a known regulator of other ACSL isoforms involved in lipogenesis.[2]
Metabolic Fates of DPA-CoA
Once synthesized, DPA-CoA can be channeled into several metabolic pathways:
-
Degradation via β-Oxidation: DPA-CoA can be transported into mitochondria and peroxisomes for breakdown to generate energy.
-
Incorporation into Complex Lipids: DPA-CoA serves as a substrate for the synthesis of various glycerolipids, including phospholipids (B1166683) and triglycerides, which are essential components of cellular membranes and energy stores.
-
Further Elongation and Desaturation: In some pathways, DPA-CoA can be further metabolized to other long-chain fatty acids.
The partitioning of DPA-CoA between these pathways is a tightly regulated process, influenced by the cell's energy status and signaling cues.
Degradation of DPA-CoA via β-Oxidation
Mitochondrial β-Oxidation: The entry of long-chain acyl-CoAs into the mitochondria for β-oxidation is a rate-limiting step controlled by Carnitine Palmitoyltransferase I (CPT-I) . While specific data on the interaction of DPA-CoA with CPT-I is limited, it is known that CPT-I activity is allosterically inhibited by malonyl-CoA, a key intermediate in fatty acid synthesis. The degradation of the C22:5 acyl-chain within the mitochondria is likely carried out by very-long-chain acyl-CoA dehydrogenase (VLCAD) and potentially long-chain acyl-CoA dehydrogenase (LCAD) , which have broad substrate specificities for long-chain fatty acids.[5]
Peroxisomal β-Oxidation: Very-long-chain fatty acyl-CoAs like DPA-CoA are also substrates for peroxisomal β-oxidation. This pathway is particularly important for the initial shortening of very-long-chain fatty acids. The key enzymes involved are straight-chain acyl-CoA oxidase (SCOX), D-bifunctional protein (DBP), and peroxisomal thiolase.[4]
Incorporation of DPA-CoA into Glycerolipids
DPA-CoA is a substrate for enzymes involved in the synthesis of glycerolipids. Glycerol-3-phosphate acyltransferases (GPATs) catalyze the initial step of incorporating an acyl group from acyl-CoA onto glycerol-3-phosphate. While the specific substrate preference of GPAT isoforms for DPA-CoA has not been extensively characterized, they are known to utilize a range of long-chain acyl-CoAs.
Intracellular Trafficking of DPA-CoA
The movement of DPA-CoA within the cell to different organelles and enzyme complexes is facilitated by acyl-CoA binding proteins (ACBPs) . These proteins bind to long-chain acyl-CoAs with high affinity, acting as an intracellular pool and transport vehicle.[6] While specific binding affinities of ACBPs for DPA-CoA have not been reported, their broad specificity for long-chain acyl-CoAs suggests a role in DPA-CoA trafficking.
Transcriptional Regulation of DPA-CoA Metabolism
The overall flux of DPA through its metabolic pathways is controlled at the transcriptional level by key nuclear receptors and transcription factors, including:
-
Sterol Regulatory Element-Binding Protein-1c (SREBP-1c): A master regulator of lipogenesis, SREBP-1c upregulates the expression of genes involved in fatty acid synthesis. Docosapentaenoic acid (DPA) has been shown to down-regulate the mRNA expression of SREBP-1c and its target genes, such as acetyl-CoA carboxylase (ACC) and fatty acid synthase (FASn), in liver cells. This suggests a negative feedback loop where DPA can limit its own synthesis and the synthesis of other fatty acids.
-
Peroxisome Proliferator-Activated Receptors (PPARs): PPARα is a key regulator of fatty acid oxidation. It is activated by long-chain fatty acids and their CoA derivatives, leading to the upregulation of genes involved in β-oxidation, such as CPT-I and acyl-CoA dehydrogenases. While direct interaction of DPA-CoA with PPARα has not been definitively shown, it is plausible that DPA-CoA or DPA itself can act as a PPARα ligand, thereby promoting its own degradation.
Quantitative Data on DPA and DPA-CoA Levels
Precise in vivo concentrations of the DPA-CoA pool are not widely available in the literature. However, data on the levels of DPA within phospholipid species in various tissues can provide an indication of its metabolic flux.
Table 1: DPA-Containing Phospholipid Species in Rat Parietal Cortex [7]
| Phospholipid Species | Diet with Adequate ω3 PUFAs (nmol/g tissue) | Diet Deficient in ω3 PUFAs (nmol/g tissue) |
| PE (Phosphatidylethanolamine) | ||
| 16:0/22:5 | ~1.5 | ~12.5 |
| 18:0/22:5 | ~2.5 | ~20 |
| 18:1/22:5 | ~0.5 | ~5 |
| PC (Phosphatidylcholine) | ||
| 16:0/22:5 | ~0.8 | ~4 |
| 18:0/22:5 | ~0.2 | ~1.5 |
| 18:1/22:5 | Not Detected | ~0.5 |
| PS (Phosphatidylserine) | ||
| 18:0/22:5 | ~0.3 | ~2.5 |
| PI (Phosphatidylinositol) | ||
| 18:0/22:5 | ~0.1 | ~1 |
* Indicates a statistically significant difference (p < 0.001) between the diet groups.
Note: The data represents the concentration of DPA within different phospholipid species and not the free DPA-CoA pool. Increased levels in deficient diets reflect compensatory mechanisms.
Experimental Protocols
Quantification of DPA-CoA by LC-MS/MS
The gold standard for the sensitive and specific quantification of acyl-CoAs is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Protocol 1: Extraction of Long-Chain Acyl-CoAs from Tissues
This protocol is adapted from established methods for the extraction of long-chain acyl-CoAs from mammalian tissues.
Materials:
-
Frozen tissue sample (~50-100 mg)
-
Liquid nitrogen
-
Glass homogenizer
-
100 mM KH2PO4 buffer, pH 4.9
-
2-propanol
-
Acetonitrile (ACN)
-
Saturated (NH4)2SO4
-
Centrifuge capable of 4°C and >3000 x g
-
Solid Phase Extraction (SPE) cartridges (optional, for sample cleanup)
-
Nitrogen gas evaporator or vacuum concentrator
-
LC-MS/MS system
Procedure:
-
Sample Preparation: Weigh 50-100 mg of frozen tissue and keep it frozen in liquid nitrogen.
-
Homogenization: In a pre-chilled glass homogenizer, add the frozen tissue powder to 2 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9). Homogenize thoroughly.
-
Extraction: To the homogenate, add 2.0 mL of 2-propanol and homogenize again. Then, add 0.25 mL of saturated (NH4)2SO4 and 4.0 mL of acetonitrile. Vortex the mixture for 5 minutes.
-
Phase Separation: Centrifuge the homogenate at 3000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully collect the upper aqueous-organic phase, which contains the acyl-CoAs.
-
Optional SPE Cleanup: For cleaner samples, the extract can be further purified using an appropriate SPE cartridge (e.g., C18).
-
Drying: Evaporate the solvent from the collected supernatant under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial LC mobile phase for analysis.
Protocol 2: LC-MS/MS Analysis of DPA-CoA
This is a general framework; specific parameters will need to be optimized for the instrument used.
LC Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 10 mM Ammonium Acetate in Water
-
Mobile Phase B: 10 mM Ammonium Acetate in Acetonitrile/Isopropanol (e.g., 50:50)
-
Gradient: A suitable gradient from a low to high percentage of mobile phase B to elute DPA-CoA.
-
Flow Rate: 0.2-0.4 mL/min
-
Column Temperature: 40-50 °C
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transition: The specific precursor-to-product ion transition for DPA-CoA will need to be determined using a DPA-CoA standard. The precursor ion will be the [M+H]+ of DPA-CoA. A characteristic product ion often results from the fragmentation of the CoA moiety.
-
Optimization: Optimize collision energy and other MS parameters for the DPA-CoA transition.
-
Quantification: Use a stable isotope-labeled internal standard (e.g., [13C]-labeled acyl-CoA) for accurate quantification.
Signaling Pathways and Logical Relationships
The following diagrams illustrate the key regulatory pathways governing DPA-CoA levels.
References
- 1. Loss of carnitine palmitoyltransferase 1a reduces docosahexaenoic acid-containing phospholipids and drives sexually dimorphic liver disease in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Long‐chain acyl‐CoA synthetase 6 regulates lipid synthesis and mitochondrial oxidative capacity in human and rat skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glycerol-3-phosphate O-acyltransferase - Wikipedia [en.wikipedia.org]
- 5. Yeast acyl-CoA-binding protein: acyl-CoA-binding affinity and effect on intracellular acyl-CoA pool size - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Acyl-CoA-binding protein - Wikipedia [en.wikipedia.org]
- 7. Identification, Separation, and Characterization of Acyl-Coenzyme A Dehydrogenases Involved in Mitochondrial β-Oxidation in Higher Plants - PMC [pmc.ncbi.nlm.nih.gov]
The Interaction of Docosapentaenoyl-CoA with Fatty Acid Binding Proteins: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Docosapentaenoyl-CoA (DPA-CoA) is the activated form of docosapentaenoic acid, a crucial long-chain omega-3 polyunsaturated fatty acid. Its intracellular transport and trafficking are vital for its incorporation into complex lipids and for its role in cellular signaling. Fatty Acid Binding Proteins (FABPs) are a family of small, intracellular proteins that reversibly bind to hydrophobic ligands, including long-chain fatty acids and their CoA esters, facilitating their movement within the aqueous environment of the cell. While direct experimental evidence for the specific interaction between DPA-CoA and various FABP isoforms is limited in the current scientific literature, this guide synthesizes the existing knowledge on the binding of structurally similar long-chain fatty acyl-CoAs and free fatty acids to FABPs to provide a comprehensive overview of the likely mechanisms, experimental approaches, and potential signaling implications of the DPA-CoA-FABP interaction.
Introduction to Fatty Acid Binding Proteins (FABPs)
FABPs are a family of 14-15 kDa proteins that are expressed in a tissue-specific manner and play a key role in the intracellular transport and metabolism of fatty acids.[1] They are abundant in tissues with active fatty acid metabolism, such as the liver, intestine, heart, and adipose tissue.[2] Structurally, FABPs consist of a ten-stranded anti-parallel β-barrel that forms a water-filled internal binding cavity, capped by two α-helices that are thought to regulate ligand entry and exit.[3]
The primary functions of FABPs include:
-
Facilitating fatty acid uptake and transport: By increasing the solubility of fatty acids in the cytoplasm, FABPs facilitate their movement from the plasma membrane to intracellular compartments like the endoplasmic reticulum and mitochondria.[4]
-
Modulating enzyme activity: By binding fatty acids and their CoA derivatives, FABPs can regulate the activity of enzymes involved in lipid metabolism.
-
Regulating gene expression: Some FABP-ligand complexes can translocate to the nucleus and interact with nuclear receptors, such as peroxisome proliferator-activated receptors (PPARs), to modulate the expression of genes involved in lipid metabolism and inflammation.[1][5]
Binding of Ligands to FABPs: A Focus on Long-Chain Acyl-CoAs
While FABPs are well-known for their high affinity for long-chain free fatty acids, their interaction with acyl-CoA esters is more complex. Studies have shown that while FABPs can bind long-chain acyl-CoA esters, another class of proteins, the Acyl-CoA-Binding Proteins (ACBPs), exhibit a much higher affinity for these ligands and are considered the predominant intracellular carriers of acyl-CoAs.[6][7][8]
However, the binding of acyl-CoAs to FABPs, even if with lower affinity, may still be physiologically relevant, particularly in specific cellular contexts or for certain FABP isoforms. The binding affinity is influenced by the length and degree of unsaturation of the acyl chain.
Quantitative Data on Ligand Binding to FABPs
| FABP Isoform | Ligand | Binding Affinity (Kd) | Experimental Method | Reference |
| Heart FABP (H-FABP) | Oleoyl-CoA | ~ 2.5 µM | Lipidex assay | [6] |
| Liver FABP (L-FABP) | Oleoyl-CoA | ~ 3.0 µM | Lipidex assay | [6] |
| Brain FABP (B-FABP/FABP7) | Docosahexaenoic Acid (DHA) | 28 - 53 nM | Isothermal Titration Calorimetry | [9] |
| Brain FABP (B-FABP/FABP7) | Oleic Acid (OA) | 28 - 53 nM | Isothermal Titration Calorimetry | [9] |
| Adipocyte FABP (A-FABP/FABP4) | Oleic Acid (OA) | ~ 0.5 µM | Fluorescence Titration | [10] |
| Intestinal FABP (I-FABP) | Oleic Acid (OA) | ~ 0.8 µM | Fluorescence Titration | [10] |
| Epidermal FABP (E-FABP/FABP5) | Arachidonic Acid (AA) | Not specified | NMR | [11] |
Experimental Protocols for Studying DPA-CoA-FABP Interactions
To investigate the interaction between DPA-CoA and a specific FABP isoform, a combination of biophysical and cellular techniques can be employed.
Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique to directly measure the thermodynamic parameters of binding, including the dissociation constant (Kd), enthalpy (ΔH), and stoichiometry (n).
Methodology:
-
Protein Preparation: Express and purify the FABP of interest. Ensure the protein is delipidated to remove any endogenously bound ligands.
-
Ligand Preparation: Synthesize or obtain high-purity DPA-CoA. Prepare a concentrated stock solution in a buffer identical to the protein buffer.
-
ITC Experiment:
-
Load the purified FABP into the sample cell of the calorimeter.
-
Load the DPA-CoA solution into the titration syringe.
-
Perform a series of injections of DPA-CoA into the FABP solution while monitoring the heat change.
-
A control titration of DPA-CoA into buffer should be performed to account for the heat of dilution.
-
-
Data Analysis: Fit the integrated heat data to a suitable binding model (e.g., one-site binding) to determine the Kd, ΔH, and n.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy can provide atomic-level information about the binding interface and any conformational changes in the protein upon ligand binding.
Methodology:
-
Sample Preparation: Prepare a sample of ¹⁵N-labeled FABP.
-
HSQC Titration:
-
Acquire a 2D ¹H-¹⁵N HSQC spectrum of the apo-FABP.
-
Titrate unlabeled DPA-CoA into the NMR tube and acquire a series of HSQC spectra at different ligand-to-protein molar ratios.
-
-
Data Analysis:
-
Monitor the chemical shift perturbations (CSPs) of the backbone amide resonances. Residues with significant CSPs are likely part of or near the binding site.
-
The magnitude of the CSPs can be plotted against the ligand concentration to estimate the Kd.[12]
-
Fluorescence-Based Assays
Fluorescent probes that compete with the natural ligand for the binding site can be used to determine binding affinities.
Methodology:
-
Probe Selection: Use a fluorescent fatty acid analog, such as 1-anilinonaphthalene-8-sulfonic acid (ANS) or acrylodan-labeled intestinal fatty acid binding protein (ADIFAB).
-
Competition Assay:
-
Measure the fluorescence of the probe in the presence of the FABP.
-
Titrate DPA-CoA into the solution and monitor the decrease in fluorescence as the probe is displaced.
-
-
Data Analysis: The data can be fitted to a competitive binding equation to calculate the Ki for DPA-CoA, which is equivalent to its Kd.
Potential Signaling Pathways and Cellular Roles
The interaction of DPA-CoA with FABPs could have significant implications for cellular signaling and metabolism. While specific pathways involving the DPA-CoA-FABP complex have not been elucidated, we can hypothesize potential roles based on the known functions of DPA and FABPs.
Nuclear Receptor Activation
Certain FABP isoforms, upon binding their ligand, can translocate to the nucleus and deliver the fatty acid to nuclear receptors like PPARs.[5] DPA is a known agonist of PPARs. Therefore, a DPA-CoA-FABP complex could be involved in regulating the expression of genes related to lipid metabolism and inflammation.
Caption: Hypothetical pathway of DPA-CoA-FABP mediated PPAR activation.
Substrate Channeling for Lipid Synthesis
FABPs can channel fatty acyl-CoAs to enzymes involved in the synthesis of complex lipids, such as phospholipids (B1166683) and triglycerides. The DPA-CoA-FABP complex could therefore play a role in directing DPA into specific lipid pools, thereby influencing membrane composition and function.
Caption: Proposed role of DPA-CoA-FABP in channeling substrate for lipid synthesis.
Logical Relationship of Experimental Validation
Validating the interaction between DPA-CoA and FABPs and elucidating its functional consequences requires a multi-step experimental approach.
Caption: Logical workflow for the experimental validation of DPA-CoA-FABP interaction.
Conclusion and Future Directions
The interaction between docosapentaenoyl-CoA and fatty acid binding proteins represents an important yet understudied area of lipid metabolism and cell signaling. While direct evidence is currently scarce, the well-established roles of FABPs in binding and trafficking other long-chain fatty acids and their CoA esters provide a strong foundation for future research. Elucidating the specific FABP isoforms that bind DPA-CoA, quantifying their binding affinities, and unraveling the downstream functional consequences will be crucial for a complete understanding of the biological roles of this important omega-3 fatty acid. Such knowledge could also open new avenues for therapeutic intervention in metabolic and inflammatory diseases. Future research should focus on employing the detailed experimental protocols outlined in this guide to systematically investigate the DPA-CoA-FABP interactome.
References
- 1. Cytoplasmic fatty acid-binding proteins: emerging roles in metabolism and atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Importance of fatty acid binding proteins in cellular function and organismal metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fatty acid–binding protein - Wikipedia [en.wikipedia.org]
- 4. Mechanisms of intracellular fatty acid transport: role of cytoplasmic-binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fatty acid-binding proteins: role in metabolic diseases and potential as drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of the binding affinities of acyl-CoA-binding protein and fatty-acid-binding protein for long-chain acyl-CoA esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of the binding affinities of acyl-CoA-binding protein and fatty-acid-binding protein for long-chain acyl-CoA esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Acyl-CoA-binding protein (ACBP) and its relation to fatty acid-binding protein (FABP): an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Fatty acid interactions with native and mutant fatty acid binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Structural Basis for Ligand Regulation of the Fatty Acid-binding Protein 5, Peroxisome Proliferator-activated Receptor β/δ (FABP5-PPARβ/δ) Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Two fatty acid‐binding proteins expressed in the intestine interact differently with endocannabinoids - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Genetic Regulation of Docosapentaenoyl-CoA Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Docosapentaenoyl-CoA (DPA-CoA) is a critical intermediate in the biosynthesis of long-chain polyunsaturated fatty acids (LCPUFAs), positioned between eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA). The precise regulation of its synthesis is paramount for maintaining cellular lipid homeostasis and has significant implications for inflammatory processes, neural health, and various metabolic diseases. This technical guide provides a comprehensive overview of the genetic and molecular mechanisms governing DPA-CoA biosynthesis. We delve into the key enzymes, transcriptional control by sterol regulatory element-binding protein-1c (SREBP-1c) and peroxisome proliferator-activated receptor-alpha (PPARα), and the signaling pathways that modulate the expression of essential genes such as ELOVL2, ELOVL5, and FADS2. This document summarizes quantitative data from key studies, details relevant experimental protocols, and provides visual representations of the regulatory networks to facilitate a deeper understanding for researchers and professionals in the field of lipid biology and drug development.
Introduction
The synthesis of docosapentaenoic acid (DPA) and its activated form, DPA-CoA, is a key step in the metabolic pathway that converts essential fatty acids into highly unsaturated fatty acids (HUFAs) like docosahexaenoic acid (DHA). DPA exists in two primary isomers: n-3 DPA (clupanodonic acid) and n-6 DPA (osbond acid), which are intermediates in the respective omega-3 and omega-6 fatty acid synthesis pathways.[1] The conversion of eicosapentaenoyl-CoA (EPA-CoA) to DPA-CoA is a crucial elongation step, primarily catalyzed by fatty acid elongase enzymes. The subsequent desaturation of DPA to DHA is also a tightly regulated process. Understanding the genetic regulation of DPA-CoA synthesis is vital for developing therapeutic strategies for a range of disorders, including metabolic syndrome, cardiovascular diseases, and neurodegenerative conditions.
The Biosynthetic Pathway of Docosapentaenoyl-CoA
The synthesis of DPA-CoA is an integral part of the LCPUFA biosynthetic pathway, which occurs primarily in the endoplasmic reticulum. The canonical pathway involves a series of desaturation and elongation reactions.
n-3 DPA-CoA Synthesis:
-
Elongation of EPA: Eicosapentaenoic acid (EPA, 20:5n-3) is elongated to DPA (22:5n-3). This reaction is catalyzed by fatty acid elongase 2 (ELOVL2) and, to a lesser extent, ELOVL5.[2]
-
Conversion to DHA: DPA is then further metabolized to DHA (22:6n-3). This was initially thought to be a direct desaturation step by a Δ4-desaturase. However, more recent studies indicate a more complex pathway in mammals involving further elongation to a 24-carbon intermediate (24:5n-3), followed by a Δ6-desaturation (catalyzed by FADS2) to 24:6n-3, and subsequent peroxisomal β-oxidation to yield DHA.[2] Some marine organisms, however, do possess a Δ4-desaturase.[2]
n-6 DPA-CoA Synthesis:
-
Elongation of Arachidonic Acid: Arachidonic acid (AA, 20:4n-6) is elongated to adrenic acid (AdA, 22:4n-6).
-
Desaturation to Osbond Acid: Adrenic acid is then desaturated by FADS2 (acting as a Δ4-desaturase) to form n-6 DPA (osbond acid, 22:5n-6).[1][3][4]
The following diagram illustrates the key steps in the n-3 DPA biosynthesis pathway.
Caption: Biosynthetic pathway of n-3 docosahexaenoic acid (DHA) from eicosapentaenoic acid (EPA), with docosapentaenoic acid (DPA) as a key intermediate.
Key Genes and Enzymes in DPA-CoA Synthesis
The synthesis of DPA-CoA is orchestrated by a specific set of enzymes encoded by the ELOVL and FADS gene families.
-
ELOVL2 (Elongation of Very Long Chain Fatty Acids Protein 2): This is the primary elongase responsible for the conversion of EPA to DPA.[5] Studies in zebrafish have shown that elovl2 is essential for DHA biosynthesis, and its knockout leads to a significant reduction in DHA levels.[5] In humans, the expression of ELOVL2 is tightly regulated and has been identified as a robust biomarker for aging, with its promoter region showing age-related hypermethylation.[6][7]
-
ELOVL5 (Elongation of Very Long Chain Fatty Acids Protein 5): While ELOVL2 is the main enzyme for C20-22 PUFA elongation, ELOVL5 also contributes to the elongation of C18-20 PUFAs.[8] Its expression is regulated by the transcription factors LXRα and SREBP-1c.[8][9]
-
FADS2 (Fatty Acid Desaturase 2): This enzyme exhibits multiple functions, acting as a Δ6-desaturase, a Δ8-desaturase, and, importantly for DPA metabolism, a Δ4-desaturase.[3][4][10] FADS2 is responsible for the desaturation of 24:5n-3 to 24:6n-3 in the final steps of DHA synthesis from DPA.[2] It also directly desaturates adrenic acid to n-6 DPA.[3][4]
Transcriptional Regulation of DPA-CoA Synthesis
The expression of the genes involved in DPA-CoA synthesis is tightly controlled by a network of transcription factors that respond to cellular metabolic status, dietary fatty acid intake, and hormonal signals.
SREBP-1c (Sterol Regulatory Element-Binding Protein-1c)
SREBP-1c is a master regulator of lipogenesis, activating the transcription of genes involved in fatty acid synthesis.[11][12] Insulin (B600854) is a potent inducer of SREBP-1c expression. SREBP-1c directly activates the promoters of genes such as FASN (Fatty Acid Synthase), SCD1 (Stearoyl-CoA Desaturase-1), and importantly, ELOVL5 and FADS2.[9]
-
Mechanism of Action: In response to insulin signaling, the SREBP-1c precursor protein is transported from the endoplasmic reticulum to the Golgi apparatus, where it is proteolytically cleaved. The mature, transcriptionally active N-terminal domain then translocates to the nucleus and binds to Sterol Regulatory Elements (SREs) in the promoter regions of its target genes, thereby activating their transcription.[11]
-
Regulation by PUFAs: Polyunsaturated fatty acids (PUFAs), including DPA, can suppress the processing of SREBP-1c to its mature form, creating a negative feedback loop.[13][14]
PPARα (Peroxisome Proliferator-Activated Receptor-alpha)
PPARα is a nuclear receptor that primarily regulates fatty acid catabolism (β-oxidation).[15] It is activated by fatty acids and fibrate drugs. While its main role is in breaking down fats, PPARα also influences the expression of genes involved in LCPUFA synthesis.
-
Dual Regulation with SREBP-1c: PPARα and SREBP-1c can act in a coordinated or sometimes opposing manner to regulate lipid metabolism. For instance, PPARα activation can induce the expression of desaturases like FADS2. In some contexts, PPARα agonists have been shown to increase the cleavage of SREBP-1c to its active form, indirectly promoting lipogenesis.[16]
-
Direct Transcriptional Activation: PPARα forms a heterodimer with the Retinoid X Receptor (RXR) and binds to Peroxisome Proliferator Response Elements (PPREs) in the regulatory regions of target genes to activate their transcription.[15]
LXRα (Liver X Receptor-alpha)
LXRα is another nuclear receptor that plays a key role in cholesterol and fatty acid metabolism. It is activated by oxysterols.
-
Induction of SREBP-1c: LXRα is a primary activator of SREBP-1c gene expression.[9]
-
Regulation of ELOVL5: LXRα can also directly regulate the expression of ELOVL5.[8]
The interplay between these transcription factors creates a complex regulatory network that fine-tunes the synthesis of DPA-CoA in response to various physiological cues.
Caption: Simplified signaling pathway for the transcriptional regulation of DPA-CoA synthesis.
Quantitative Data on Gene Expression
The following tables summarize quantitative data from various studies on the regulation of genes involved in DPA-CoA synthesis.
Table 1: Effect of Dietary Fatty Acids on Hepatic Gene Expression in Mice
| Gene | Lard Diet (Control) | Flaxseed Oil (ALA-rich) | Menhaden Oil (EPA/DHA-rich) | P-value (Diet) |
| Fads1 | 1.0 ± 0.1 | 0.8 ± 0.1 | 0.3 ± 0.05 | < 0.0001 |
| Fads2 | 1.0 ± 0.1 | 0.9 ± 0.1 | 0.4 ± 0.05 | < 0.0001 |
| Srebp-1c | 1.0 ± 0.1 | 0.8 ± 0.1 | 0.4 ± 0.05 | < 0.0001 |
| Scd1 | 1.0 ± 0.2 | 0.5 ± 0.1 | 0.1 ± 0.02 | < 0.0001 |
| Data are presented as relative mRNA expression levels (mean ± SEM) normalized to the lard-fed group. Adapted from a study on Fads2 knockout mice. The results show that EPA/DHA-rich diets significantly downregulate the expression of key lipogenic genes. |
Table 2: Effect of FADS1/FADS2 Genetic Variant (rs174570) on Gene Expression in Human Visceral Adipose Tissue
| Genotype | FADS1 mRNA Level (β ± SE) | P-value | FADS2 mRNA Level (β ± SE) | P-value |
| CC vs. TT | -0.142 ± 0.040 | 0.001 | -0.094 ± 0.037 | 0.016 |
| The minor allele (T) of rs174570 is associated with significantly reduced mRNA levels of both FADS1 and FADS2.[17] |
Table 3: Effect of LXR Agonist on Gene Expression in LXRα-null and Wild-Type Mice
| Gene | Genotype | Vehicle | T0901317 (LXR Agonist) |
| Elovl5 | Wild-Type | 1.00 ± 0.15 | 2.5 ± 0.3 |
| Elovl5 | LXRα-null | 0.4 ± 0.05 | 0.4 ± 0.05 |
| Srebp-1c | Wild-Type | 1.00 ± 0.12 | 4.0 ± 0.5 |
| Srebp-1c | LXRα-null | 0.8 ± 0.1 | 0.8 ± 0.1 |
| Data are presented as relative mRNA expression levels (mean ± SEM). The LXR agonist induces ELOVL5 and SREBP-1c expression in wild-type but not in LXRα-null mice, demonstrating the LXRα-dependency of this regulation. |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) for Fatty Acid Analysis
This protocol outlines the steps for the analysis of fatty acid methyl esters (FAMEs) from biological samples.
1. Lipid Extraction:
- Homogenize the tissue or cell sample in a chloroform:methanol (B129727) (2:1, v/v) solution.
- Add 0.2 volumes of 0.9% NaCl solution, vortex, and centrifuge to separate the phases.
- Collect the lower organic phase containing the lipids.
- Dry the lipid extract under a stream of nitrogen.
2. Transesterification to FAMEs:
- Resuspend the dried lipid extract in 1 mL of 0.5 M methanolic NaOH.
- Incubate at 100°C for 5 minutes.
- Add 1 mL of 14% boron trifluoride (BF3) in methanol and incubate at 100°C for another 5 minutes.
- Add 1 mL of hexane (B92381) and 1 mL of saturated NaCl solution, vortex, and centrifuge.
- Collect the upper hexane layer containing the FAMEs.
3. GC-MS Analysis:
- Inject 1 µL of the FAME-containing hexane solution into the GC-MS system.
- GC Conditions:
- Column: e.g., Supelcowax 10 capillary column (60 m x 0.25 mm i.d., 0.25 µm film thickness).[3]
- Carrier gas: Helium at a flow rate of 0.8 mL/min.[3]
- Injector temperature: 210°C.[3]
- Oven temperature program: Initial temperature 140°C, ramp at 7°C/min to 220°C, and hold for 23 minutes.[3]
- MS Conditions:
- Ionization mode: Electron impact (EI) at 70 eV.[3]
- Source temperature: 150°C.[3]
- Scan range: m/z 22–395.[3]
- Data Analysis: Identify FAMEs by comparing their retention times and mass spectra with those of known standards and a mass spectral library (e.g., NIST). Quantify by comparing peak areas to an internal standard.
Start [shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF", label="Sample\n(Tissue/Cells)"];
LipidExtraction [label="Lipid Extraction\n(Chloroform:Methanol)"];
Transesterification [label="Transesterification\n(Methanolic NaOH, BF3)"];
GCMS [label="GC-MS Analysis"];
DataAnalysis [label="Data Analysis\n(Identification & Quantification)"];
End [shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF", label="Fatty Acid Profile"];
Start -> LipidExtraction;
LipidExtraction -> Transesterification;
Transesterification -> GCMS;
GCMS -> DataAnalysis;
DataAnalysis -> End;
}
Caption: Experimental workflow for fatty acid analysis using GC-MS.
Quantification of Acyl-CoAs by LC-MS/MS
This protocol describes a method for the absolute quantification of cellular acyl-CoA species.
1. Sample Preparation:
- Wash cultured cells with phosphate-buffered saline (PBS).
- Lyse the cells in 2 mL of methanol containing an internal standard (e.g., 15:0 CoA) at -80°C for 15 minutes.[18]
- Scrape the cell lysate and centrifuge at 15,000 x g for 5 minutes at 4°C.[18]
- Transfer the supernatant, mix with 1 mL of acetonitrile, and evaporate to dryness in a vacuum concentrator.[18]
- Reconstitute the sample in 150 µL of methanol, vortex, and centrifuge.[18]
- Transfer 100 µL of the supernatant for LC-MS/MS analysis.[18]
2. LC-MS/MS Analysis:
- LC Conditions:
- Column: C18 reversed-phase column.
- Mobile Phase A: Water with 0.1% formic acid.
- Mobile Phase B: Acetonitrile with 0.1% formic acid.
- Gradient: A suitable gradient to separate acyl-CoAs of different chain lengths.
- MS/MS Conditions:
- Ionization: Positive electrospray ionization (ESI+).
- Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification of specific precursor-product ion transitions for each acyl-CoA.
- Data Analysis: Quantify acyl-CoAs by comparing their peak areas to a standard curve generated from authentic standards.
Conclusion
The genetic regulation of docosapentaenoyl-CoA synthesis is a complex and multifaceted process, orchestrated by a network of key enzymes and transcription factors. The interplay between SREBP-1c, PPARα, and LXRα provides a sophisticated mechanism for the cell to modulate the production of DPA-CoA in response to a variety of nutritional and hormonal signals. A thorough understanding of these regulatory pathways is essential for the development of novel therapeutic strategies targeting metabolic and inflammatory diseases. The experimental protocols and quantitative data presented in this guide offer a valuable resource for researchers and drug development professionals working to unravel the intricacies of LCPUFA metabolism and its impact on human health. Further research, particularly utilizing advanced techniques such as ChIP-seq and metabolomics, will continue to illuminate the precise molecular events that govern the fate of DPA-CoA and its downstream products.
References
- 1. researchgate.net [researchgate.net]
- 2. bioassaysys.com [bioassaysys.com]
- 3. 2.5. GC-MS Analysis of Fatty Acids [bio-protocol.org]
- 4. ruo.mbl.co.jp [ruo.mbl.co.jp]
- 5. researchgate.net [researchgate.net]
- 6. Fads2 knockout mice reveal that ALA prevention of hepatic steatosis is dependent on delta-6 desaturase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Deletion of ELOVL5 leads to fatty liver through activation of SREBP-1c in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Regulation of hepatic fatty acid elongase 5 by LXRalpha-SREBP-1c - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. gcms.cz [gcms.cz]
- 12. studycorgi.com [studycorgi.com]
- 13. FADS2 fatty acid desaturase 2 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. A role for PPARα in the control of SREBP activity and lipid synthesis in the liver - PMC [pmc.ncbi.nlm.nih.gov]
- 17. FADS1-FADS2 genetic polymorphisms are associated with fatty acid metabolism through changes in DNA methylation and gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Tissue-Specific Landscape of 4Z,7Z,10Z,13Z,16Z-Docosapentaenoyl-CoA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4Z,7Z,10Z,13Z,16Z-docosapentaenoyl-CoA (DPA-CoA) is the activated form of docosapentaenoic acid (DPA), a crucial n-3 polyunsaturated fatty acid. As an intermediate in the metabolic pathway that converts eicosapentaenoic acid (EPA) to the vital omega-3 fatty acid docosahexaenoic acid (DHA), DPA-CoA holds a significant position in cellular lipid metabolism. Understanding its tissue-specific distribution is paramount for elucidating the regulation of DHA synthesis and for the development of therapeutic strategies targeting fatty acid metabolism in various diseases. This technical guide provides a comprehensive overview of the current knowledge on the tissue-specific distribution of DPA-CoA, detailed experimental protocols for its quantification, and a visualization of its metabolic context.
Quantitative Distribution of this compound in Tissues
Despite the development of advanced analytical techniques for acyl-CoA profiling, specific quantitative data on the absolute concentrations of this compound in various mammalian tissues remains limited in publicly available scientific literature. While numerous studies have successfully quantified a range of short-chain, medium-chain, and long-chain saturated and monounsaturated acyl-CoAs in tissues such as the liver, brain, heart, and muscle, the specific quantification of polyunsaturated acyl-CoAs, including DPA-CoA, is less commonly reported.
The following table summarizes the typical concentrations of other relevant long-chain acyl-CoAs in rat tissues to provide a general context for expected physiological concentrations. It is important to note that these values can vary significantly based on species, diet, and metabolic state.
| Acyl-CoA Species | Liver (nmol/g wet weight) | Heart (nmol/g wet weight) | Skeletal Muscle (nmol/g wet weight) | Brain (nmol/g wet weight) |
| Palmitoyl-CoA (16:0) | 2.5 - 15 | 1.0 - 5.0 | 0.5 - 2.0 | 0.1 - 0.5 |
| Stearoyl-CoA (18:0) | 1.0 - 8.0 | 0.5 - 3.0 | 0.2 - 1.0 | 0.1 - 0.4 |
| Oleoyl-CoA (18:1) | 3.0 - 20 | 1.5 - 7.0 | 0.5 - 3.0 | 0.2 - 0.8 |
| Linoleoyl-CoA (18:2) | 1.0 - 10 | 0.5 - 4.0 | 0.2 - 1.5 | 0.1 - 0.6 |
| Arachidonoyl-CoA (20:4) | 0.5 - 5.0 | 0.2 - 2.0 | 0.1 - 1.0 | 0.1 - 0.5 |
Note: The data presented are compiled from various sources and represent a general range. The absence of specific values for DPA-CoA highlights a significant knowledge gap in the field.
Experimental Protocols for the Quantification of Docosapentaenoyl-CoA
The quantification of DPA-CoA in biological tissues requires meticulous sample handling and sophisticated analytical techniques to ensure accuracy and reproducibility. The following protocols are based on established methods for long-chain acyl-CoA analysis and can be adapted for the specific measurement of DPA-CoA.
Tissue Collection and Homogenization
Objective: To rapidly quench metabolic activity and efficiently extract acyl-CoAs from the tissue matrix.
Materials:
-
Liquid nitrogen
-
Pre-chilled mortar and pestle
-
Homogenization buffer (e.g., 100 mM KH2PO4, pH 5.5, with 10 mM EDTA)
-
Organic solvent (e.g., acetonitrile (B52724) or a mixture of isopropanol (B130326) and acetonitrile)
-
Internal standards (e.g., heptadecanoyl-CoA or a stable isotope-labeled DPA-CoA)
Protocol:
-
Immediately freeze-clamp the collected tissue in liquid nitrogen to halt all enzymatic activity.
-
Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.
-
Weigh the frozen tissue powder (typically 50-100 mg).
-
Homogenize the powdered tissue in ice-cold homogenization buffer.
-
Add an appropriate volume of organic solvent to precipitate proteins and extract lipids.
-
Spike the sample with a known amount of internal standard to correct for extraction efficiency and instrument variability.
-
Vortex the mixture vigorously and incubate on ice.
-
Centrifuge at high speed (e.g., 15,000 x g) at 4°C to pellet the precipitated proteins.
-
Carefully collect the supernatant containing the acyl-CoAs for further purification.
Solid-Phase Extraction (SPE) for Acyl-CoA Purification
Objective: To isolate and concentrate acyl-CoAs from the crude tissue extract.
Materials:
-
SPE cartridges (e.g., C18 or a mixed-mode anion exchange)
-
SPE vacuum manifold
-
Wash solution (e.g., aqueous buffer with a low percentage of organic solvent)
-
Elution solution (e.g., methanol (B129727) or acetonitrile with a small amount of acid or base to facilitate elution)
Protocol:
-
Condition the SPE cartridge according to the manufacturer's instructions.
-
Load the supernatant from the homogenization step onto the conditioned cartridge.
-
Wash the cartridge with the wash solution to remove interfering substances.
-
Elute the acyl-CoAs with the elution solution.
-
Dry the eluate under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.
Quantification by Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)
Objective: To separate and quantify DPA-CoA with high sensitivity and specificity.
Instrumentation:
-
UHPLC system coupled to a triple quadrupole or high-resolution mass spectrometer.
-
Reversed-phase C18 column suitable for lipid analysis.
LC Conditions (Example):
-
Mobile Phase A: Water with 0.1% formic acid or an ion-pairing agent.
-
Mobile Phase B: Acetonitrile/Isopropanol (e.g., 80:20, v/v) with 0.1% formic acid.
-
Gradient: A linear gradient from a low to a high percentage of Mobile Phase B over a specified time to elute acyl-CoAs based on their hydrophobicity.
-
Flow Rate: Appropriate for the column dimensions (e.g., 0.3-0.5 mL/min).
-
Column Temperature: Maintained at a constant temperature (e.g., 40-50°C) for reproducible retention times.
MS/MS Conditions (Example for DPA-CoA):
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode.
-
Precursor Ion (m/z): The mass-to-charge ratio of the DPA-CoA molecule.
-
Product Ion (m/z): A specific fragment ion generated from the collision-induced dissociation of the precursor ion. This is often a fragment corresponding to the CoA moiety or the DPA acyl group.
-
Collision Energy: Optimized to achieve the most abundant and stable fragmentation.
Quantification:
-
A calibration curve is generated using a series of known concentrations of a DPA-CoA standard.
-
The peak area ratio of the endogenous DPA-CoA to the internal standard is used to determine the concentration in the tissue sample by interpolating from the calibration curve.
Metabolic Pathways and Experimental Workflow Visualization
The following diagrams, generated using the DOT language for Graphviz, illustrate the key metabolic pathways involving DPA-CoA and a general experimental workflow for its quantification.
Caption: Biosynthesis and metabolic fate of this compound.
Caption: General experimental workflow for the quantification of DPA-CoA in tissues.
Conclusion
While the precise tissue-specific concentrations of this compound remain an area for future investigation, the analytical frameworks and understanding of its metabolic pathways are well-established. The protocols outlined in this guide provide a robust starting point for researchers aiming to quantify this important metabolic intermediate. Further research into the tissue distribution of DPA-CoA will be invaluable for a more complete understanding of n-3 fatty acid metabolism and its implications for human health and disease. This knowledge will be instrumental for professionals in drug development seeking to modulate these pathways for therapeutic benefit.
The Pivotal Role of Docosapentaenoyl-CoA in Brain Lipid Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Docosapentaenoyl-CoA (DPA-CoA), the activated form of docosapentaenoic acid (DPA), occupies a critical juncture in the intricate landscape of brain lipid metabolism. While often overshadowed by its more abundant n-3 polyunsaturated fatty acid (PUFA) counterpart, docosahexaenoic acid (DHA), DPA-CoA serves as an essential intermediate in the biosynthesis of DHA and is increasingly recognized for its independent neuroprotective and anti-inflammatory functions. This technical guide provides an in-depth exploration of the multifaceted roles of DPA-CoA in the brain, detailing its synthesis, metabolic fate, and involvement in signaling pathways. Quantitative data, detailed experimental protocols, and pathway visualizations are presented to offer a comprehensive resource for researchers in neuroscience and drug development.
Introduction
The brain is uniquely enriched with long-chain polyunsaturated fatty acids (LC-PUFAs), which are indispensable for its structure and function. Docosahexaenoic acid (DHA, 22:6n-3) is the most abundant n-3 PUFA in the brain, and its roles in neuronal membrane fluidity, signal transduction, and neuroprotection are well-established.[1] However, the metabolic pathways that govern the brain's high DHA content are complex and involve a series of elongation and desaturation steps. Within this intricate network, docosapentaenoic acid (DPA, 22:5n-3) and its activated form, docosapentaenoyl-CoA (DPA-CoA), play a crucial, yet often underappreciated, role.
This guide delves into the core functions of DPA-CoA in brain lipid metabolism, providing a technical overview for researchers and professionals in the field. We will explore the enzymatic reactions that generate and consume DPA-CoA, its incorporation into brain phospholipids (B1166683), and its emerging role in cellular signaling cascades that are pertinent to neuroinflammation and neuronal survival.
Synthesis and Activation of Docosapentaenoic Acid
The journey of n-3 PUFAs to their functional forms in the brain begins with the essential fatty acid, alpha-linolenic acid (ALA, 18:3n-3), obtained from the diet. Through a series of enzymatic reactions primarily occurring in the endoplasmic reticulum, ALA is converted to eicosapentaenoic acid (EPA, 20:5n-3). EPA is then further elongated to DPA. For DPA to be metabolically active, it must first be "activated" by being esterified to Coenzyme A (CoA), a reaction catalyzed by acyl-CoA synthetases (ACSs).
The Role of Acyl-CoA Synthetases (ACS)
The activation of DPA to DPA-CoA is a critical step that traps the fatty acid within the cell and primes it for subsequent metabolic processes.[2] The brain expresses a variety of long-chain acyl-CoA synthetases, with specific isoforms showing preference for different fatty acids.
Acyl-CoA Synthetase 6 (ACSL6) has been identified as a key enzyme in the enrichment of DHA in the brain.[3][4] Studies on Acsl6-deficient mice have revealed significant reductions in DHA-containing lipids in the brain, leading to motor impairments and signs of neuroinflammation.[3][5] Given that DPA is a direct precursor to DHA, it is highly probable that ACSL6 also exhibits a preference for DPA, thereby channeling it into the DHA synthesis pathway. While specific kinetic data for ACSL6 with DPA as a substrate are not yet available, its established role with DHA underscores its importance in the metabolism of very-long-chain n-3 PUFAs.[6]
Experimental Protocol: Measurement of Acyl-CoA Synthetase Activity
A radiometric assay is commonly used to measure the activity of long-chain acyl-CoA synthetases. This method can be adapted to determine the kinetics of DPA activation.
Principle: The assay measures the conversion of radiolabeled DPA into DPA-CoA.
Materials:
-
[1-¹⁴C]Docosapentaenoic acid
-
Cell or tissue homogenates (e.g., brain microsomes)
-
Assay buffer: 100 mM Tris-HCl (pH 7.4), 10 mM MgCl₂, 200 µM DTT
-
ATP solution (100 mM)
-
Coenzyme A (CoA) solution (10 mM)
-
Fatty acid-free bovine serum albumin (BSA)
-
Dole's solution (isopropanol:heptane (B126788):1 M H₂SO₄, 40:10:1 v/v/v)
-
Heptane
-
Scintillation cocktail and counter
Procedure:
-
Prepare a stock solution of [1-¹⁴C]DPA complexed with BSA.
-
In a reaction tube, combine the assay buffer, ATP, and CoA.
-
Add the cell/tissue homogenate to the reaction tube.
-
Initiate the reaction by adding the [1-¹⁴C]DPA-BSA complex.
-
Incubate at 37°C for a specified time (e.g., 10-30 minutes).
-
Stop the reaction by adding Dole's solution.
-
Add heptane and water to separate the phases. The unreacted [1-¹⁴C]DPA will partition into the upper heptane phase, while the [1-¹⁴C]DPA-CoA will remain in the lower aqueous phase.
-
Collect an aliquot of the lower aqueous phase, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Calculate the enzyme activity based on the amount of [1-¹⁴C]DPA-CoA formed per unit time per amount of protein.
Metabolic Fates of Docosapentaenoyl-CoA
Once formed, DPA-CoA is at a metabolic crossroads, with several potential fates within the brain.
Elongation to Tetracosahexaenoyl-CoA: The Gateway to DHA Synthesis
The primary and most studied fate of DPA-CoA in the brain is its elongation to tetracosahexaenoyl-CoA (24:6n-3-CoA). This two-carbon extension is a critical step in the biosynthesis of DHA.[7] This reaction is catalyzed by fatty acid elongases (ELOVLs).
Key Enzymes: ELOVL2 and ELOVL5
In the brain, two key elongases, ELOVL2 and ELOVL5, are involved in the metabolism of PUFAs. Functional studies have demonstrated that while both enzymes can elongate EPA to DPA, ELOVL2 is the primary enzyme responsible for the elongation of DPA-CoA to 24:5n-3-CoA , the precursor of 24:6n-3-CoA.[7] ELOVL5, on the other hand, shows limited activity towards DPA-CoA.[7] This substrate specificity of ELOVL2 makes it a critical control point in the brain's ability to synthesize DHA. A mutation in ELOVL2 has been shown to selectively inactivate its ability to process C22 PUFAs like DPA.[8][9]
Experimental Protocol: Measurement of ELOVL2 Activity
The activity of ELOVL2 can be measured using a yeast expression system or with brain microsomes, using radiolabeled DPA-CoA as a substrate.
Principle: The assay measures the conversion of radiolabeled DPA-CoA to longer-chain acyl-CoAs.
Materials:
-
[1-¹⁴C]Docosapentaenoyl-CoA
-
Yeast microsomes expressing recombinant ELOVL2 or brain microsomes
-
Assay buffer: 100 mM potassium phosphate (B84403) buffer (pH 7.2), 1 mM MgCl₂
-
Malonyl-CoA (10 mM)
-
NADPH (10 mM)
-
Solvents for lipid extraction (e.g., chloroform:methanol)
-
Thin-layer chromatography (TLC) plates and developing solvents
-
Phosphorimager or autoradiography film
Procedure:
-
Prepare the reaction mixture containing the assay buffer, malonyl-CoA, and NADPH.
-
Add the microsomal preparation to the reaction mixture.
-
Initiate the reaction by adding [1-¹⁴C]DPA-CoA.
-
Incubate at 37°C for a specified time.
-
Stop the reaction by adding a solution to saponify the acyl-CoAs (e.g., methanolic KOH).
-
Acidify the mixture and extract the fatty acids.
-
Separate the fatty acids by TLC.
-
Visualize and quantify the radiolabeled fatty acid products using a phosphorimager or autoradiography.
Peroxisomal Beta-Oxidation: The Final Step in DHA Synthesis
Following its elongation to 24:6n-3-CoA and subsequent desaturation, the resulting very-long-chain fatty acyl-CoA is transported to the peroxisome for a single round of beta-oxidation. This process shortens the 24-carbon chain by two carbons, yielding the final product, DHA-CoA (22:6n-3-CoA).[10][11]
The key enzymes involved in this peroxisomal beta-oxidation step include acyl-CoA oxidase 1 (ACOX1), D-bifunctional protein (DBP), and peroxisomal thiolase.[12][13][14]
Incorporation into Brain Phospholipids
DPA-CoA can be directly incorporated into brain phospholipids through the Lands cycle, a deacylation-reacylation pathway.[15][16] This process allows for the remodeling of membrane phospholipids, influencing their biophysical properties and the function of embedded proteins. The incorporation of DPA into phospholipids is a dynamic process, and its presence in neuronal membranes can influence signaling events at the synapse.[16]
Signaling Pathways Involving Docosapentaenoyl-CoA and its Derivatives
Emerging evidence suggests that DPA and its metabolites are not merely intermediates in DHA synthesis but also possess intrinsic biological activities, particularly in the context of neuroinflammation.
Anti-inflammatory Effects in Microglia
Microglia, the resident immune cells of the brain, play a crucial role in neuroinflammation. Studies have shown that DPA can modulate microglial activation, shifting them from a pro-inflammatory M1 phenotype to an anti-inflammatory M2 phenotype.[17][18] This effect is mediated, at least in part, through the inhibition of the NF-κB and MAPK p38 signaling pathways .[17][18] By suppressing these pro-inflammatory cascades, DPA can reduce the production of inflammatory cytokines such as TNF-α and IL-1β.[17]
Neuroprotective Effects in Neurons
DPA has also been shown to exert direct neuroprotective effects. In neuronal cell cultures, DPA can protect against inflammation-induced cell death by activating the BDNF/TrkB-PI3K/AKT signaling pathway .[17][18] This pathway is critical for promoting neuronal survival, growth, and synaptic plasticity.
Quantitative Data
Precise quantification of DPA-CoA in different brain regions is technically challenging due to its low abundance and instability. Most available data focuses on the levels of the free fatty acid, DPA. However, advances in liquid chromatography-tandem mass spectrometry (LC-MS/MS) are enabling more sensitive and specific detection of acyl-CoAs.
| Brain Region | DPA (% of total fatty acids) in Phospholipids | Reference |
| Cortex (Rat) | ~0.5-1.5% | [19] |
| Hippocampus (Rat) | ~0.4-1.2% | [19] |
| Cerebellum (Rat) | ~0.6-1.8% | [19] |
| Medulla (Rat) | ~0.3-0.8% | [19] |
Note: These values are for the DPA fatty acid and not DPA-CoA. The concentration of acyl-CoAs is generally much lower than that of their corresponding free fatty acids.
Visualizations
DPA-CoA Metabolism Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. Acyl-CoA synthetases as regulators of brain phospholipid acyl-chain diversity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. JCI Insight - Acyl-CoA synthetase 6 is required for brain docosahexaenoic acid retention and neuroprotection during aging [insight.jci.org]
- 5. Acyl-CoA synthetase 6 is required for brain docosahexaenoic acid retention and neuroprotection during aging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Acyl-CoA synthetase 6 is required for brain docosahexaenoic acid retention and neuroprotection during aging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular basis for differential elongation of omega-3 docosapentaenoic acid by the rat Elovl5 and Elovl2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The lipid elongation enzyme ELOVL2 is a molecular regulator of aging in the retina - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. The Role of Acyl-CoA β-Oxidation in Brain Metabolism and Neurodegenerative Diseases [mdpi.com]
- 11. Peroxisomal beta-oxidation--a metabolic pathway with multiple functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Emerging Role of Phospholipids and Lysophospholipids for Improving Brain Docosahexaenoic Acid as Potential Preventive and Therapeutic Strategies for Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 16. In vivo fatty acid incorporation into brain phospholipids in relation to signal transduction and membrane remodeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. ω-3 DPA Protected Neurons from Neuroinflammation by Balancing Microglia M1/M2 Polarizations through Inhibiting NF-κB/MAPK p38 Signaling and Activating Neuron-BDNF-PI3K/AKT Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Distribution, depletion and recovery of docosahexaenoic acid are region-specific in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantitative Analysis of 4Z,7Z,10Z,13Z,16Z-Docosapentaenoyl-CoA by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
4Z,7Z,10Z,13Z,16Z-Docosapentaenoyl-CoA (22:5n-6 DPA-CoA) is a long-chain polyunsaturated acyl-coenzyme A (acyl-CoA) that plays a significant role in lipid metabolism. As an activated form of docosapentaenoic acid (n-6), it is a key intermediate in the biosynthesis of other bioactive lipids and is involved in various physiological and pathological processes. Accurate quantification of 22:5n-6 DPA-CoA in biological matrices is crucial for understanding its metabolic pathways and its role in disease. This application note provides a detailed protocol for the sensitive and specific quantification of 22:5n-6 DPA-CoA using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Principle of the Method
This method utilizes the high selectivity and sensitivity of LC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode. Biological samples are first subjected to a robust extraction procedure to isolate the acyl-CoAs. The extract is then analyzed by reversed-phase liquid chromatography, which separates 22:5n-6 DPA-CoA from other endogenous compounds. The analyte is subsequently detected by a triple quadrupole mass spectrometer. Quantification is achieved by monitoring the specific precursor-to-product ion transition for 22:5n-6 DPA-CoA and comparing the response to a calibration curve prepared with authentic standards. A stable isotope-labeled internal standard or a structural analog is recommended for optimal accuracy and precision.
Data Presentation
Table 1: LC-MS/MS Parameters for the Analysis of 22:5n-6 DPA-CoA
| Parameter | Setting |
| Liquid Chromatography | |
| Column | C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 10 mM Ammonium Acetate in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 10 min |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Mass Spectrometry | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
| MRM Transitions | |
| Analyte | Precursor Ion (Q1) m/z |
| 22:5n-6 DPA-CoA | 1082.5 |
| Internal Standard (C17:0-CoA) | 992.5 |
Table 2: Representative Quantitative Data of Acyl-CoAs in Rat Liver Tissue
| Acyl-CoA Species | Concentration (pmol/mg tissue) |
| Palmitoyl-CoA (16:0) | 25.3 ± 4.1 |
| Stearoyl-CoA (18:0) | 12.8 ± 2.5 |
| Oleoyl-CoA (18:1) | 18.6 ± 3.2 |
| Linoleoyl-CoA (18:2) | 8.9 ± 1.7 |
| Arachidonoyl-CoA (20:4) | 5.2 ± 1.1 |
| Docosapentaenoyl-CoA (22:5n-6) | 1.5 ± 0.4 |
| Docosahexaenoyl-CoA (22:6) | 3.1 ± 0.8 |
Note: These values are illustrative and can vary based on the biological matrix, species, and physiological state.
Experimental Protocols
Sample Preparation: Extraction of Acyl-CoAs from Tissue
This protocol is designed for the extraction of long-chain acyl-CoAs from soft tissues such as liver, brain, or muscle.
Materials:
-
Tissue sample (20-50 mg)
-
Internal Standard (e.g., Heptadecanoyl-CoA, C17:0-CoA)
-
Homogenization Buffer: 10% (w/v) Trichloroacetic Acid (TCA) in water, ice-cold
-
Solid Phase Extraction (SPE) Cartridges (e.g., C18, 100 mg)
-
Methanol (B129727) (LC-MS grade)
-
Water (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Nitrogen gas supply
-
Centrifuge (capable of 4°C and >10,000 x g)
Procedure:
-
Weigh 20-50 mg of frozen tissue and place it in a 2 mL polypropylene (B1209903) tube.
-
Add 500 µL of ice-cold 10% TCA and the internal standard.
-
Homogenize the tissue on ice using a bead beater or a sonicator until a uniform homogenate is obtained.
-
Incubate the homogenate on ice for 15 minutes to allow for protein precipitation.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant.
-
SPE Cleanup:
-
Condition the C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.
-
Load the supernatant onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of water to remove salts and other polar impurities.
-
Elute the acyl-CoAs with 1 mL of methanol into a clean collection tube.
-
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 10 mM Ammonium Acetate).
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
Instrumentation:
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Procedure:
-
Equilibrate the LC system with the initial mobile phase conditions (95% A, 5% B) until a stable baseline is achieved.
-
Set up the MS/MS method with the parameters outlined in Table 1. The specific MRM transition for 22:5n-6 DPA-CoA is based on the neutral loss of the 3'-phospho-ADP moiety (507.1 Da) from the protonated molecule.
-
Inject the reconstituted sample extract onto the LC-MS/MS system.
-
Acquire data in MRM mode for the specified transitions.
Data Analysis and Quantification
-
Integrate the chromatographic peaks for 22:5n-6 DPA-CoA and the internal standard.
-
Generate a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration of the calibrants.
-
Determine the concentration of 22:5n-6 DPA-CoA in the samples by interpolating their peak area ratios from the calibration curve.
-
Normalize the final concentration to the initial tissue weight (e.g., in pmol/mg tissue).
Visualizations
Caption: Workflow for the extraction and analysis of 22:5n-6 DPA-CoA.
Caption: Biosynthetic pathway of this compound.
Quantification of Docosapentaenoyl-CoA in Cell Lysates: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Docosapentaenoyl-CoA (DPA-CoA) is the activated form of docosapentaenoic acid (DPA), an omega-3 polyunsaturated fatty acid intermediate in the metabolic pathway between eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA). As a key metabolic intermediate, DPA-CoA is involved in various cellular processes, including lipid synthesis, fatty acid metabolism, and the generation of signaling molecules.[1] The accurate quantification of DPA-CoA in cell lysates is crucial for understanding its physiological roles and its potential as a therapeutic target in various diseases, including cancer and inflammatory conditions.[2]
This document provides a detailed protocol for the quantification of DPA-CoA in cell lysates using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.
Data Presentation
The intracellular concentration of DPA-CoA can vary significantly depending on the cell type, culture conditions, and metabolic state. While specific quantitative data for DPA-CoA across a wide range of cell lines is not extensively documented, the following table provides representative concentrations of other very-long-chain acyl-CoAs found in mammalian cells to offer a comparative context.
| Acyl-CoA Species | Cell Line | Concentration (pmol/10^6 cells) | Reference |
| C24:0-CoA | MCF7 | ~15 | [1] |
| C26:0-CoA | MCF7 | ~10 | [1] |
| C22:0-CoA | RAW264.7 | < 1 | [1] |
| C24:1-CoA | MCF7 | ~5 | [1] |
| DPA-CoA (C22:5-CoA) | Various | Expected to be low; dependent on precursor availability and enzymatic activity. |
Note: The values for DPA-CoA are expected to be in the low pmol to fmol range per 10^6 cells and are highly dependent on the cellular lipid profile and the expression of fatty acid elongases and desaturases.
Experimental Protocols
Principle
This protocol employs a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and specific quantification of DPA-CoA. The method involves the extraction of acyl-CoAs from cell lysates, separation by reverse-phase liquid chromatography, and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The characteristic neutral loss of 507 Da from the precursor ion of acyl-CoAs in positive ion mode is a common fragmentation pattern used for their detection.
Materials and Reagents
-
Cell Culture: Adherent or suspension cells of interest.
-
Phosphate-Buffered Saline (PBS): Cold, sterile.
-
Methanol (B129727): LC-MS grade, pre-chilled to -80°C.
-
Internal Standard (IS): A suitable odd-chain or stable isotope-labeled acyl-CoA (e.g., C17:0-CoA or ¹³C-labeled DPA-CoA).
-
Extraction Buffer: 5% (w/v) trichloroacetic acid (TCA) or 5-sulfosalicylic acid (SSA) in water.
-
LC-MS Solvents:
-
Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water with 0.1% formic acid.
-
Mobile Phase B: 10 mM ammonium acetate in 95:5 acetonitrile:water with 0.1% formic acid.
-
-
DPA-CoA Standard: For calibration curve generation.
Equipment
-
Cell culture incubator
-
Centrifuge (refrigerated)
-
Sonicator or homogenizer
-
Lyophilizer or vacuum concentrator
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Protocol Steps
-
Cell Culture and Harvesting:
-
Culture cells to the desired confluency or density.
-
For adherent cells, wash the cell monolayer twice with ice-cold PBS. For suspension cells, pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C) and wash the pellet twice with ice-cold PBS.
-
Aspirate the final PBS wash completely.
-
-
Cell Lysis and Acyl-CoA Extraction:
-
Add 1 mL of pre-chilled (-80°C) methanol to the cell pellet or plate.
-
Incubate at -80°C for 15 minutes to quench metabolic activity and lyse the cells.
-
Scrape the cells (if adherent) and transfer the cell lysate to a microcentrifuge tube.
-
Add the internal standard to the lysate at a known concentration.
-
Vortex the mixture thoroughly.
-
Centrifuge at high speed (e.g., 15,000 x g) for 10 minutes at 4°C to pellet proteins and cell debris.
-
Carefully transfer the supernatant containing the extracted acyl-CoAs to a new tube.
-
-
Sample Preparation for LC-MS/MS:
-
Evaporate the supernatant to dryness using a lyophilizer or a vacuum concentrator.
-
Reconstitute the dried extract in a small volume (e.g., 100 µL) of Mobile Phase A.
-
Vortex and centrifuge to pellet any insoluble material.
-
Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).
-
Gradient: A suitable gradient to separate DPA-CoA from other acyl-CoAs. A typical gradient might be:
-
0-2 min: 2% B
-
2-15 min: 2% to 98% B
-
15-18 min: 98% B
-
18-20 min: 98% to 2% B
-
20-25 min: 2% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transition for DPA-CoA (C22:5): The exact mass of DPA is approximately 328.5 g/mol . The mass of Coenzyme A is approximately 767.5 g/mol . Therefore, the protonated molecule [M+H]⁺ of DPA-CoA will be around m/z 1096. The characteristic product ion results from the neutral loss of 507 Da.
-
Precursor Ion (Q1): ~1096 m/z
-
Product Ion (Q3): ~589 m/z
-
-
MRM Transition for Internal Standard: Set the appropriate MRM transition for the chosen internal standard.
-
Instrument Parameters: Optimize ion source parameters (e.g., spray voltage, gas temperatures, and gas flows) and collision energy for the specific instrument and analytes.
-
-
-
Data Analysis and Quantification:
-
Integrate the peak areas for DPA-CoA and the internal standard in the chromatograms.
-
Calculate the ratio of the DPA-CoA peak area to the internal standard peak area.
-
Generate a calibration curve by plotting the peak area ratios of a series of DPA-CoA standards of known concentrations versus their concentrations.
-
Determine the concentration of DPA-CoA in the cell lysates by interpolating their peak area ratios on the calibration curve.
-
Normalize the DPA-CoA concentration to the number of cells or total protein content of the original sample.
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for DPA-CoA quantification.
DPA-CoA Metabolic and Signaling Pathway
Caption: DPA-CoA metabolic context and signaling roles.
References
Application Notes and Protocols for Long-Chain Acyl-CoA Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Long-chain acyl-Coenzyme A (LC-CoA) molecules are pivotal intermediates in cellular metabolism, playing central roles in fatty acid β-oxidation, energy production, lipid biosynthesis, and cellular signaling.[1] The accurate quantification of LC-CoAs in biological samples is therefore essential for understanding metabolic regulation and identifying dysfunctions associated with diseases such as type 2 diabetes, fatty liver disease, and certain cancers. However, the analysis of these molecules is challenging due to their low abundance, inherent instability, and physicochemical properties.[2][3]
These application notes provide detailed protocols for the extraction, purification, and preparation of long-chain acyl-CoAs from biological samples for subsequent analysis, primarily by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The methods described are compiled from established and validated protocols to ensure high recovery, reproducibility, and sample stability.[2][4]
Core Principles of Sample Preparation
Successful analysis of long-chain acyl-CoAs is critically dependent on the integrity of the sample preparation workflow. Key considerations include:
-
Metabolic Quenching: Immediate cessation of enzymatic activity is paramount to preserve the in vivo acyl-CoA profile. The gold standard is rapid freeze-clamping of tissues in liquid nitrogen.[3]
-
Preventing Degradation: Acyl-CoAs are susceptible to both enzymatic and chemical degradation (hydrolysis and oxidation).[5] All procedures should be performed on ice with pre-chilled solvents and tubes to minimize degradation.[5] Repeated freeze-thaw cycles should be avoided.[5]
-
Efficient Extraction: The choice of extraction method is crucial and depends on the specific acyl-CoA species of interest and the nature of the biological matrix. Common methods include liquid-liquid extraction (LLE) and solid-phase extraction (SPE).[2]
-
Minimizing Analyte Loss: The phosphate (B84403) groups of acyl-CoAs can adhere to glass and metal surfaces, leading to significant analyte loss.[5][6] The use of low-adsorption polypropylene (B1209903) tubes is recommended to mitigate this issue.[5]
Experimental Workflow Overview
The general workflow for the analysis of long-chain acyl-CoAs from biological samples is depicted below.
Caption: A generalized experimental workflow for the extraction and analysis of long-chain acyl-CoAs.
Data Presentation
Quantitative Data Summary
The following tables summarize quantitative data for long-chain acyl-CoA species from various sources, providing an indication of typical abundance levels and recovery rates. It is important to note that values can vary significantly depending on the biological sample, experimental conditions, and analytical methodology.
Table 1: Abundance of Long-Chain Acyl-CoAs in Mammalian Tissues and Cells
| Acyl-CoA Species | Human Skeletal Muscle (pmol/mg protein) | Rat Liver (nmol/g wet weight) | HepG2 Cells (pmol/10^6 cells) |
| C14:0-CoA | ~1.5 - 2.5 | - | - |
| C16:0-CoA | ~2.0 - 3.5 | ~15 - 30 | 10.644 |
| C16:1-CoA | ~0.2 - 0.5 | - | - |
| C18:0-CoA | ~0.5 - 1.5 | ~5 - 15 | - |
| C18:1-CoA | ~1.5 - 3.0 | ~10 - 25 | - |
| C18:2-CoA | ~0.5 - 1.0 | ~5 - 10 | - |
| C20:4-CoA | - | ~2 - 8 | - |
Data compiled from various sources.[2][4][7]
Table 2: Reported Recovery Rates for Acyl-CoA Extraction Methods
| Extraction Method | Analyte | Matrix | Recovery Rate (%) | Reference |
| Solid-Phase Extraction (SPE) | Long-chain acyl-CoAs | Rat Tissues | 70-80% | [4] |
| Liquid-Liquid Extraction (LLE) | Multiple acyl-CoAs | Rat Liver | 83-90% | [8] |
| Phosphate Methylation & SPE | Multiple acyl-CoAs | Cultured Cells | High | [6] |
Experimental Protocols
Protocol 1: Extraction of Long-Chain Acyl-CoAs from Cultured Cells (Liquid-Liquid Extraction)
This protocol is suitable for both adherent and suspension cells.[2]
Materials:
-
Ice-cold phosphate-buffered saline (PBS)
-
Cold (-20°C) extraction solvent: Chloroform:Methanol (B129727) (1:2 v/v)[2]
-
Internal standards (e.g., C17:0-CoA)
-
Cell scraper (for adherent cells)
-
Pre-chilled microcentrifuge tubes
-
Centrifuge capable of 4°C and >2,000 x g
-
Nitrogen evaporator or vacuum concentrator
-
Reconstitution solvent: 50% methanol in 50 mM ammonium (B1175870) acetate (B1210297) (pH 7)[2]
Procedure:
-
Cell Harvesting and Washing:
-
Adherent cells: Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Suspension cells: Pellet the cells by centrifugation (500 x g for 5 minutes at 4°C), aspirate the supernatant, and wash the cell pellet twice with ice-cold PBS.[2]
-
-
Cell Lysis and Extraction:
-
Add 0.5 mL of the cold extraction solvent containing the internal standard to the cell pellet or plate.[2]
-
For adherent cells, use a cell scraper to scrape the cells in the cold solvent.[2]
-
For suspension cells, resuspend the cell pellet in the cold solvent.[2]
-
Transfer the lysate to a pre-chilled microcentrifuge tube and vortex for 2 minutes.[2]
-
-
Phase Separation:
-
Centrifuge at 2,000 x g for 5 minutes at 4°C to induce phase separation.[2]
-
-
Aqueous Phase Collection:
-
The long-chain acyl-CoAs will be in the upper aqueous phase. Carefully collect the upper aqueous phase into a new pre-chilled tube, avoiding the protein interface and the lower organic layer.[2]
-
-
Sample Concentration:
-
Dry the collected aqueous phase under a gentle stream of nitrogen or using a vacuum concentrator.[2]
-
-
Sample Reconstitution:
-
Reconstitute the dried extract in a suitable volume (e.g., 50-100 µL) of the reconstitution solvent.[2] The sample is now ready for LC-MS/MS analysis.
-
Protocol 2: Extraction of Long-Chain Acyl-CoAs from Tissues (Solid-Phase Extraction)
This protocol is a robust method for the extraction of a broad range of acyl-CoAs from tissue samples.[4][7][9]
Materials:
-
Frozen tissue sample (50-100 mg)
-
Liquid nitrogen
-
Pre-chilled mortar and pestle or tissue pulverizer
-
Pre-chilled 100 mM potassium phosphate buffer (pH 4.9)[4][5]
-
Pre-chilled acetonitrile (B52724) (ACN) and 2-propanol[7][9]
-
Internal standards (e.g., C17:0-CoA)
-
Homogenizer (e.g., glass homogenizer or bead beater)
-
Centrifuge capable of 4°C and >16,000 x g[7]
-
Weak anion exchange solid-phase extraction (SPE) columns
-
SPE conditioning solvent: Methanol
-
SPE equilibration buffer: 100 mM KH2PO4 buffer (pH 4.9)[2]
-
SPE wash solution: Water followed by 2% aqueous ammonia (B1221849)
-
SPE elution solution: 5% aqueous ammonia in 50% methanol[5]
-
Nitrogen evaporator or vacuum concentrator
-
Reconstitution solvent: 50% methanol in water or initial LC mobile phase[5]
Procedure:
-
Tissue Pulverization:
-
Keep the tissue sample frozen in liquid nitrogen and grind it to a fine powder using a pre-chilled mortar and pestle.[3]
-
-
Homogenization and Extraction:
-
Transfer approximately 50-100 mg of the frozen tissue powder to a pre-chilled glass homogenizer.[9]
-
Add 1 mL of ice-cold potassium phosphate buffer containing the internal standard and homogenize on ice.[5]
-
Add 1 mL of ACN:2-propanol (3:1 v/v) to the homogenate, vortex vigorously for 2 minutes, and sonicate for 3 minutes.[2][7]
-
Centrifuge at 16,000 x g for 10 minutes at 4°C.[7]
-
-
Supernatant Collection:
-
Carefully transfer the supernatant, which contains the acyl-CoAs, to a new pre-chilled tube.[2]
-
-
Solid-Phase Extraction (SPE):
-
Condition a weak anion exchange SPE column by washing with 1 mL of methanol followed by 1 mL of 100 mM KH2PO4 buffer (pH 4.9).[2]
-
Load the supernatant onto the conditioned SPE column.
-
Wash the column with 2 mL of water, followed by 2 mL of 2% aqueous ammonia.[5]
-
Elute the acyl-CoAs with 1 mL of 5% aqueous ammonia in 50% methanol.[5]
-
-
Sample Concentration and Reconstitution:
-
Dry the eluate under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in a suitable volume (e.g., 50-100 µL) of the reconstitution solvent. The sample is now ready for LC-MS/MS analysis.
-
Signaling Pathway Involvement
Long-chain acyl-CoAs are key players in mitochondrial fatty acid β-oxidation, a critical pathway for energy production. The diagram below illustrates the entry of long-chain fatty acids into the mitochondria and their subsequent oxidation.
Caption: Mitochondrial fatty acid β-oxidation pathway.
Troubleshooting
Common issues encountered during the sample preparation and analysis of long-chain acyl-CoAs are addressed in the table below.
Table 3: Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Analyte Recovery | Incomplete cell/tissue lysis. | Ensure thorough homogenization or sonication. Consider enzymatic digestion for complex tissues.[5] |
| Analyte degradation (hydrolysis/oxidation). | Work quickly on ice. Use pre-chilled solvents and tubes. Flash-freeze samples in liquid nitrogen and store at -80°C. Avoid repeated freeze-thaw cycles.[5] | |
| Inefficient extraction. | Test different extraction solvent systems. Solid-phase extraction (SPE) can improve recovery and purity.[5] | |
| Adsorption to surfaces. | Use low-adsorption polypropylene tubes. Consider derivatization to reduce adsorption.[5][6] | |
| Poor Chromatographic Peak Shape | Secondary interactions with the column. | Adjust mobile phase pH. Use an end-capped column or a different stationary phase. |
| Inappropriate injection solvent. | Ensure the sample is dissolved in a solvent weaker than the initial mobile phase. |
Conclusion
The accurate measurement of long-chain acyl-CoAs is crucial for advancing our understanding of cellular metabolism in both health and disease. The protocols and guidelines presented here provide a robust framework for the reliable quantification of these important molecules. Careful attention to sample handling and preparation is essential for obtaining high-quality, reproducible data. Further optimization may be required for specific applications and sample types.
References
- 1. Measurement of Long-Chain Fatty Acyl-CoA Synthetase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Targeted Profiling of Short-, Medium-, and Long-Chain Fatty Acyl-Coenzyme As in Biological Samples by Phosphate Methylation Coupled to Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Solid-Phase Extraction of Docosapentaenoyl-CoA from Plasma: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Docosapentaenoyl-CoA (DPA-CoA) is the activated form of docosapentaenoic acid (DPA), an omega-3 very-long-chain fatty acid that serves as an intermediate in the metabolic pathway between eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA).[1] As a key metabolite, the accurate quantification of DPA-CoA in biological matrices such as plasma is crucial for understanding lipid metabolism, cellular signaling, and the pathophysiology of various diseases. This document provides a detailed protocol for the solid-phase extraction (SPE) of DPA-CoA from plasma, a critical step for sample purification and enrichment prior to downstream analysis, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
The protocol described herein is a composite of established methods for the extraction of long-chain acyl-CoAs from various biological samples, adapted specifically for a plasma matrix.[2][3]
Data Presentation: Representative Recovery of Long-Chain Acyl-CoAs using Solid-Phase Extraction
The efficiency of solid-phase extraction can be influenced by the specific acyl-CoA species, the sorbent material, and the precise protocol employed. While specific recovery data for docosapentaenoyl-CoA is not extensively published, the following table summarizes representative recovery percentages for other long-chain acyl-CoAs, which are expected to have similar extraction efficiencies due to their structural similarities.
| Acyl-CoA Species | Chain Length | SPE Sorbent | Average Recovery (%) |
| Oleoyl-CoA | C18:1 | 2-(2-pyridyl)ethyl | 85-90% |
| Palmitoyl-CoA | C16:0 | Oligonucleotide | 70-80% |
| Arachidonoyl-CoA | C20:4 | 2-(2-pyridyl)ethyl | 83-88% |
Table 1: Representative recovery data for various long-chain acyl-CoAs using solid-phase extraction techniques. Data is compiled from existing literature and serves as an estimation for the recovery of DPA-CoA.[4]
Experimental Protocols
This section details the materials and step-by-step procedures for the solid-phase extraction of DPA-CoA from plasma samples.
Materials and Reagents
-
Plasma: Collected in K2-EDTA tubes and stored at -80°C until use.
-
Internal Standard (IS): A suitable internal standard, such as a stable isotope-labeled DPA-CoA or a structurally similar odd-chain acyl-CoA (e.g., C17:0-CoA or C19:0-CoA), should be used for accurate quantification.
-
Protein Precipitation Solution: Acetonitrile (ACN) with 5% Methanol (MeOH) (v/v), ice-cold.[5]
-
SPE Columns: Weak anion exchange SPE columns, such as those packed with 2-(2-pyridyl)ethyl functionalized silica (B1680970) gel.
-
SPE Conditioning Solution: Acetonitrile/Isopropanol/Water/Acetic Acid (9:3:4:4, v/v/v/v).[3]
-
SPE Wash Solution: Acetonitrile/Isopropanol/Water/Acetic Acid (9:3:4:4, v/v/v/v).[3]
-
SPE Elution Solution: Methanol/250 mM Ammonium Formate (4:1, v/v).[3]
-
Reconstitution Solvent: A solvent compatible with the downstream analytical method (e.g., 50:50 Methanol:Water).
-
Equipment:
-
Microcentrifuge tubes (polypropylene)
-
Centrifuge capable of reaching >12,000 x g at 4°C
-
Vortex mixer
-
SPE manifold
-
Nitrogen evaporator or vacuum concentrator
-
Protocol for Solid-Phase Extraction of DPA-CoA from Plasma
This protocol involves three main stages: protein precipitation and initial extraction, solid-phase extraction for purification and enrichment, and final sample preparation for analysis.
1. Sample Preparation and Protein Precipitation:
-
Thaw frozen plasma samples on ice.
-
Vortex the plasma sample to ensure homogeneity.
-
In a 2 mL polypropylene (B1209903) microcentrifuge tube, aliquot 100 µL of plasma.
-
Spike the plasma sample with the appropriate amount of internal standard.
-
Add 900 µL of ice-cold ACN/MeOH (95:5, v/v) solution to the plasma sample for protein precipitation.[5][6]
-
Vortex the mixture vigorously for 30 seconds.
-
Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C.[2]
-
Carefully transfer the supernatant, which contains the acyl-CoAs, to a new clean tube. Avoid disturbing the protein pellet.
2. Solid-Phase Extraction (SPE):
-
Column Conditioning:
-
Sample Loading:
-
Load the supernatant from the protein precipitation step onto the conditioned SPE column.
-
Allow the sample to pass through the sorbent material by gravity or with a gentle vacuum.
-
-
Washing:
-
Wash the column with 1 mL of the SPE Wash Solution to remove any unbound, non-polar, and neutral impurities.[3]
-
-
Elution:
-
Elute the DPA-CoA and other retained acyl-CoAs from the column by adding 2 mL of the SPE Elution Solution.
-
Collect the eluate in a clean collection tube.
-
3. Final Sample Preparation:
-
Drying:
-
Evaporate the collected eluate to dryness under a gentle stream of nitrogen or using a vacuum concentrator.
-
-
Reconstitution:
-
Reconstitute the dried extract in a small, precise volume (e.g., 100 µL) of the reconstitution solvent.
-
Vortex briefly to ensure the extracted acyl-CoAs are fully dissolved. The sample is now ready for LC-MS/MS analysis.
-
Visualizations
Metabolic Pathway of Docosapentaenoyl-CoA
The following diagram illustrates the metabolic pathway leading to the synthesis of Docosapentaenoyl-CoA (DPA-CoA) from Eicosapentaenoic Acid (EPA), highlighting its position as a key intermediate in the formation of Docosahexaenoic Acid (DHA).
References
- 1. Docosapentaenoic acid (22:5n-3): a review of its biological effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Novel isolation procedure for short-, medium- and long-chain acyl-coenzyme esters from tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for Measuring Docosapentaenoyl-CoA Synthetase Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Docosapentaenoyl-CoA (DPA-CoA) synthetase, an enzyme that catalyzes the conversion of docosapentaenoic acid (DPA) to its activated CoA ester, plays a crucial role in lipid metabolism. This activation is the initial step for the incorporation of DPA into complex lipids, such as phospholipids (B1166683) and triglycerides, and for its subsequent metabolic processing. The accurate measurement of DPA-CoA synthetase activity is essential for understanding the metabolic fate of DPA, a significant n-3 polyunsaturated fatty acid, and for the development of therapeutic agents targeting lipid metabolic pathways.
Recent studies have identified that the human long-chain acyl-CoA synthetase 6, specifically the ACSL6 variant 2 (ACSL6v2), exhibits a strong preference for docosapolyenoic acids, including DPA and docosahexaenoic acid (DHA).[1][2][3] Therefore, assays designed to measure DPA-CoA synthetase activity should ideally utilize recombinant human ACSL6v2 or cellular extracts known to express this enzyme variant.
These application notes provide a comprehensive overview and detailed protocols for measuring DPA-CoA synthetase activity using various methodologies.
Signaling and Metabolic Pathway
The activation of DPA by DPA-CoA synthetase is a critical step that channels this fatty acid into various metabolic pathways. The resulting DPA-CoA can be utilized for the synthesis of membrane phospholipids, energy storage in the form of triacylglycerols, or further enzymatic modifications.
Data Presentation
Substrate Specificity of Human ACSL6 Variants
The following table summarizes the kinetic parameters of human ACSL6 variant 1 (ACSL6v1) and variant 2 (ACSL6v2) with various long-chain fatty acids. While specific kinetic data for DPA is not available, the data indicates a strong preference of ACSL6v2 for the structurally similar docosahexaenoic acid (DHA).[1][3]
| Fatty Acid Substrate | ACSL6 Variant | Km (µM) | Vmax (nmol/min/mg) | Vmax/Km (mL/min/mg) |
| Oleic Acid (18:1) | v1 | 97.1 | 75.7 | 0.78 |
| v2 | 116.9 | 96.7 | 0.83 | |
| Linoleic Acid (18:2) | v1 | 16.8 | 35.6 | 2.12 |
| v2 | 86.6 | 21.3 | 0.25 | |
| Arachidonic Acid (20:4) | v1 | 68.9 | 12.4 | 0.18 |
| v2 | 53.2 | 14.2 | 0.27 | |
| Docosahexaenoic Acid (22:6) | v1 | 103.5 | 53.5 | 0.49 |
| v2 | 14.7 | 340.0 | 23.19 |
Data adapted from Fujioka et al., 2021.[1][3]
Experimental Protocols
The following section provides detailed protocols for the preparation of the DPA substrate and three alternative methods for measuring DPA-CoA synthetase activity.
Protocol 1: Preparation of Docosapentaenoic Acid-BSA Conjugate
Due to the low aqueous solubility of DPA, it must be conjugated to bovine serum albumin (BSA) to ensure its availability to the enzyme in the assay buffer.
Materials:
-
Docosapentaenoic acid (DPA)
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Potassium hydroxide (B78521) (KOH)
-
Ethanol
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Prepare a 100 mM stock solution of DPA in ethanol.
-
In a separate tube, prepare a 10% (w/v) fatty acid-free BSA solution in PBS.
-
To prepare the DPA-BSA conjugate, first saponify the DPA by adding an equimolar amount of KOH to the DPA stock solution.
-
Warm the BSA solution to 37°C.
-
Slowly add the saponified DPA solution to the warm BSA solution while gently vortexing.
-
Incubate the mixture at 37°C for 1 hour with gentle agitation to allow for complex formation.
-
The final concentration of the DPA-BSA conjugate should be determined based on the desired final DPA concentration in the assay. A molar ratio of 3:1 to 6:1 (DPA:BSA) is commonly used.
Protocol 2: Measurement of DPA-CoA Synthetase Activity by LC-MS/MS
This method offers high specificity and sensitivity for the direct quantification of the DPA-CoA product.
Materials:
-
Enzyme source (recombinant ACSL6v2 or cell/tissue lysate)
-
DPA-BSA conjugate (from Protocol 1)
-
Assay Buffer: 100 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 2 mM DTT, 10 mM ATP, 2.5 mM Coenzyme A (CoA)
-
Quenching Solution: Acetonitrile with an internal standard (e.g., C17:0-CoA)
-
LC-MS/MS system
Experimental Workflow:
Procedure:
-
Pre-warm the Assay Buffer to 37°C.
-
In a microcentrifuge tube, combine the enzyme source with the Assay Buffer.
-
Initiate the reaction by adding the DPA-BSA conjugate to the tube. The final volume should be between 50-100 µL.
-
Incubate the reaction mixture at 37°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding 4 volumes of ice-cold Quenching Solution.
-
Vortex the tube and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated protein.
-
Transfer the supernatant to a new tube for LC-MS/MS analysis.
-
Quantify the amount of DPA-CoA formed against a standard curve of synthetic DPA-CoA.
Protocol 3: Radiometric Assay for DPA-CoA Synthetase Activity
This classic and highly sensitive method relies on the use of radiolabeled DPA.
Materials:
-
Enzyme source (recombinant ACSL6v2 or cell/tissue lysate)
-
[³H]- or [¹⁴C]-DPA
-
Assay Buffer: 100 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 2 mM DTT, 10 mM ATP, 2.5 mM CoA
-
DPA-BSA conjugate prepared with radiolabeled DPA (as in Protocol 1)
-
Dole's Reagent: Isopropanol:Heptane (B126788):1M H₂SO₄ (40:10:1)
-
Heptane
-
Scintillation cocktail and counter
Procedure:
-
Follow steps 1-4 of the LC-MS/MS protocol, using the radiolabeled DPA-BSA conjugate.
-
Stop the reaction by adding 2.5 mL of Dole's Reagent.
-
Add 1.5 mL of heptane and 1 mL of water, and vortex thoroughly.
-
Centrifuge for 3 minutes to separate the phases. The upper organic phase contains the unreacted [³H]- or [¹⁴C]-DPA, while the lower aqueous phase contains the [³H]- or [¹⁴C]-DPA-CoA.
-
Carefully transfer a known volume of the lower aqueous phase to a scintillation vial.
-
Add scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Calculate the amount of DPA-CoA formed based on the specific activity of the radiolabeled DPA.
Protocol 4: Spectrophotometric Coupled Enzyme Assay
This continuous assay measures the production of AMP, which is stoichiometrically released during the acyl-CoA synthetase reaction. The production of AMP is coupled to the oxidation of NADH, which can be monitored by the decrease in absorbance at 340 nm.
Materials:
-
Enzyme source (recombinant ACSL6v2 or cell/tissue lysate)
-
DPA-BSA conjugate (from Protocol 1)
-
Coupling Assay Buffer: 100 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 2 mM DTT, 10 mM ATP, 2.5 mM CoA, 2 mM phosphoenolpyruvate, 0.2 mM NADH, 10 units/mL myokinase, 10 units/mL pyruvate (B1213749) kinase, and 10 units/mL lactate (B86563) dehydrogenase.
-
Spectrophotometer capable of reading absorbance at 340 nm.
Procedure:
-
Add all components of the Coupling Assay Buffer except the DPA-BSA conjugate to a cuvette.
-
Add the enzyme source and incubate for 2-3 minutes at 37°C to allow the temperature to equilibrate and to obtain a stable baseline reading at 340 nm.
-
Initiate the reaction by adding the DPA-BSA conjugate and mix immediately.
-
Monitor the decrease in absorbance at 340 nm over time.
-
Calculate the rate of NADH oxidation using the Beer-Lambert law (extinction coefficient of NADH at 340 nm is 6.22 mM⁻¹cm⁻¹). The rate of DPA-CoA synthesis is half the rate of NADH oxidation.
Conclusion
The protocols outlined in these application notes provide a robust framework for the accurate and reliable measurement of docosapentaenoyl-CoA synthetase activity. The choice of method will depend on the available equipment, the required sensitivity, and the specific research question. The identification of ACSL6v2 as a key enzyme in the activation of DPA provides a specific target for further investigation into the metabolism of this important n-3 fatty acid and for the development of novel therapeutics.
References
Application Note: Quantification of Docosapentaenoyl-CoA using Stable Isotope-Labeled Standards by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals.
Introduction
Docosapentaenoyl-CoA (DPA-CoA) is the activated form of docosapentaenoic acid (DPA), a long-chain omega-3 and omega-6 polyunsaturated fatty acid. As a key intermediate in fatty acid metabolism, DPA-CoA is involved in various physiological and pathological processes, including the biosynthesis of other bioactive lipids such as docosahexaenoic acid (DHA). Accurate quantification of DPA-CoA in biological matrices is crucial for understanding its role in metabolic pathways and for the development of therapeutics targeting lipid metabolism.
This application note provides a detailed protocol for the sensitive and specific quantification of DPA-CoA in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a stable isotope-labeled internal standard. The use of a stable isotope-labeled standard is the gold standard for mass spectrometry-based quantification as it corrects for matrix effects and variations in sample preparation and instrument response.
Principle
The method employs a stable isotope dilution strategy, where a known amount of a stable isotope-labeled DPA-CoA (e.g., DPA-d5-CoA) is added to the biological sample at the beginning of the extraction procedure. The endogenous (unlabeled) DPA-CoA and the labeled internal standard are co-extracted, purified, and analyzed by LC-MS/MS. Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of unlabeled DPA-CoA and a fixed concentration of the internal standard.
Data Presentation
The following tables present hypothetical quantitative data for DPA-CoA in various rat tissues to illustrate the application of this method. Currently, there is a lack of published data specifically quantifying DPA-CoA levels in tissues. These tables serve as a template for presenting experimental results.
Table 1: Multiple Reaction Monitoring (MRM) Transitions for DPA-CoA and its Stable Isotope-Labeled Internal Standard.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Docosapentaenoyl-CoA (DPA-CoA) | 1078.5 | 571.5 | 35 |
| DPA-d5-CoA (Internal Standard) | 1083.5 | 576.5 | 35 |
Table 2: Hypothetical Concentration of Docosapentaenoyl-CoA in Various Rat Tissues.
| Tissue | DPA-CoA Concentration (pmol/g wet weight) | Standard Deviation (pmol/g wet weight) |
| Liver | 15.2 | 2.1 |
| Brain | 8.9 | 1.5 |
| Heart | 12.5 | 1.8 |
| Kidney | 6.3 | 0.9 |
| Adipose Tissue | 2.1 | 0.4 |
Experimental Protocols
I. Synthesis of Stable Isotope-Labeled Docosapentaenoyl-CoA (DPA-d5-CoA)
A stable isotope-labeled internal standard is crucial for accurate quantification. While not commercially available as a CoA ester, deuterated docosapentaenoic acid (DPA-d5) can be purchased and then converted to its CoA ester.
Materials:
-
Docosapentaenoic acid-d5 (DPA-d5)
-
Coenzyme A trilithium salt
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Pyridine
-
Argon or Nitrogen gas
-
Solid Phase Extraction (SPE) C18 cartridges
Procedure:
-
Activation of DPA-d5: Dissolve DPA-d5 in anhydrous THF. Add DCC and a catalytic amount of DMAP. Stir the reaction mixture under an inert atmosphere (argon or nitrogen) at room temperature for 2-4 hours to form the active ester.
-
Thioesterification: In a separate flask, dissolve Coenzyme A trilithium salt in anhydrous pyridine. Slowly add the activated DPA-d5 solution to the Coenzyme A solution. Let the reaction proceed overnight at room temperature under an inert atmosphere.
-
Purification: Quench the reaction with a small amount of water. Remove the solvent under reduced pressure. The crude DPA-d5-CoA can be purified using solid-phase extraction (SPE) with a C18 cartridge.
-
Condition the SPE cartridge with methanol (B129727) followed by water.
-
Load the sample onto the cartridge.
-
Wash the cartridge with water to remove salts and other polar impurities.
-
Elute the DPA-d5-CoA with a mixture of methanol and water.
-
-
Characterization and Quantification: Confirm the identity and purity of the synthesized DPA-d5-CoA by LC-MS/MS. Determine the concentration of the standard solution using UV spectrophotometry by measuring the absorbance at 260 nm (molar extinction coefficient for adenine (B156593) is 15,400 M⁻¹cm⁻¹).
II. Sample Preparation and Extraction of DPA-CoA from Tissues
This protocol is optimized for the extraction of long-chain acyl-CoAs from tissue samples. All steps should be performed on ice to minimize enzymatic degradation.
Materials:
-
Frozen tissue samples (~50-100 mg)
-
Liquid nitrogen
-
Pre-chilled mortar and pestle
-
Internal standard solution (DPA-d5-CoA in a suitable solvent)
-
Ice-cold 2-propanol
-
Ice-cold 50 mM potassium phosphate (B84403) buffer (pH 7.2)
-
Saturated ammonium (B1175870) sulfate (B86663) solution
-
Solid Phase Extraction (SPE) C18 cartridges
-
Refrigerated centrifuge
Procedure:
-
Tissue Pulverization: Weigh the frozen tissue sample. Immediately place it in a pre-chilled mortar and add liquid nitrogen to keep it frozen. Grind the tissue to a fine powder using a pre-chilled pestle.
-
Homogenization and Extraction:
-
Transfer the powdered tissue to a pre-chilled tube.
-
Add a known amount of the DPA-d5-CoA internal standard.
-
Add 1 mL of ice-cold 2-propanol and 1 mL of ice-cold 50 mM potassium phosphate buffer.
-
Homogenize the sample using a tissue homogenizer.
-
Add 2 mL of acetonitrile and 0.5 mL of saturated ammonium sulfate solution.
-
Vortex the mixture vigorously for 2 minutes.
-
-
Phase Separation: Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully collect the upper aqueous-organic supernatant containing the acyl-CoAs.
-
Solid-Phase Extraction (SPE) Purification:
-
Condition a C18 SPE cartridge with 1 mL of methanol, followed by 1 mL of water.
-
Load the supernatant onto the conditioned cartridge.
-
Wash the cartridge with 1 mL of water to remove salts.
-
Wash the cartridge with 1 mL of 50% methanol in water to remove more polar impurities.
-
Elute the DPA-CoA and DPA-d5-CoA with 1 mL of methanol.
-
-
Sample Concentration: Dry the eluate under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial LC mobile phase for analysis.
III. LC-MS/MS Analysis
Instrumentation:
-
A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
LC Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm)
-
Mobile Phase A: 10 mM ammonium acetate (B1210297) in water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10-90% B (linear gradient)
-
15-18 min: 90% B
-
18-18.1 min: 90-10% B
-
18.1-25 min: 10% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 10 µL
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: See Table 1.
-
Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 800 L/hr
-
Mandatory Visualizations
Caption: Experimental workflow for DPA-CoA quantification.
Caption: Simplified overview of DPA biosynthesis pathways.
Application Notes and Protocols for the Chromatographic Separation of Docosapentaenoyl-CoA Isomers
For researchers, scientists, and drug development professionals, the precise separation and quantification of docosapentaenoyl-CoA (DPA-CoA) isomers are critical for understanding their distinct metabolic fates and biological activities. The two primary isomers of interest are n-3 DPA-CoA (from the omega-3 pathway) and n-6 DPA-CoA (from the omega-6 pathway). These application notes provide detailed methodologies for their chromatographic separation.
Introduction
Docosapentaenoic acid (DPA) is a 22-carbon polyunsaturated fatty acid (PUFA) that exists as two main isomers: the n-3 isomer (22:5n-3) and the n-6 isomer (22:5n-6). The n-3 isomer is an important intermediate in the conversion of eicosapentaenoic acid (EPA) to docosahexaenoic acid (DHA), both of which are known for their anti-inflammatory properties. Conversely, the n-6 isomer can accumulate in tissues, particularly during a deficiency in n-3 fatty acids, and may have different physiological effects. In their activated form, as coenzyme A (CoA) thioesters, these isomers enter various metabolic pathways, including lipid synthesis and degradation. The structural similarity of DPA-CoA isomers presents a significant analytical challenge, necessitating high-resolution chromatographic techniques for their separation and quantification.
This document outlines protocols for Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Silver Ion High-Performance Liquid Chromatography (Ag-HPLC), two powerful techniques for resolving these isomers. While specific protocols for DPA-CoA isomers are not widely published, the following are adapted from established methods for the separation of DPA fatty acid isomers and other long-chain acyl-CoAs.
Data Presentation
Quantitative data for the chromatographic separation of DPA-CoA isomers is not extensively available in the literature. The following table summarizes typical performance characteristics for the separation of DPA fatty acid isomers, which can serve as a benchmark for the development of DPA-CoA separation methods.
| Parameter | RP-HPLC of DPA Fatty Acids | Ag-HPLC of DPA Fatty Acid Methyl Esters (FAMEs) |
| Column | C18 reverse-phase (e.g., 250 x 4.6 mm, 5 µm) | Silver-ion impregnated silica (B1680970) or cation-exchange resin |
| Mobile Phase | Gradient of acetonitrile (B52724) and water | Isocratic or gradient elution with hexane (B92381) and a polar modifier (e.g., acetonitrile, isopropanol) |
| Separation Principle | Hydrophobicity | π-complexation between silver ions and double bonds |
| Elution Order | Generally, n-6 DPA elutes slightly before n-3 DPA due to minor differences in hydrophobicity. | n-6 DPA elutes before n-3 DPA, as the latter forms stronger complexes with silver ions. |
| Purity Achieved | Baseline separation can be achieved with optimized conditions. | High purity fractions (>98%) have been reported for similar PUFA isomers.[1] |
Experimental Protocols
Protocol 1: Reversed-Phase HPLC (RP-HPLC) for DPA-CoA Isomer Separation
RP-HPLC separates molecules based on their hydrophobicity. While the separation of DPA-CoA isomers by RP-HPLC is challenging due to their similar structures, it can be achieved with high-efficiency columns and optimized mobile phase conditions.
1. Sample Preparation (from Biological Tissues or Cells):
-
Homogenization: Homogenize 50-100 mg of tissue or a cell pellet in a suitable buffer on ice.
-
Extraction of Acyl-CoAs:
-
Add 2-propanol to the homogenate and vortex thoroughly.
-
Add a saturated solution of ammonium (B1175870) sulfate (B86663) and acetonitrile.[2]
-
Vortex vigorously and centrifuge to separate the phases.
-
The upper aqueous phase contains the acyl-CoA esters.[2]
-
-
Solid-Phase Extraction (SPE) for Purification (Optional but Recommended):
-
Condition a C18 SPE cartridge with methanol (B129727) followed by water.
-
Load the aqueous extract onto the cartridge.
-
Wash the cartridge with water to remove polar impurities.
-
Elute the acyl-CoAs with a mixture of methanol and water.
-
-
Final Preparation: Evaporate the solvent under a stream of nitrogen and reconstitute the acyl-CoA residue in the initial mobile phase. Filter the sample through a 0.22 µm syringe filter before injection.[2]
2. HPLC System and Conditions:
-
HPLC System: A standard HPLC or UPLC system equipped with a UV detector or coupled to a mass spectrometer (MS).
-
Column: A high-resolution C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size; or a sub-2 µm particle column for UPLC).
-
Mobile Phase A: Aqueous buffer, such as 5 mM ammonium acetate, pH 6.8.[2]
-
Mobile Phase B: Acetonitrile or Methanol.[2]
-
Gradient Elution:
-
0-5 min: 20% B
-
5-25 min: Linear gradient from 20% to 100% B
-
25-30 min: Hold at 100% B
-
30.1-35 min: Return to 20% B and equilibrate
-
-
Flow Rate: 1.0 mL/min for HPLC; 0.2-0.4 mL/min for UPLC.
-
Column Temperature: 35-45 °C.[2]
-
Injection Volume: 5 - 20 µL.
-
Detection: UV absorbance at 260 nm (for the adenine (B156593) moiety of CoA) or MS/MS detection for higher sensitivity and specificity.[2]
Protocol 2: Silver Ion HPLC (Ag-HPLC) for DPA-CoA Isomer Separation
Ag-HPLC is a powerful technique that separates unsaturated compounds based on the number, position, and geometry of their double bonds. Silver ions impregnated on the stationary phase form reversible π-complexes with the double bonds of the fatty acyl chain.[3] This method offers excellent selectivity for separating n-3 and n-6 isomers.
1. Sample Preparation:
-
Follow the same extraction and purification procedure as described for RP-HPLC. It is crucial to have a clean sample, as impurities can interfere with the silver ion interactions.
2. HPLC System and Conditions:
-
HPLC System: A standard HPLC system is generally suitable.
-
Column: A silver ion column (e.g., ChromSpher 5 Lipids) or a cation-exchange column loaded with silver ions.[4]
-
Mobile Phase: A non-polar solvent system is used, typically a mixture of hexane or toluene (B28343) with a small amount of a more polar modifier like acetonitrile or isopropanol. The exact composition will need to be optimized. For example, a gradient of acetonitrile in hexane.
-
Gradient Elution: A shallow gradient of the polar modifier is often necessary to achieve separation. For example, starting with 1% acetonitrile in hexane and gradually increasing to 5%.
-
Flow Rate: 0.5 - 1.5 mL/min.[4]
-
Column Temperature: Temperature is a critical parameter. Lower temperatures (e.g., 20°C) often improve resolution.[4]
-
Injection Volume: 10 - 50 µL.
-
Detection: As DPA-CoA itself has a strong UV chromophore (adenine), UV detection at 260 nm is suitable. MS detection can also be used, but the mobile phase may be less compatible with some ionization sources.
Visualizations
Experimental Workflow
Caption: General experimental workflow for the analysis of DPA-CoA isomers.
Simplified Metabolic Pathways of n-3 and n-6 DPA
Caption: Simplified metabolic pathways for the synthesis of n-3 and n-6 DPA and their activation to CoA esters.
Potential Downstream Signaling of DPA Isomers
Caption: Potential downstream signaling pathways of n-3 and n-6 DPA-CoA, highlighting their roles in inflammation and platelet function.
References
Application Note: Development of a Sensitive and Specific Multiple Reaction Monitoring (MRM) Assay for the Quantification of Osbond acid-CoA
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and sensitive method for the quantification of Osbond acid-CoA in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Osbond acid (all-cis-4,7,10,13,16-docosapentaenoic acid) is an omega-6 polyunsaturated fatty acid derived from arachidonic acid.[1][2] Its activated form, Osbond acid-CoA, is an important intermediate in lipid metabolism. The method detailed herein utilizes a multiple reaction monitoring (MRM) approach, providing high selectivity and sensitivity for the analysis of this specific long-chain acyl-CoA. This application note provides a comprehensive protocol, including sample preparation, LC-MS/MS conditions, and data analysis guidelines for researchers in lipidomics, drug discovery, and metabolic research.
Introduction
Osbond acid is a 22-carbon polyunsaturated fatty acid that is synthesized from the essential fatty acid, linoleic acid, through a series of elongation and desaturation steps, with arachidonic acid serving as a key intermediate.[3] Like other fatty acids, Osbond acid must be activated to its coenzyme A (CoA) thioester, Osbond acid-CoA, before it can be metabolized. Acyl-CoAs are central molecules in fatty acid metabolism, participating in beta-oxidation, lipid synthesis, and cellular signaling.[4]
Given the biological importance of omega-6 fatty acids and their metabolic derivatives, the ability to accurately quantify specific acyl-CoA species like Osbond acid-CoA is crucial for understanding their roles in health and disease. Multiple reaction monitoring (MRM) mass spectrometry is a targeted approach that offers excellent sensitivity and specificity for the quantification of low-abundance analytes in complex biological samples.[5] This technique is particularly well-suited for the analysis of acyl-CoAs, which are often present at low concentrations.[6] This application note provides a detailed protocol for the development and implementation of an MRM assay for Osbond acid-CoA.
Signaling Pathways and Experimental Workflow
The biosynthesis of Osbond acid originates from the essential omega-6 fatty acid, linoleic acid, with arachidonic acid being a critical precursor. The conversion of arachidonic acid to Osbond acid involves elongation and desaturation steps. Once synthesized, Osbond acid can be activated to Osbond acid-CoA, which can then enter various metabolic pathways. Furthermore, the precursor, arachidonic acid, is a substrate for the synthesis of a diverse range of signaling molecules known as eicosanoids, which include prostaglandins, thromboxanes, and leukotrienes.[5][7]
References
- 1. Targeted Profiling of Short-, Medium-, and Long-Chain Fatty Acyl-Coenzyme As in Biological Samples by Phosphate Methylation Coupled to Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. Buy Osbond acid | 25182-74-5 [smolecule.com]
- 4. Coenzyme A | 85-61-0 [chemicalbook.com]
- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 6. Coenzyme A, Coenzymum A, CoA, CoASH, HSCoA, Acetyl-CoA [jiagen.com]
- 7. Eicosanoid - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for 4Z,7Z,10Z,13Z,16Z-Docosapentaenoyl-CoA in In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
4Z,7Z,10Z,13Z,16Z-docosapentaenoyl-CoA (DPA-CoA) is a crucial intermediate in the biosynthesis of long-chain polyunsaturated fatty acids (LC-PUFAs), particularly in the metabolic pathway leading to docosahexaenoic acid (DHA). As a thioester of docosapentaenoic acid, it serves as a substrate for key enzymes such as fatty acid elongases and desaturases. The study of DPA-CoA in vitro is essential for understanding lipid metabolism, identifying potential therapeutic targets for metabolic diseases, and developing novel nutritional strategies. These application notes provide a comprehensive overview of the use of DPA-CoA in in vitro assays, complete with detailed protocols and data presentation.
Biochemical Significance
DPA-CoA is positioned at a critical juncture in the conversion of eicosapentaenoic acid (EPA) to DHA. It is primarily involved in two key enzymatic steps:
-
Elongation: DPA-CoA can be elongated to 24:5n-3-CoA by the enzyme Elongation of Very Long Chain Fatty Acids Protein 2 (ELOVL2).
-
Desaturation: While a direct desaturation of DPA-CoA at the Δ4 position by Fatty Acid Desaturase 2 (FADS2) to directly form DHA-CoA has been a subject of investigation, the more predominantly described pathway involves the elongation of DPA-CoA first, followed by a desaturation step.
The in vitro study of these reactions allows for the detailed characterization of enzyme kinetics, substrate specificity, and the effects of potential inhibitors or activators.
Data Presentation: Enzyme Substrate Specificity
While specific kinetic data for this compound with its primary metabolizing enzymes is not extensively available in publicly accessible literature, the following table summarizes the known substrate preferences for the relevant human ELOVL elongases. This information is critical for designing experiments and interpreting results from in vitro assays.
| Enzyme | Primary Substrates | Products | Primary Tissue Distribution |
| ELOVL2 | C20-22 PUFA-CoA (e.g., EPA-CoA, DPA-CoA ) | C22-24 PUFA-CoA | Liver, Testis, Retina |
| ELOVL5 | C18-20 PUFA-CoA (e.g., Linoleic-CoA, EPA-CoA) | C20-22 PUFA-CoA | Liver, Adipose Tissue |
This table is based on the known substrate specificities of the ELOVL family of enzymes and highlights the central role of ELOVL2 in the metabolism of C22 PUFAs like DPA-CoA.
Signaling Pathways and Experimental Workflows
To visualize the metabolic context and experimental procedures involving DPA-CoA, the following diagrams are provided.
Caption: Biosynthesis pathway of DHA from EPA, highlighting the role of DPA-CoA.
Caption: Workflow for an in vitro fatty acid elongase assay using DPA-CoA.
Experimental Protocols
Protocol 1: In Vitro Fatty Acid Elongase Activity Assay
This protocol is designed to measure the activity of fatty acid elongases (e.g., ELOVL2) using DPA-CoA as a substrate. The assay typically utilizes microsomes prepared from tissues or cells expressing the elongase of interest, or purified recombinant enzyme.
Materials:
-
This compound (DPA-CoA)
-
[2-¹⁴C]Malonyl-CoA (radiolabeled)
-
NADPH
-
Microsomal preparation (from liver, testis, or cells overexpressing ELOVL2) or purified ELOVL2
-
Potassium phosphate (B84403) buffer (pH 7.2)
-
Bovine serum albumin (BSA), fatty acid-free
-
Reaction termination solution (e.g., 2.5 M KOH)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing:
-
Potassium phosphate buffer (100 mM, pH 7.2)
-
NADPH (1 mM)
-
Fatty acid-free BSA (0.5 mg/mL)
-
Microsomal protein (50-100 µg) or purified enzyme
-
DPA-CoA (10-50 µM)
-
-
Initiate the Reaction: Start the reaction by adding [2-¹⁴C]Malonyl-CoA (e.g., 50 µM, with a specific activity of ~2000 dpm/nmol).
-
Incubation: Incubate the reaction mixture at 37°C for 20-30 minutes. The incubation time should be within the linear range of the reaction.
-
Reaction Termination: Stop the reaction by adding 100 µL of 2.5 M KOH.
-
Saponification: Saponify the lipids by incubating at 70°C for 1 hour.
-
Extraction:
-
Acidify the reaction mixture with an appropriate acid (e.g., 6 M HCl).
-
Extract the fatty acids by adding 1 mL of hexane and vortexing vigorously.
-
Centrifuge to separate the phases and collect the upper hexane layer.
-
Repeat the extraction step.
-
-
Quantification:
-
Evaporate the pooled hexane extracts to dryness under a stream of nitrogen.
-
Resuspend the dried fatty acids in a suitable solvent.
-
Add scintillation cocktail and measure the radioactivity using a scintillation counter.
-
-
Data Analysis: Calculate the amount of malonyl-CoA incorporated into the elongated fatty acid product based on the measured radioactivity and the specific activity of the [¹⁴C]Malonyl-CoA. Express the enzyme activity as nmol of malonyl-CoA incorporated per minute per mg of protein.
Protocol 2: Cell-Based Assay for DPA Metabolism
This protocol describes how to study the metabolism of DPA in cultured cells. Since DPA-CoA is not readily taken up by cells, the free fatty acid form (DPA) is used, which is then intracellularly converted to its CoA ester.
Materials:
-
Cell line of interest (e.g., HepG2 human hepatoma cells, MCF-7 human breast cancer cells)
-
Cell culture medium (e.g., DMEM, MEM) supplemented with fetal bovine serum (FBS)
-
4Z,7Z,10Z,13Z,16Z-docosapentaenoic acid (DPA)
-
Ethanol (B145695) (for dissolving DPA)
-
Phosphate-buffered saline (PBS)
-
Lipid extraction solvents (e.g., chloroform:methanol 2:1 v/v)
-
Internal standard for fatty acid analysis (e.g., heptadecanoic acid, C17:0)
-
Reagents for fatty acid methyl ester (FAME) preparation (e.g., BF₃ in methanol or methanolic HCl)
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Cell Culture:
-
Culture the cells in appropriate medium until they reach the desired confluency (typically 70-80%).
-
-
Treatment with DPA:
-
Prepare a stock solution of DPA in ethanol.
-
Dilute the DPA stock solution in the cell culture medium to the desired final concentration (e.g., 10-100 µM). Ensure the final ethanol concentration is non-toxic to the cells (typically <0.1%).
-
Incubate the cells with the DPA-containing medium for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (medium with ethanol only).
-
-
Cell Harvesting and Lipid Extraction:
-
Wash the cells with ice-cold PBS to remove any remaining DPA from the medium.
-
Harvest the cells (e.g., by trypsinization or scraping).
-
Perform lipid extraction using a method such as the Bligh and Dyer technique with a chloroform:methanol mixture. Add an internal standard at the beginning of the extraction process for quantification.
-
-
Fatty Acid Methyl Ester (FAME) Preparation:
-
Dry the lipid extract under a stream of nitrogen.
-
Transesterify the fatty acids to FAMEs by heating with a methylation reagent.
-
-
GC-MS Analysis:
-
Analyze the FAMEs by GC-MS to separate and identify the different fatty acids based on their retention times and mass spectra.
-
-
Data Analysis:
-
Quantify the amount of DPA and its metabolites (e.g., elongated and desaturated products) by comparing their peak areas to the peak area of the internal standard.
-
Express the results as a percentage of total fatty acids or as absolute amounts per cell number or protein content.
-
Conclusion
This compound is a valuable tool for in vitro studies of fatty acid metabolism. The protocols provided herein offer a framework for investigating the activity of key enzymes involved in the DHA biosynthesis pathway and for studying the metabolic fate of DPA in a cellular context. While specific enzyme kinetic data for DPA-CoA is still an area for further research, the methodologies described will aid researchers in elucidating the intricate details of polyunsaturated fatty acid metabolism and its implications for human health and disease.
Application Note and Protocol for the Analytical Determination of Docosapentaenoic Acyl-CoA (FA 22:5-CoA) in Tissue Samples
Audience: Researchers, scientists, and drug development professionals.
Introduction
Docosapentaenoic acid (DPA), a 22-carbon long-chain polyunsaturated fatty acid, and its activated form, docosapentaenoyl-Coenzyme A (FA 22:5-CoA), are pivotal molecules in cellular metabolism and signaling. As an intermediate in the metabolic pathway between eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA), DPA and its CoA ester play crucial roles in various physiological and pathophysiological processes, including inflammation, cardiovascular function, and cancer cell proliferation.[1][2][3] The accurate quantification of FA 22:5-CoA in tissue samples is therefore essential for understanding its biological functions and for the development of novel therapeutics targeting fatty acid metabolism.[4]
This document provides detailed application notes and protocols for the analytical detection of FA 22:5-CoA in tissue samples, focusing on robust and sensitive methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Signaling and Metabolic Pathways
FA 22:5-CoA is a central hub in the metabolism of n-3 and n-6 polyunsaturated fatty acids. The diagram below illustrates the key metabolic conversions involving FA 22:5-CoA.
Experimental Workflow
The successful analysis of FA 22:5-CoA from tissue samples requires meticulous attention to each step of the workflow, from sample collection to data acquisition. The following diagram outlines the recommended experimental procedure.
Experimental Protocols
Tissue Sample Preparation
The primary challenge in analyzing acyl-CoAs is their low abundance and inherent instability.[4] Therefore, rapid inactivation of enzymatic activity is critical.
-
Metabolic Quenching: Immediately upon excision, freeze-clamp the tissue sample using tongs pre-chilled in liquid nitrogen.[4] This halts all enzymatic activity and preserves the in vivo acyl-CoA profile.
-
Storage: Store the frozen tissue at -80°C until further processing.
-
Homogenization: To prevent degradation, the tissue must remain frozen during homogenization.[4]
-
Place the frozen tissue in a mortar pre-chilled with liquid nitrogen.
-
Grind the tissue to a fine, homogenous powder using a pre-chilled pestle.
-
Extraction of Fatty Acyl-CoAs
Several methods can be employed for the extraction of acyl-CoAs from tissue homogenates. The choice depends on the specific acyl-CoA chain lengths of interest.
Method A: Methanol/Chloroform Extraction [5]
-
Weigh approximately 100 mg of frozen liver powder into a polypropylene (B1209903) tube on dry ice.
-
Add a mixture of internal standards, including a deuterated or 13C-labeled long-chain acyl-CoA.
-
Add 3 mL of a pre-chilled methanol:chloroform solution (2:1, v/v).
-
Homogenize the sample on ice using a power homogenizer.
-
Centrifuge to pellet the protein and cellular debris.
-
Collect the supernatant containing the acyl-CoAs.
Method B: Acetonitrile/Isopropanol Extraction [6]
-
Homogenize the frozen tissue powder in a buffered solution (e.g., 100 mM KH2PO4).
-
Add 2-propanol and acetonitrile, followed by vortexing.
-
Centrifuge to separate the phases. The upper phase contains the acyl-CoAs.
Solid Phase Extraction (SPE) Purification
SPE is crucial for removing interfering substances and concentrating the acyl-CoAs prior to LC-MS/MS analysis.[5][6]
-
Conditioning: Condition an anion-exchange SPE cartridge with methanol, followed by water.[5]
-
Loading: Load the supernatant from the extraction step onto the conditioned cartridge.
-
Washing: Wash the cartridge with a weak acid solution (e.g., 2% formic acid) followed by methanol to remove neutral and weakly bound compounds.[5]
-
Elution: Elute the acyl-CoAs with a basic solution (e.g., 2-5% ammonium (B1175870) hydroxide).[5]
-
Drying: Dry the eluate under a stream of nitrogen or in a vacuum concentrator.
-
Reconstitution: Reconstitute the dried extract in a suitable solvent (e.g., 50% methanol) for LC-MS/MS analysis.[5]
LC-MS/MS Analysis
Liquid chromatography coupled with tandem mass spectrometry is the method of choice for the sensitive and specific quantification of acyl-CoAs.[7]
-
Liquid Chromatography (LC):
-
Column: A reverse-phase C18 or C30 column is typically used for the separation of long-chain acyl-CoAs.[8][9]
-
Mobile Phase: A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid or ammonium acetate) and an organic component (e.g., acetonitrile or methanol) is commonly employed.[10]
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization (ESI) in positive ion mode is generally used.[11]
-
Detection: Multiple Reaction Monitoring (MRM) is the preferred scan mode for quantification, offering high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for FA 22:5-CoA and its internal standard.[5][7][11] A neutral loss scan of m/z 507 can also be used to identify all acyl-CoA species.[7]
-
Data Presentation: Quantitative Method Parameters
The following table summarizes typical performance characteristics for the analysis of long-chain fatty acyl-CoAs using LC-MS/MS. While specific values for FA 22:5-CoA may vary depending on the exact instrumentation and matrix, these provide a general guideline.
| Parameter | Typical Value | Reference |
| Limit of Detection (LOD) | 0.07 - 0.14 pmol | [11] |
| Limit of Quantification (LOQ) | 0.24 - 0.46 pmol | [11] |
| Linearity (r²) | > 0.99 | [9][10] |
| Recovery | 85 - 115% | [12] |
| Precision (RSD) | < 15% | [12] |
Conclusion
The analytical methods described provide a robust framework for the reliable quantification of FA 22:5-CoA in tissue samples. The combination of optimized sample preparation, efficient purification, and sensitive LC-MS/MS detection is essential for obtaining accurate and reproducible results. These protocols will aid researchers in elucidating the role of FA 22:5-CoA in health and disease, and in the development of targeted therapeutic strategies.
References
- 1. fennetic.net [fennetic.net]
- 2. Docosapentaenoic acid - Wikipedia [en.wikipedia.org]
- 3. Item - Docosapentaenoic acid (22:5n-3) : a review of its biological effects - Deakin University - Figshare [dro.deakin.edu.au]
- 4. benchchem.com [benchchem.com]
- 5. Measurement of tissue acyl-CoAs using flow-injection tandem mass spectrometry: acyl-CoA profiles in short-chain fatty acid oxidation defects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 7. researchgate.net [researchgate.net]
- 8. Lipidomic Analysis of Archival Pathology Specimens Identifies Altered Lipid Signatures in Ovarian Clear Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Determination of Eicosapentaenoic, Docosahexaenoic, and Arachidonic Acids in Human Plasma by High-Performance Liquid Chromatography with Electrochemical Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Systematic Analysis of Fatty Acids in Human Cells with a Multiplexed Isobaric Tag (TMT)-Based Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Determination of EPA, DPA and DHA in Seal Oil by Gas Chromatography [spkx.net.cn]
Application Notes & Protocols: Derivatization of Docosapentaenoyl-CoA for GC-MS Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of fatty acids. However, due to their low volatility and the high polarity of the carboxylic acid group, direct analysis is often challenging, leading to poor chromatographic performance.[1] For complex molecules like Docosapentaenoyl-CoA (DPA-CoA), direct GC-MS analysis is not feasible due to the large, non-volatile Coenzyme A moiety.
Therefore, a derivatization process is essential. This process involves two key stages:
-
Hydrolysis: The thioester bond of DPA-CoA is cleaved to release the free fatty acid, docosapentaenoic acid (DPA). This can be achieved through alkaline or acidic hydrolysis.
-
Esterification: The polar carboxyl group of the liberated DPA is converted into a non-polar, more volatile ester, typically a Fatty Acid Methyl Ester (FAME). This transformation neutralizes the polar functional group, allowing for separation based on boiling point and degree of unsaturation.
These application notes provide detailed protocols for the conversion of DPA-CoA to its corresponding FAME for robust and reliable GC-MS quantification.
Experimental Workflow and Chemical Conversion
The overall process transforms the non-volatile DPA-CoA into a volatile derivative suitable for GC-MS analysis. The workflow ensures the sample is properly prepared for injection into the gas chromatograph.
Caption: Experimental workflow for DPA-CoA derivatization.
The derivatization follows a logical chemical pathway to convert the non-volatile acyl-CoA into a volatile FAME.
Caption: Logical relationship of DPA-CoA derivatization for GC analysis.
Quantitative Data Summary
Different reagents and conditions can be employed for the esterification of DPA. The choice of method may depend on the sample matrix and available resources. The following table summarizes common protocols for preparing FAMEs.
| Parameter | Method 1: BF₃-Methanol | Method 2: Alkaline/Acid Transesterification | Method 3: Acid-Catalyzed Methanolysis |
| Catalyst/Reagent | 12-14% Boron Trifluoride in Methanol | 0.5 M KOH in Methanol | 2% Sulfuric Acid in Methanol |
| Sample Amount | 1-100 mg | ~100 mg | ~50-100 mg of lipid sample |
| Reaction Temp. | 60 - 100°C[2] | 70°C[2] | 55 - 70°C[3][4] |
| Reaction Time | 5 - 30 minutes[2] | 10 minutes[2] | 5 min to 16 hours[3][4] |
| Neutralization | Saturated NaCl solution | Not explicitly required before extraction | Bicarb/carbonate solution[3] |
| Extraction Solvent | Hexane (B92381) or Heptane[2] | n-Hexane[3] | n-Hexane[3][4] |
| Key Advantages | Fast and widely used method.[2] | Simple and effective for glycerolipids. | Suitable for samples containing free fatty acids.[3] |
Experimental Protocols
Important: Docosapentaenoic acid is a polyunsaturated fatty acid (PUFA) susceptible to oxidation. All steps should be performed under an inert atmosphere (e.g., nitrogen or argon) where possible, and the use of antioxidants may be considered.
Protocol 1: Two-Step Hydrolysis and BF₃-Methanol Esterification
This is a robust and widely used method for preparing FAMEs from complex lipids.
A. Saponification (Hydrolysis)
-
Place the sample containing docosapentaenoyl-CoA into a 15 mL reaction tube.
-
Add 3 mL of 0.6 M KOH in methanol.[2]
-
Purge the tube with nitrogen, cap tightly, and vortex for 10 seconds.[2]
-
Heat the mixture at 70°C for 10 minutes, shaking intermittently to ensure complete hydrolysis of the thioester bond.[2]
-
Cool the vial to room temperature.
B. Esterification
-
To the cooled, hydrolyzed sample, add 2.0 mL of 14% BF₃-methanol solution.[2]
-
Blanket the headspace with nitrogen again, cap the vial, and heat at 100°C for 30 minutes.[2]
-
Cool the vial completely in running water to room temperature.[2]
-
Add 1 mL of n-heptane (or hexane) and 2 mL of saturated NaCl solution to the vial. This stops the reaction and facilitates the extraction of FAMEs into the organic layer.[2]
-
Shake the reaction vessel vigorously to ensure the esters are transferred into the non-polar solvent.
-
Allow the layers to separate. The upper organic layer contains the DPA methyl ester.
-
Carefully transfer the upper (organic) layer to a clean GC vial. To ensure the sample is free of water, this transfer can be done by passing the solution through a small column of anhydrous sodium sulfate.
-
The sample is now ready for GC-MS analysis.
Protocol 2: Acid-Catalyzed Derivatization
This method combines hydrolysis and esterification under acidic conditions.
-
Dissolve the lipid sample containing DPA-CoA in 1 mL of toluene (B28343) in a reaction vial.[3]
-
Add 3 mL of 2% sulfuric acid in methanol.[3]
-
Purge the vial with nitrogen, cap it tightly, and heat at 55°C for 16 hours in a water bath or oven.[3]
-
Cool the vial to room temperature.
-
Neutralize the reaction by adding 3 mL of a bicarbonate/carbonate solution.
-
Add 5 mL of hexane and centrifuge at 3000 x g for 10-15 minutes to separate the layers.[3]
-
Carefully collect the upper hexane layer containing the FAMEs and transfer it to a clean vial.
-
Evaporate the solvent under a gentle stream of nitrogen.[3]
-
Reconstitute the dried FAMEs in a known volume of hexane suitable for GC-MS injection.[3]
GC-MS Analysis Conditions
While specific conditions should be optimized for the available instrument, the following provides a typical starting point for FAME analysis.
-
GC System: Agilent GC-MS or similar.
-
Column: A polar capillary column such as a ZB-1701 (cyanopropylmethylsilylsiloxane) (e.g., 30 m × 0.25 mm × 0.25 µm) is suitable for separating FAMEs.[5]
-
Carrier Gas: Helium at a constant flow rate (e.g., 0.8 - 1.0 mL/min).[4][5]
-
Injector: Operate in split mode (e.g., 20:1) at 240°C.[4]
-
Oven Program: Initial temperature of 100°C for 2 min, ramp at 5°C/min to 240°C, and hold for 8 min. Total run time would be 38 minutes.[4]
-
MS Detector: Operate in full scan mode (e.g., mass range 10-400 amu) with an ionization energy of 70 eV. Transfer line temperature should be set to 240°C.[4]
Conclusion
The derivatization of docosapentaenoyl-CoA is a critical prerequisite for its analysis by GC-MS. The conversion to its corresponding fatty acid methyl ester (FAME) is necessary to impart the volatility required for gas chromatography. The protocols detailed, particularly the two-step hydrolysis and BF₃-methanol esterification method, are robust and widely accepted for the analysis of complex lipids.[2] Careful execution of these methods, with particular attention to preventing the oxidation of polyunsaturated fatty acids, will yield high-quality data suitable for research and development applications.
References
Application Notes and Protocols for High-Resolution Mass Spectrometry of Docosapentaenoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Docosapentaenoyl-CoA (DPA-CoA) is a key intermediate in the metabolism of n-3 polyunsaturated fatty acids, positioned between eicosapentaenoyl-CoA (EPA-CoA) and docosahexaenoyl-CoA (DHA-CoA). Given the significant biological roles of EPA and DHA in inflammation, neurotransmission, and cardiovascular health, the accurate analysis of DPA-CoA is crucial for understanding its unique contributions to cellular signaling and metabolic regulation. High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC) offers the sensitivity and specificity required for the reliable identification and quantification of this very-long-chain acyl-CoA in complex biological matrices.
These application notes provide detailed protocols for the extraction, separation, and detection of DPA-CoA from biological samples using LC-HRMS. The methodologies outlined are intended to guide researchers in developing robust analytical workflows for investigating the role of DPA-CoA in various physiological and pathological processes.
Experimental Protocols
Protocol 1: Extraction of Acyl-CoAs from Tissues and Cultured Cells
This protocol describes a common method for the extraction of acyl-CoAs from biological samples, ensuring sample integrity and high recovery rates.
Materials:
-
Frozen tissue (~50-100 mg) or cultured cell pellet
-
Liquid nitrogen
-
Pre-chilled mortar and pestle
-
Methanol (B129727):Chloroform (B151607) (2:1, v/v), pre-chilled to -20°C
-
10 mM Ammonium (B1175870) Formate (B1220265), pre-chilled to 4°C
-
Chloroform, pre-chilled to 4°C
-
Internal standard (e.g., Heptadecanoyl-CoA (C17:0-CoA))
-
Homogenizer
-
Centrifuge (capable of 1,500 x g at 4°C)
-
Solid-Phase Extraction (SPE) columns (weak anion exchange)
-
SPE manifold
-
Nitrogen evaporator
-
Reconstitution solution (e.g., 50% methanol)
Procedure:
-
Metabolic Quenching and Homogenization:
-
For tissues, immediately freeze-clamp the sample in liquid nitrogen. Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.
-
For cultured cells, wash the cell pellet with ice-cold PBS.
-
Transfer the powdered tissue or cell pellet to a pre-chilled tube.
-
-
Extraction:
-
Add 3 mL of ice-cold methanol:chloroform (2:1) and the internal standard to the sample.
-
Homogenize the sample on ice for 30 seconds, repeating once.
-
-
Phase Separation:
-
Centrifuge the homogenate at 1,500 x g for 15 minutes at 4°C.
-
Collect the supernatant into a new tube.
-
Add 1.5 mL of 10 mM ammonium formate and 1.5 mL of chloroform to the supernatant.
-
Vortex for 10 seconds and centrifuge at 1,500 x g for 15 minutes at 4°C to separate the phases.
-
Carefully collect the upper aqueous layer containing the acyl-CoAs.[1]
-
-
Solid-Phase Extraction (SPE) for Purification:
-
Condition the SPE column with 3 mL of methanol, followed by 3 mL of deionized water.
-
Load the collected aqueous supernatant onto the column.
-
Wash the column with 2.4 mL of 2% formic acid, followed by 2.4 mL of methanol.
-
Elute the acyl-CoAs with 2.4 mL of 2% ammonium hydroxide, followed by a second elution with 2.4 mL of 5% ammonium hydroxide.[1]
-
Combine the eluted fractions.
-
-
Sample Concentration and Reconstitution:
-
Dry the combined eluates under a gentle stream of nitrogen at room temperature.
-
Reconstitute the dried extract in an appropriate volume (e.g., 100 µL) of 50% methanol for LC-MS/MS analysis.[1]
-
Protocol 2: High-Resolution LC-MS/MS Analysis of Docosapentaenoyl-CoA
This protocol provides a starting point for the chromatographic separation and mass spectrometric detection of DPA-CoA. Optimization of these parameters for your specific instrument is recommended.
Liquid Chromatography (LC) Parameters:
| Parameter | Value |
| Column | C8 or C18 reversed-phase column (e.g., 100 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 10 mM Ammonium Formate in Water, pH 5.0 |
| Mobile Phase B | Acetonitrile |
| Gradient | 20% B to 100% B over 15 minutes, hold at 100% B for 7.5 minutes, then re-equilibrate at 20% B for 7.5 minutes |
| Flow Rate | 0.2 mL/min |
| Column Temperature | 42°C |
| Injection Volume | 10-40 µL |
High-Resolution Mass Spectrometry (HRMS) Parameters:
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Type | Full Scan with data-dependent MS/MS (dd-MS2) or Targeted Selected Ion Monitoring (t-SIM) with subsequent MS/MS |
| Capillary Voltage | 3.2 kV |
| Cone Voltage | 45 V |
| Desolvation Temperature | 500°C |
| Source Temperature | 120°C |
| Collision Gas | Argon |
Data Presentation
Table 1: High-Resolution Mass Spectrometry Data for Docosapentaenoyl-CoA
The identification of acyl-CoAs by mass spectrometry relies on their characteristic fragmentation pattern. In positive ion mode, a neutral loss of 507.0 Da, corresponding to the 3'-phosphoadenosine 5'-diphosphate moiety, is a hallmark of these molecules.[2]
| Analyte | Chemical Formula | Precursor Ion ([M+H]+) m/z | Product Ion ([M+H-507]+) m/z |
| Docosapentaenoyl-CoA (DPA-CoA) | C₄₃H₆₈N₇O₁₇P₃S | 1096.3640 | 589.3683 |
| Internal Standard | |||
| Heptadecanoyl-CoA (C17:0-CoA) | C₃₈H₆₈N₇O₁₇P₃S | 1024.3640 | 517.3683 |
Note: The exact m/z values should be calculated based on the monoisotopic masses and may vary slightly depending on instrument calibration.
Visualizations
References
- 1. Measurement of tissue acyl-CoAs using flow-injection tandem mass spectrometry: acyl-CoA profiles in short-chain fatty acid oxidation defects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Docosapentaenoyl-CoA Metabolism in Cell Culture Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Docosapentaenoic acid (DPA), an omega-3 polyunsaturated fatty acid (PUFA), is an important intermediate in the metabolic pathway converting eicosapentaenoic acid (EPA) to docosahexaenoic acid (DHA). Its activated form, docosapentaenoyl-CoA (DPA-CoA), is a key substrate for various enzymatic reactions, including elongation, desaturation, and incorporation into complex lipids. Furthermore, DPA and its metabolites are emerging as significant signaling molecules with roles in inflammation, cell proliferation, and neuroprotection. Understanding the cellular metabolism of DPA-CoA is therefore crucial for elucidating its physiological functions and for the development of novel therapeutic strategies.
These application notes provide a comprehensive guide to utilizing various cell culture models for the investigation of DPA-CoA metabolism. Detailed protocols for cell culture, experimental assays, and analytical methods are provided to facilitate robust and reproducible research in this area.
Recommended Cell Culture Models
The choice of cell culture model is critical for studying specific aspects of DPA-CoA metabolism. Below is a summary of commonly used cell lines and their applications in lipid metabolism research.
| Cell Line | Cell Type | Key Characteristics & Applications in DPA-CoA Metabolism Research |
| HepG2 | Human Hepatoma | Well-established model for liver lipid metabolism.[1][2] Useful for studying DPA uptake, conversion to other PUFAs (retro-conversion to EPA and elongation to DHA), and regulation of lipogenic gene expression.[3] |
| RAW 264.7 | Mouse Macrophage | A key model for investigating the role of DPA in inflammation and immunity.[4][5] Ideal for studying the conversion of DPA to pro-resolving mediators like resolvins and protectins.[6][7] |
| 3T3-L1 | Mouse Preadipocyte | Standard model for studying adipogenesis and lipid storage.[8][9] Suitable for investigating the incorporation of DPA into triglycerides and the effects of DPA on adipocyte differentiation and function. |
| PC-3 / LNCaP | Human Prostate Cancer | Models for studying the influence of n-3 PUFAs on cancer cell proliferation and signaling. Can be used to explore the impact of DPA-CoA metabolism on cancer cell bioenergetics and lipid signaling. |
| HUVEC | Human Umbilical Vein Endothelial Cells | Primary cell model for studying endothelial function.[10][11] Valuable for investigating the effects of DPA on angiogenesis, endothelial cell migration, and the production of vasoactive mediators.[12] |
Metabolic Pathways of Docosapentaenoyl-CoA
DPA-CoA is a central hub in the metabolism of long-chain omega-3 fatty acids. Its primary metabolic fates include:
-
Retro-conversion to Eicosapentaenoyl-CoA (EPA-CoA): This occurs via one cycle of peroxisomal β-oxidation.[3]
-
Elongation and Desaturation to Docosahexaenoyl-CoA (DHA-CoA): This multi-step process, known as the Sprecher pathway, involves elongation to tetracosapentaenoyl-CoA (24:5n-3), a desaturation step, and subsequent chain shortening via peroxisomal β-oxidation.
-
Incorporation into Complex Lipids: DPA-CoA serves as a substrate for acyltransferases that incorporate DPA into phospholipids, triglycerides, and cholesterol esters.
-
Conversion to Bioactive Lipid Mediators: Free DPA, released from complex lipids, can be metabolized by lipoxygenases (LOX) to produce specialized pro-resolving mediators (SPMs) such as D-series resolvins (RvDs) and protectins (PDs).[6][13]
Signaling Pathways Modulated by DPA and its Metabolites
DPA and its derivatives can influence cellular signaling through various mechanisms, including the modulation of membrane composition and activation of specific receptors.
One key pathway involves the G-protein coupled receptor 120 (GPR120), which can be activated by omega-3 fatty acids, leading to downstream signaling cascades that can influence inflammation and metabolism.[14][15] Additionally, DPA-derived specialized pro-resolving mediators (SPMs) exert potent anti-inflammatory and pro-resolving effects by binding to their own specific receptors.
References
- 1. Through a glass, darkly? HepaRG and HepG2 cells as models of human phase I drug metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of In Vitro 3D Cell Model Developed from Human Hepatocellular Carcinoma (HepG2) Cell Line | MDPI [mdpi.com]
- 3. Metabolic Fate of Docosahexaenoic Acid (DHA; 22:6n-3) in Human cells: Direct Retroconversion of DHA to Eicosapentaenoic Acid (EPA; 20:5n-3) Dominates Over Elongation to Tetracosahexaenoic Acid (THA; 24:6n-3) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Modeling Species-Specific Diacylglycerol Dynamics in the RAW 264.7 Macrophage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Novel n-3 Immunoresolvents: Structures and Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Novel Lipid Mediator PD1n-3 DPA: An Overview of the Structural Elucidation, Synthesis, Biosynthesis and Bioactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metabolic phenotyping of a model of adipocyte differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. An aryl hydrocarbon receptor agonist suppresses the growth of human umbilical vein endothelial cells in vitro: Potent effect with polyunsaturated fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Docosapentaenoic acid (22:5n-3): a review of its biological effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pnas.org [pnas.org]
- 14. Free fatty acids inhibit serum deprivation-induced apoptosis through GPR120 in a murine enteroendocrine cell line STC-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. GPR120 protects lipotoxicity-induced pancreatic β-cell dysfunction through regulation of PDX1 expression and inhibition of islet inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Ion Suppression in Docosapentaenoyl-CoA LC-MS/MS Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with ion suppression during the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of docosapentaenoyl-CoA (DPA-CoA).
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and how does it specifically affect the analysis of docosapentaenoyl-CoA (DPA-CoA)?
A1: Ion suppression is a matrix effect that occurs during LC-MS analysis where co-eluting compounds from the sample matrix interfere with the ionization of the target analyte, in this case, DPA-CoA. This interference reduces the analyte's signal intensity, leading to inaccurate quantification, decreased sensitivity, and poor reproducibility.[1] For very-long-chain polyunsaturated acyl-CoAs like DPA-CoA, ion suppression can be particularly challenging due to their presence in complex biological matrices alongside high concentrations of other lipids, such as phospholipids, which are known to be major causes of ion suppression.[2]
Q2: How can I determine if ion suppression is impacting my DPA-CoA LC-MS/MS results?
A2: Several signs can indicate the presence of ion suppression in your analysis:
-
Poor reproducibility of the DPA-CoA signal across different sample injections.
-
A significant decrease in the peak area of DPA-CoA when comparing a standard prepared in a pure solvent versus one spiked into a prepared sample matrix (post-extraction spike).[3]
-
Inconsistent ratios between DPA-CoA and its internal standard across a batch of samples.
-
Loss of linearity in the calibration curve, especially at higher concentrations.[3]
Q3: What are the most common sources of ion suppression in DPA-CoA analysis?
A3: The most common sources of ion suppression for DPA-CoA in biological samples include:
-
Phospholipids: These are highly abundant in biological membranes and plasma and are notorious for causing ion suppression in positive electrospray ionization mode.[2]
-
Salts and Buffers: High concentrations of non-volatile salts from the sample matrix or mobile phase can crystallize on the ESI probe, leading to reduced signal.
-
Other Endogenous Molecules: Complex biological samples contain a myriad of other small molecules that can co-elute with DPA-CoA and compete for ionization.[2]
Q4: Is a stable isotope-labeled internal standard (SIL-IS) necessary for accurate DPA-CoA quantification?
A4: Yes, the use of a SIL-IS is highly recommended for accurate and precise quantification of DPA-CoA. A SIL-IS will have nearly identical chemical and physical properties to the endogenous DPA-CoA, meaning it will co-elute and experience similar degrees of ion suppression. By normalizing the DPA-CoA signal to the SIL-IS signal, you can effectively compensate for variations in signal intensity caused by matrix effects. Odd-chain fatty acyl-CoAs, such as C17:0-CoA or C19:0-CoA, can also be used as internal standards if a SIL-IS for DPA-CoA is unavailable, as they behave similarly during extraction and chromatography.
Troubleshooting Guides
This section provides a structured approach to troubleshooting common issues encountered during the LC-MS/MS analysis of DPA-CoA.
Issue 1: Low or No DPA-CoA Signal
| Possible Cause | Troubleshooting Steps |
| Suboptimal Ionization Parameters | Ensure that the mass spectrometer is tuned for the specific m/z of DPA-CoA. Operate in positive electrospray ionization (ESI) mode. Optimize source parameters such as capillary voltage, source temperature, and gas flows. All acyl-CoAs exhibit a characteristic neutral loss of 507 Da in positive ion mode, which can be used for multiple reaction monitoring (MRM).[4][5] |
| Inefficient Extraction | The extraction method may not be suitable for very-long-chain acyl-CoAs. Consider using a solid-phase extraction (SPE) method optimized for lipids. Protein precipitation using 5-sulfosalicylic acid (SSA) has also been shown to be effective for acyl-CoA extraction.[6] |
| Sample Degradation | Acyl-CoAs can be unstable. Ensure samples are processed quickly and kept on ice or at 4°C. Store extracted samples at -80°C until analysis. |
| Severe Ion Suppression | The DPA-CoA signal may be completely suppressed by co-eluting matrix components. Improve sample cleanup to remove interfering substances, particularly phospholipids. Optimize the chromatographic separation to move the DPA-CoA peak away from regions of high ion suppression. |
Issue 2: Poor Peak Shape (Tailing, Broadening, or Splitting)
| Possible Cause | Troubleshooting Steps |
| Poor Chromatographic Resolution | Optimize the LC gradient to ensure adequate separation of DPA-CoA from other isomers and matrix components. A C18 reversed-phase column is commonly used.[7] Using a high pH mobile phase (around 10.5) with ammonium (B1175870) hydroxide (B78521) can improve peak shape for acyl-CoAs.[7] |
| Column Contamination | Flush the column with a strong solvent to remove any adsorbed matrix components. If the problem persists, the column may need to be replaced. |
| Interaction with Metal Surfaces | Phosphorylated molecules like DPA-CoA can interact with the metal surfaces of the HPLC column and tubing, leading to poor peak shape and signal loss. Consider using a metal-free or bio-inert LC system and column.[8] |
| Injection of Sample in a Strong Solvent | Ensure the sample is dissolved in a solvent that is weaker than or equal in strength to the initial mobile phase to prevent peak distortion. |
Issue 3: High Variability and Poor Reproducibility
| Possible Cause | Troubleshooting Steps |
| Inconsistent Sample Preparation | Ensure that the sample preparation procedure is performed consistently for all samples. Use of an automated liquid handler can improve precision. |
| Fluctuating Ion Suppression | The degree of ion suppression can vary between samples due to differences in the sample matrix. The use of a suitable internal standard (ideally a SIL-IS) is crucial to correct for this variability. |
| Carryover from Previous Injections | Implement a robust wash step between sample injections to prevent carryover of DPA-CoA or matrix components. A wash with 0.1% phosphoric acid has been shown to be effective in reducing carryover for phosphorylated molecules.[9] |
| Instrument Instability | Check for fluctuations in pump pressure, column temperature, and mass spectrometer performance. Regular maintenance and calibration are essential. |
Quantitative Data
The following tables provide typical parameters for the LC-MS/MS analysis of DPA-CoA. Note that these values may need to be optimized for your specific instrumentation and experimental conditions.
Table 1: Calculated Mass Spectrometry Parameters for Docosapentaenoyl-CoA (C22:5-CoA)
| Parameter | Value |
| Chemical Formula | C₄₃H₆₈N₇O₁₇P₃S |
| Monoisotopic Mass | 1095.3596 u |
| Precursor Ion ([M+H]⁺) | 1096.3675 m/z |
| Product Ion (Neutral Loss of 507 Da) | 589.3 m/z |
| MRM Transition | 1096.4 → 589.3 |
Table 2: Typical LC-MS/MS Method Parameters for Very-Long-Chain Acyl-CoA Analysis
| Parameter | Typical Value/Condition |
| LC Column | C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 10 mM Ammonium Hydroxide in Water (pH ~10.5) or 10mM Ammonium Acetate |
| Mobile Phase B | Acetonitrile (B52724) |
| Gradient | Start with a low percentage of B, ramp up to a high percentage to elute DPA-CoA, followed by a wash and re-equilibration. |
| Flow Rate | 0.2 - 0.4 mL/min |
| Column Temperature | 40 - 50 °C |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Internal Standard | Heptadecanoyl-CoA (C17:0-CoA) or a stable isotope-labeled DPA-CoA |
| Limit of Detection (LOD) | Typically in the low fmol to low nmol range, depending on the matrix and instrumentation.[4][9] |
Experimental Protocols
Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)
This protocol is adapted from methods for long-chain acyl-CoA extraction.
-
Homogenization: Homogenize tissue samples or cell pellets in an ice-cold extraction buffer.
-
Internal Standard Spiking: Add a known amount of internal standard (e.g., C17:0-CoA) to the homogenate.
-
Protein Precipitation: Precipitate proteins by adding a suitable agent like ice-cold acetonitrile or 5-sulfosalicylic acid (SSA) and vortexing.[6]
-
Centrifugation: Centrifuge at high speed (e.g., 15,000 x g) at 4°C to pellet the precipitated proteins.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge with methanol (B129727) followed by equilibration with an aqueous buffer.
-
Sample Loading: Load the supernatant from the centrifugation step onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a low percentage of organic solvent to remove polar interferences.
-
Elution: Elute the DPA-CoA and other acyl-CoAs with a higher percentage of organic solvent (e.g., methanol or acetonitrile).
-
Drying and Reconstitution: Dry the eluate under a stream of nitrogen and reconstitute in a suitable solvent for LC-MS/MS analysis (e.g., 50:50 water:acetonitrile).
Visualizations
Caption: Experimental workflow for DPA-CoA analysis.
Caption: Troubleshooting decision tree for ion suppression.
References
- 1. Strategies to improve/eliminate the limitations in shotgun lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 3. benchchem.com [benchchem.com]
- 4. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Comprehensive quantitative analysis of fatty-acyl-Coenzyme A species in biological samples by ultra-high performance liquid chromatography-tandem mass spectrometry harmonizing hydrophilic interaction and reversed phase chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Stability of 4Z,7Z,10Z,13Z,16Z-Docosapentaenoyl-CoA Standards
For researchers, scientists, and professionals in drug development, the integrity of standards like 4Z,7Z,10Z,13Z,16Z-docosapentaenoyl-CoA is paramount for accurate and reproducible experimental outcomes. This technical support center provides essential guidance on improving the stability of these standards through troubleshooting guides and frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the degradation of this compound standards?
A1: The main causes of degradation for polyunsaturated acyl-CoAs (PUFA-CoAs) like this compound are hydrolysis and oxidation.[1] The thioester bond is susceptible to hydrolysis, which is accelerated in aqueous solutions, particularly at neutral to alkaline pH.[1] The polyunsaturated acyl chain is prone to oxidation, a process expedited by exposure to oxygen, elevated temperatures, and the presence of transition metals.[1][2]
Q2: What is the optimal storage temperature for this compound standards?
A2: For long-term stability, it is crucial to store the standards at -80°C.[2] For short-term storage during experimental use, standards should be kept on ice to minimize thermal degradation.[2]
Q3: How should I handle the standards to minimize degradation?
A3: To maintain the integrity of the standard, it is recommended to handle it under an inert atmosphere, such as argon or nitrogen, to prevent oxidation.[1][2] When preparing solutions, use high-purity, de-gassed solvents.[1][2] It is also advisable to prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can accelerate degradation.[1]
Q4: Can I use antioxidants to improve the stability of my standards?
A4: Yes, the addition of antioxidants can help prevent the oxidation of PUFA-CoAs. Common choices include butylated hydroxytoluene (BHT) and vitamin E (tocopherol).[2]
Q5: In what type of container should I store my standards?
A5: Standards dissolved in an organic solvent should be stored in a glass container with a Teflon-lined closure at -20°C or colder.[3] Avoid using plastic containers for organic solutions as plasticizers may leach into the solvent.[3]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent results in enzymatic assays | Degradation of the standard due to improper storage or handling. | Ensure fresh stock solutions are used, stored at -80°C under inert gas, and handled on ice.[2] Consider adding an antioxidant like BHT to the assay buffer.[2] |
| Inaccurate pipetting due to the amphipathic nature of the molecule. | Use low-retention pipette tips and ensure your pipettes are properly calibrated.[2] | |
| Low signal or poor peak shape in LC-MS analysis | Degradation of the standard during sample preparation. | Process samples quickly on ice and store them at -80°C.[2] Use solid-phase extraction (SPE) for cleaner samples. |
| Suboptimal chromatographic conditions. | Optimize the mobile phase pH and gradient. A C18 reversed-phase column is commonly effective.[4] | |
| Ion suppression from matrix components. | Implement a thorough sample cleanup procedure, such as solid-phase extraction (SPE). | |
| Presence of unexpected peaks in chromatogram | Degradation products of the standard. | Review handling and storage procedures. Analyze a fresh standard to confirm. Common degradation products include the free fatty acid and Coenzyme A due to hydrolysis. |
| Contamination. | Use high-purity solvents and clean glassware. |
Quantitative Data on Stability
While specific quantitative stability data for this compound is limited in publicly available literature, the following table provides an illustrative example of the stability of a similar polyunsaturated acyl-CoA in different solvents at 4°C over 48 hours. This data is intended to serve as a general guideline.
| Solvent | pH | Relative Stability after 24h (%) | Relative Stability after 48h (%) |
| Methanol (B129727) | N/A | ~95 | ~90 |
| 50% Methanol / 50% Water | 7.0 | ~85 | ~75 |
| Water | 7.0 | ~70 | ~50 |
| 50 mM Ammonium (B1175870) Acetate | 7.0 | ~80 | ~65 |
| 50 mM Ammonium Acetate | 3.5 | ~90 | ~85 |
This table is a representative example based on the stability of similar long-chain polyunsaturated acyl-CoAs and is for illustrative purposes.
Experimental Protocols
Protocol 1: Preparation of this compound Standard Stock Solution
-
Equilibration: Allow the lyophilized powder of the standard to equilibrate to room temperature before opening the vial to prevent condensation.
-
Weighing: Accurately weigh the desired amount of the powder in a clean glass vial.
-
Dissolution: Add the appropriate volume of a high-purity organic solvent (e.g., methanol or a chloroform:methanol 2:1, v/v mixture) to achieve the target concentration. Gentle vortexing or brief sonication can aid dissolution.[1]
-
Inert Gas Purge: Flush the headspace of the vial with a gentle stream of argon or nitrogen for 30-60 seconds.[1]
-
Storage: Tightly seal the vial with a Teflon-lined cap and store at -80°C.[2] Prepare single-use aliquots to minimize freeze-thaw cycles.[1]
Protocol 2: Stability Assessment by HPLC-MS/MS
-
Sample Preparation: Prepare solutions of the standard in various solvents and pH conditions to be tested.
-
Incubation: Store the prepared solutions under the desired test conditions (e.g., specific temperatures).
-
Time Points: At designated time points (e.g., 0, 4, 8, 24, 48 hours), take an aliquot of each solution for analysis.
-
LC-MS/MS Analysis:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).[4]
-
Mobile Phase A: Water with 10 mM ammonium acetate.[4]
-
Mobile Phase B: Acetonitrile with 10 mM ammonium acetate.[4]
-
Gradient: A linear gradient suitable for separating the analyte from its degradation products (e.g., 5% to 95% B over 10 minutes).[4]
-
Ionization: Positive Electrospray Ionization (ESI+).[4]
-
Detection: Multiple Reaction Monitoring (MRM) of the precursor and a specific product ion.
-
-
Data Analysis: Quantify the peak area of the intact this compound at each time point and calculate the percentage remaining relative to the initial time point.
Protocol 3: Solid-Phase Extraction (SPE) for Sample Cleanup
-
Column Conditioning: Condition a weak anion exchange SPE column with 1 mL of methanol, followed by 1 mL of 100 mM KH2PO4 buffer (pH 4.9).[5]
-
Sample Loading: Load the sample extract onto the conditioned SPE column.[5]
-
Washing: Wash the column with 1 mL of 100 mM KH2PO4 buffer (pH 4.9), followed by 1 mL of methanol to remove impurities.[5]
-
Elution: Elute the acyl-CoAs with an appropriate solvent, such as 2% formic acid in methanol.[6]
-
Drying and Reconstitution: Dry the eluate under a stream of nitrogen and reconstitute in the initial mobile phase for LC-MS/MS analysis.[2]
Visualizations
Caption: Key degradation pathways of polyunsaturated acyl-CoAs.
Caption: A typical workflow for the analysis of acyl-CoA standards.
References
troubleshooting poor chromatographic peak shape of acyl-CoAs
Technical Support Center: Acyl-CoA Chromatography
This guide provides troubleshooting for common issues related to the chromatographic analysis of acyl-Coenzyme A (acyl-CoA) compounds, focusing on achieving optimal peak shape.
Frequently Asked Questions (FAQs)
Q1: Why are my acyl-CoA peaks tailing?
Peak tailing, where the latter half of the peak is broader than the front, is a frequent issue in acyl-CoA analysis.[1][2] The primary cause is often secondary-site interactions between the negatively charged phosphate (B84403) groups on the acyl-CoA molecule and active sites on the silica-based stationary phase, such as acidic silanol (B1196071) groups.[1][3] Other potential causes include column contamination, a partially blocked inlet frit, or irregularities in the column packing.[1]
Solutions include:
-
Use an Ion-Pairing Agent: This is a highly effective method to shield the phosphate groups, reducing secondary interactions and leading to more symmetrical peaks.[1]
-
Adjust Mobile Phase pH: Lowering the pH can protonate residual silanol groups, minimizing their interaction with the analyte. Conversely, a higher pH can also enhance peak shape for acyl-CoAs.[1]
-
Increase Buffer Strength: Buffers like ammonium (B1175870) acetate (B1210297) can help mask active sites on the column, thereby reducing peak tailing.[1]
-
Check for Contamination: Backflushing the column or replacing the inlet frit can resolve issues caused by blockages.[1]
Q2: What causes peak fronting in my acyl-CoA chromatogram?
Peak fronting, where the first half of the peak is broader, is typically caused by column overload, where too much sample is injected.[1][2][4][5][6][7] It can also result from poor sample solubility in the mobile phase or a mismatch between the injection solvent and the mobile phase.[4][5][6] For instance, if the sample solvent is significantly stronger (i.e., has a higher organic concentration) than the initial mobile phase, early eluting peaks are likely to show fronting.[4]
Solutions include:
-
Reduce Sample Load: Decrease the injection volume or the concentration of the sample.[5][8]
-
Match Sample Solvent: Whenever possible, dissolve the sample in the initial mobile phase or a solvent that is weaker than the mobile phase.[5][8]
-
Check for Column Collapse: Operating the column outside its recommended pH or temperature range can cause the packed bed to collapse, leading to peak fronting.[6] In this case, the column will need to be replaced.[3]
Q3: My acyl-CoA peak is split into two. What is happening?
Split peaks can occur for several reasons, and it's important to determine if all peaks are splitting or just one.[9][10]
-
If all peaks are split: This suggests a problem that occurs before the separation, affecting all analytes similarly. Common causes include a partially blocked column inlet frit, a void or channel in the column packing material, or large dead volumes in the system's flow path.[9][10][11]
-
If only a single peak is split: This is more likely related to the method or sample chemistry.[9][10] Potential causes include the co-elution of two different compounds, incompatibility between the sample solvent and the mobile phase, or temperature differences between the mobile phase and the column.[6][9]
Solutions include:
-
System Check: If all peaks are split, try replacing the column frit or the entire column.[9]
-
Method Optimization: If a single peak is split, try injecting a smaller sample volume to see if the split peak resolves into two distinct peaks.[6][9] Adjusting the mobile phase composition, gradient, or temperature can also help improve separation.[9]
-
Solvent Matching: Ensure the sample solvent is compatible with the mobile phase. High organic concentrations in the sample solvent can cause peak splitting, especially for early eluting peaks.[9]
Troubleshooting Guides
Guide 1: Optimizing Mobile Phase for Acyl-CoA Analysis
The mobile phase is a critical factor in achieving good peak shape for acyl-CoAs. Due to their anionic phosphate groups, these molecules require specific mobile phase conditions to minimize undesirable interactions with the stationary phase.
Caption: Troubleshooting workflow for acyl-CoA peak shape.
| Parameter | Recommended Range/Type | Rationale | Common Issues Addressed |
| pH | 4.5 - 7.0 or ~8.5 | Controls ionization state of phosphate groups and silanols.[1][12][13] | Peak Tailing |
| Buffer | 5-10 mM Ammonium Acetate | Masks residual silanol groups on the column.[1][12][14] | Peak Tailing, Poor Reproducibility |
| Ion-Pairing Agent | Cationic (e.g., DMBA) or Anionic (e.g., TFA, HFBA) | Forms a neutral pair with the charged analyte, improving retention and peak shape.[1][8][15][16] | Peak Tailing, Poor Retention |
| Organic Modifier | Acetonitrile or Methanol | Affects selectivity and elution strength.[8] | Poor Resolution |
Note: When using mass spectrometry detection, volatile ion-pairing agents and buffers (e.g., ammonium acetate, formic acid, TFA) are required.[16][17] Be aware that TFA can cause ion suppression in the MS source.[17]
Experimental Protocols
Protocol 1: Baseline Reversed-Phase HPLC Method for Acyl-CoA Analysis
This protocol provides a starting point for the separation of short- to long-chain acyl-CoAs and can be modified for troubleshooting purposes.
Caption: General experimental workflow for acyl-CoA analysis.
| Parameter | Condition |
| Column | C18 reversed-phase (e.g., 100 x 2.1 mm, 2.6 µm) |
| Mobile Phase A | 5 mM Ammonium Acetate + 2.5 mM N,N-dimethylbutylamine (DMBA) in Water, pH 5.6[15] |
| Mobile Phase B | 95% Acetonitrile, 5% Water + 5 mM Ammonium Acetate[15] |
| Gradient | Start with a low percentage of Mobile Phase B and increase to elute more hydrophobic acyl-CoAs. A typical gradient might be 2% to 95% B over 15 minutes.[12] |
| Flow Rate | 0.2 mL/min[14] |
| Column Temperature | 30-40°C |
| Detection | UV at 260 nm or Mass Spectrometry (MS) |
| Injection Volume | 5-20 µL |
| Sample Diluent | 50 mM Ammonium Acetate, pH 6.8[12] |
This protocol is a robust starting point. If peak shape issues persist, refer to the troubleshooting guides to systematically adjust parameters such as mobile phase pH, ion-pairing agent concentration, or the gradient profile.
References
- 1. benchchem.com [benchchem.com]
- 2. uhplcs.com [uhplcs.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. phenomenex.blog [phenomenex.blog]
- 5. What is Peak Fronting? | PerkinElmer [perkinelmer.com]
- 6. acdlabs.com [acdlabs.com]
- 7. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 8. benchchem.com [benchchem.com]
- 9. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 10. bio-works.com [bio-works.com]
- 11. mastelf.com [mastelf.com]
- 12. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 13. agilent.com [agilent.com]
- 14. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. welch-us.com [welch-us.com]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Mobile Phase for Long-Chain Acyl-CoA Separation
Welcome to the Technical Support Center for the chromatographic separation of long-chain acyl-CoAs. This resource is tailored for researchers, scientists, and drug development professionals to provide targeted solutions for optimizing mobile phases and troubleshooting common analytical challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of poor peak shape (tailing, fronting, or splitting) when analyzing long-chain acyl-CoAs?
Poor peak shape is a common issue in the chromatography of long-chain acyl-CoAs and can stem from several factors:
-
Secondary Interactions: Strong interactions can occur between the acidic silanol (B1196071) groups on the surface of silica-based columns and the analyte, leading to peak tailing.[1][2] To mitigate this, consider operating at a lower pH to protonate the silanol groups or use a highly deactivated, end-capped column.[1][3]
-
Column Overload: Injecting an excessive amount of sample can saturate the column, resulting in peak fronting.[1][2][3] This can be addressed by reducing the sample concentration or the injection volume.[1][3]
-
Sample Solvent Mismatch: If the sample is dissolved in a solvent that is significantly stronger than the mobile phase, it can cause peak distortion.[1][3] Whenever feasible, dissolve your sample in the initial mobile phase.[1][3]
-
Column Contamination or Degradation: The accumulation of contaminants at the column inlet or the degradation of the stationary phase can lead to peak splitting or tailing.[1][3] Regular column flushing and proper storage are crucial preventative measures.[1][3] A blocked frit can also cause all peaks to split.[1]
Q2: How can I improve the resolution of closely eluting or co-eluting long-chain acyl-CoA peaks?
Achieving baseline separation of structurally similar long-chain acyl-CoAs can be challenging. Here are several strategies to enhance resolution:
-
Adjust the Organic Solvent Gradient: In reversed-phase chromatography, a shallower gradient of the organic solvent (e.g., acetonitrile) will generally provide better resolution, although it will increase the total run time.[1][2]
-
Optimize Mobile Phase pH: The pH of the mobile phase is a critical parameter that affects the ionization state of the acyl-CoA molecules.[2] Experimenting with pH can alter selectivity and improve separation. Operating at a higher pH (e.g., 10.5 with ammonium (B1175870) hydroxide) or a slightly acidic pH can be effective.[2][4]
-
Incorporate an Ion-Pairing Reagent: Adding an ion-pairing reagent to the mobile phase can enhance the retention and resolution of ionic analytes like acyl-CoAs by neutralizing the charge on the phosphate (B84403) group, thereby reducing unwanted secondary interactions with the stationary phase.[1][2][4]
-
Adjust Column Temperature: Modifying the column temperature can alter the selectivity of the separation. Higher temperatures typically decrease viscosity and may improve peak efficiency.[2]
-
Change the Stationary Phase: If resolution is still insufficient on a standard C18 column, consider a column with a different chemistry, such as a C8 column for very long-chain acyl-CoAs that may be too strongly retained, or a column with a smaller particle size.[2][3][5]
Q3: What are the likely causes of high backpressure in my HPLC system during long-chain acyl-CoA analysis?
High backpressure can be detrimental to your column and pump. The most common culprits include:
-
Column or Frit Blockage: Particulates from the sample or mobile phase can accumulate and clog the column inlet frit.[1][3] Using in-line filters and ensuring your samples are filtered before injection are essential preventative measures.[1] The column can often be back-flushed to remove contaminants.[1]
-
Buffer Precipitation: If you are using a buffered mobile phase with a high concentration of organic solvent, the buffer may precipitate and obstruct the system.[1] Ensure your buffer is soluble throughout the entire gradient range.[1]
Troubleshooting Guides
Issue 1: Poor Chromatographic Resolution and Inadequate Separation
| Symptom | Possible Cause | Recommended Solution |
| Co-eluting or poorly resolved peaks | Inappropriate organic solvent concentration | Fine-tune the gradient slope. A shallower gradient generally improves resolution.[1][2] |
| Suboptimal mobile phase pH | Adjust the pH of the mobile phase. A pH between 2.5 and 3.5 can be effective in suppressing silanol interactions.[3] Alternatively, a high pH (e.g., 10.5 with ammonium hydroxide) can also improve peak shape.[2][4] | |
| Ionic interactions with the stationary phase | Incorporate an ion-pairing reagent (e.g., alkylsulfonates, triethylamine) into the mobile phase to improve retention and resolution.[1][2] | |
| Insufficient separation on the current column | Consider a different column chemistry (e.g., C8 for very long chains) or a column with smaller particles for higher efficiency.[2][3][5] | |
| Suboptimal column temperature | Adjust the column temperature to alter selectivity.[2] |
Issue 2: Abnormal Peak Shapes (Tailing, Fronting, Splitting)
| Symptom | Possible Cause | Recommended Solution |
| Peak Tailing | Secondary interactions with stationary phase | Lower the mobile phase pH (e.g., 2.5-3.5) or use an end-capped column.[1][2][3] Increase the buffer concentration (e.g., 5 mM ammonium acetate (B1210297) as a starting point).[2] |
| Column contamination | Implement a robust column washing protocol after each analytical run and use a guard column.[3] | |
| Peak Fronting | Column overload | Dilute the sample or reduce the injection volume.[1][2][3] |
| Poor sample solubility | Ensure the sample is fully dissolved in the mobile phase.[2] | |
| Peak Splitting | Partially blocked column frit | Back-flush the column or replace the frit. Filter all samples and mobile phases before use.[1][3] |
| Column void or channeling | This is often irreversible; the column may need to be replaced. Avoid sudden pressure shocks.[3] | |
| Injection solvent incompatibility | Dissolve the sample in the initial mobile phase whenever possible. If a stronger solvent is necessary, inject the smallest possible volume.[1][3] |
Experimental Protocols
Protocol 1: Generic Sample Preparation for Long-Chain Acyl-CoA Analysis
This protocol provides a general framework for the extraction of long-chain acyl-CoAs from tissue samples.
-
Sample Homogenization:
-
Extraction:
-
Add an organic solvent mixture (e.g., acetonitrile:isopropanol:methanol).
-
Vortex the homogenate vigorously for 2-5 minutes.
-
Sonicate for 3 minutes.
-
-
Phase Separation:
-
Centrifuge the homogenate at 16,000 x g for 10 minutes at 4°C.[5]
-
-
Supernatant Collection:
-
Carefully collect the supernatant containing the acyl-CoAs.
-
-
Drying and Reconstitution:
-
Evaporate the solvent from the collected supernatant under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial LC mobile phase.
-
Protocol 2: Example LC-MS/MS Method for Long-Chain Acyl-CoA Separation
This protocol outlines a general LC-MS/MS method. Instrument parameters should be optimized for your specific system and analytes.
-
LC System: UPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: C18 reversed-phase column (e.g., 2.1 x 150 mm, 1.7 µm particle size). A C8 column can also be used.[5]
-
Mobile Phase:
-
Mobile Phase A: 15 mM ammonium hydroxide (B78521) in water.[5]
-
Mobile Phase B: 15 mM ammonium hydroxide in acetonitrile.[5]
-
-
Flow Rate: 0.4 mL/min.[5]
-
Gradient Elution:
-
Start at 20% B.
-
Increase to 45% B over 2.8 min.
-
Decrease to 25% B over 0.2 min.
-
Increase to 65% B over 1 min.
-
Decrease to 20% B over 0.5 min.[5]
-
-
Detection: Tandem mass spectrometry using selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) in positive ESI mode.[5]
Quantitative Data Summary
Table 1: Example Mobile Phase Compositions for Long-Chain Acyl-CoA Separation
| Mobile Phase A | Mobile Phase B | Column Type | Reference |
| 15 mM ammonium hydroxide in water | 15 mM ammonium hydroxide in acetonitrile | C8 or C18 | [5] |
| 75 mM KH2PO4 (pH 4.9) | Acetonitrile with 600 mM glacial acetic acid | C18 | [3] |
| 10 mM ammonium acetate (pH 6.8) | Acetonitrile | C18 | [6] |
| Water with 10 mM ammonium acetate and 0.1% formic acid | Acetonitrile or methanol (B129727) with the same additives | C18 | [7] |
Visualizations
Caption: A generalized experimental workflow for the analysis of long-chain acyl-CoAs.
Caption: A decision tree for troubleshooting common chromatographic issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
selecting the appropriate internal standard for Osbond acid-CoA quantification
Technical Support Center: Quantification of Osbond Acid-CoA
Welcome to the technical support center for the quantification of Osbond acid-CoA. This resource provides researchers, scientists, and drug development professionals with detailed guidance on selecting the appropriate internal standard and performing accurate quantification using liquid chromatography-mass spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: What is Osbond acid-CoA, and why is its quantification important?
A1: Osbond acid is a very long-chain omega-6 polyunsaturated fatty acid (22:5n-6). Its activated form, Osbond acid-CoA, is a key intermediate in lipid metabolism. Quantifying Osbond acid-CoA can provide valuable insights into fatty acid metabolism, cellular signaling, and the pathology of various diseases.
Q2: What is the ideal internal standard for Osbond acid-CoA quantification?
A2: The ideal internal standard is a stable isotope-labeled version of the analyte itself, in this case, ¹³C- or D-labeled Osbond acid-CoA. Such a standard will have nearly identical chemical and physical properties to the endogenous analyte, ensuring the most accurate correction for sample loss during extraction and for variations in ionization efficiency during mass spectrometry analysis.[1]
Q3: Is a stable isotope-labeled Osbond acid-CoA commercially available?
Q4: If a stable isotope-labeled Osbond acid-CoA is unavailable, what are the best alternative internal standards?
A4: When an identical stable isotope-labeled standard is not available, the next best option is a structurally similar stable isotope-labeled acyl-CoA. Key characteristics to consider for a suitable alternative are:
-
Chain Length: The acyl chain length should be as close as possible to C22.
-
Degree of Unsaturation: The number of double bonds should be similar to the five double bonds in Osbond acid.
-
Chemical Properties: The overall chemical properties should be similar to ensure comparable extraction recovery and ionization response.
A non-endogenous, odd-chain saturated acyl-CoA, such as heptadecanoyl-CoA (C17:0-CoA), can also be used.[2] While not as ideal as a long-chain polyunsaturated acyl-CoA, it can still account for some of the variability in the analytical process.
Troubleshooting Guide: Internal Standard Selection
Issue: High variability in quantification results.
-
Possible Cause: The chosen internal standard may not be co-eluting with Osbond acid-CoA or may have a significantly different ionization efficiency.
-
Solution: If using a non-ideal internal standard, it is crucial to perform a thorough validation. This includes assessing the linearity of the response for both the analyte and the internal standard, and determining the extraction recovery. If possible, switch to a more structurally similar internal standard.
Issue: Poor recovery of Osbond acid-CoA.
-
Possible Cause: The extraction protocol may not be optimized for very long-chain polyunsaturated acyl-CoAs. These molecules are prone to degradation and may be lost during sample preparation.
-
Solution: Ensure that all steps of the extraction are performed at low temperatures and that antioxidants are included in the extraction solvents to prevent oxidation of the polyunsaturated acyl chain. A solid-phase extraction (SPE) step can help to enrich for long-chain acyl-CoAs and remove interfering substances.[2][3][4]
Data Presentation: Comparison of Potential Internal Standards
The following table summarizes the characteristics of potential internal standards for Osbond acid-CoA quantification.
| Internal Standard | Structure | Pros | Cons | Commercial Availability |
| Ideal Standard | ||||
| ¹³C-Osbond acid-CoA | C22:5-CoA, stable isotope labeled | Identical chemical and physical properties to the analyte, providing the most accurate quantification.[1] | Not currently commercially available. | No |
| Alternative Stable Isotope-Labeled Standards | ||||
| ¹³C-Arachidonoyl-CoA | C20:4-CoA, stable isotope labeled | Structurally similar (long-chain, polyunsaturated). | Shorter chain length and different degree of unsaturation may lead to slight differences in chromatographic behavior and ionization. | Yes |
| ¹³C-Docosahexaenoyl-CoA (DHA-CoA) | C22:6-CoA, stable isotope labeled | Same chain length (C22) and highly unsaturated. | Different omega classification (n-3 vs. n-6) and one additional double bond. | Yes |
| ¹³C-Stearoyl-CoA | C18:0-CoA, stable isotope labeled | Commercially available and relatively inexpensive. | Saturated and shorter chain length, leading to significant differences in properties compared to Osbond acid-CoA. | Yes |
| Odd-Chain Saturated Acyl-CoA | ||||
| Heptadecanoyl-CoA (C17:0-CoA) | C17:0-CoA | Not naturally present in most biological systems, avoiding interference with endogenous species.[2] | Saturated and shorter chain length, leading to different extraction and ionization behavior. | Yes |
Experimental Protocols
Protocol 1: Extraction of Long-Chain Acyl-CoAs from Cultured Cells
This protocol is adapted from established methods for the extraction of long-chain acyl-CoAs from mammalian cells.[2][3]
Materials:
-
Ice-cold Phosphate Buffered Saline (PBS)
-
Cell scraper (for adherent cells)
-
Cold (-20°C) extraction solvent: 2:1:0.8 (v/v/v) mixture of methanol (B129727), methyl tert-butyl ether (MTBE), and water.
-
Internal standard solution (e.g., ¹³C-labeled arachidonoyl-CoA)
-
Microcentrifuge tubes
-
Centrifuge capable of 16,000 x g at 4°C
-
Nitrogen evaporator or vacuum concentrator
Procedure:
-
Cell Harvesting:
-
For adherent cells, aspirate the culture medium and wash the cell monolayer twice with ice-cold PBS.
-
For suspension cells, pellet the cells by centrifugation (500 x g for 5 minutes at 4°C), aspirate the supernatant, and wash the cell pellet twice with ice-cold PBS.
-
-
Metabolic Quenching and Lysis:
-
Add 1 mL of the cold extraction solvent to the cell plate or pellet.
-
For adherent cells, use a cell scraper to collect the cells in the solvent.
-
For suspension cells, resuspend the pellet in the extraction solvent.
-
Add a known amount of the internal standard to each sample.
-
-
Extraction:
-
Transfer the cell lysate to a microcentrifuge tube.
-
Vortex vigorously for 10 minutes at 4°C.
-
Add 500 µL of water to induce phase separation.
-
Vortex for 1 minute and then centrifuge at 16,000 x g for 10 minutes at 4°C.
-
-
Collection and Drying:
-
Carefully collect the upper organic phase (containing the long-chain acyl-CoAs) into a new tube.
-
Evaporate the solvent to dryness under a stream of nitrogen or using a vacuum concentrator.
-
-
Reconstitution:
-
Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 90:10 acetonitrile (B52724):water with 0.1% formic acid).
-
Protocol 2: Solid-Phase Extraction (SPE) for Purification of Long-Chain Acyl-CoAs
For complex matrices like tissues, an additional SPE step can improve sample purity.[4][5]
Materials:
-
Weak anion exchange (WAX) SPE cartridges
-
SPE manifold
-
Methanol
-
Acetonitrile
-
Aqueous buffer (e.g., 100 mM ammonium (B1175870) acetate, pH 4.5)
Procedure:
-
Cartridge Conditioning:
-
Wash the WAX SPE cartridge with 1 mL of methanol, followed by 1 mL of water, and finally equilibrate with 1 mL of the aqueous buffer.
-
-
Sample Loading:
-
Load the reconstituted cell or tissue extract onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of the aqueous buffer to remove unbound impurities.
-
Wash with 1 mL of methanol to remove less polar impurities.
-
-
Elution:
-
Elute the acyl-CoAs with 1 mL of a 3:1 (v/v) mixture of acetonitrile and isopropanol containing 1% ammonium hydroxide.
-
-
Drying and Reconstitution:
-
Evaporate the eluate to dryness and reconstitute as described in Protocol 1.
-
Mandatory Visualizations
Caption: Biosynthetic pathway of Osbond acid-CoA from arachidonic acid.
Caption: Experimental workflow for the quantification of Osbond acid-CoA.
Caption: Decision-making process for selecting an internal standard.
References
- 1. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Enhancing Docosapentaenoyl-CoA Detection Sensitivity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the sensitivity of docosapentaenoyl-CoA (DPA-CoA) detection in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most sensitive method for detecting and quantifying DPA-CoA?
A1: Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the highly sensitive and specific quantification of DPA-CoA and other acyl-CoAs.[1][2][3] This method offers excellent selectivity by monitoring specific precursor-to-product ion transitions, which minimizes interference from complex biological matrices.
Q2: What are the main challenges when analyzing DPA-CoA?
A2: Researchers often face challenges with the low endogenous concentrations of DPA-CoA, its inherent instability, and the potential for ion suppression in the mass spectrometer due to co-eluting matrix components. Careful sample preparation and optimized LC-MS/MS conditions are crucial to overcome these issues.
Q3: Which ionization mode is best for DPA-CoA detection by LC-MS/MS?
A3: Positive electrospray ionization (ESI+) mode is generally preferred for the analysis of long-chain acyl-CoAs like DPA-CoA.[4][5] This is because it typically yields a strong molecular ion signal ([M+H]⁺) and a characteristic neutral loss of the 3'-phospho-ADP moiety (507 Da), which is useful for targeted analysis methods like Neutral Loss Scanning or Multiple Reaction Monitoring (MRM).[1][2]
Q4: How can I improve the stability of my DPA-CoA samples during preparation?
A4: DPA-CoA is susceptible to enzymatic and chemical degradation. To enhance stability, samples should be processed rapidly at low temperatures (on ice or at 4°C). It is also recommended to use acidic conditions (e.g., by adding formic or acetic acid) to inhibit enzymatic activity and prevent hydrolysis of the thioester bond. For long-term storage, samples should be kept at -80°C.
Q5: What type of internal standard should I use for accurate quantification of DPA-CoA?
A5: The use of a stable isotope-labeled internal standard is highly recommended for the most accurate quantification. An ideal internal standard would be ¹³C- or ²H-labeled DPA-CoA. If a labeled version of DPA-CoA is not available, a structurally similar, odd-chain fatty acyl-CoA (e.g., C17:0-CoA or C21:0-CoA) that is not naturally present in the sample can be used.[5]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No DPA-CoA Signal | 1. Inefficient Extraction: DPA-CoA may not be effectively extracted from the sample matrix. 2. Sample Degradation: The analyte may have degraded during sample preparation or storage. 3. Suboptimal MS Parameters: The mass spectrometer settings may not be optimized for DPA-CoA. 4. Low Abundance: The concentration of DPA-CoA in the sample may be below the limit of detection. | 1. Optimize the extraction protocol. Consider using a solid-phase extraction (SPE) step for sample cleanup and concentration. 2. Ensure all sample handling is performed quickly and at low temperatures. Use fresh samples whenever possible. 3. Infuse a DPA-CoA standard to optimize MS parameters such as collision energy and cone voltage. 4. Increase the amount of starting material or concentrate the sample prior to analysis. |
| Poor Chromatographic Peak Shape | 1. Inappropriate Column Chemistry: The HPLC column may not be suitable for long-chain acyl-CoAs. 2. Suboptimal Mobile Phase: The mobile phase composition may not be adequate for good separation. 3. Analyte Adsorption: DPA-CoA may be adsorbing to the column or tubing. | 1. Use a C8 or C18 reversed-phase column. Shorter carbon chains (C8) can sometimes provide better peak shape for very long-chain species. 2. Incorporate an ion-pairing agent like tributylamine (B1682462) or use a mobile phase with a high pH (e.g., ammonium (B1175870) hydroxide) to improve peak shape.[2][6] 3. Flush the system thoroughly and consider using PEEK tubing. |
| High Background Noise | 1. Matrix Effects: Co-eluting compounds from the biological matrix can interfere with detection. 2. Contaminated Solvents or System: Impurities in the mobile phase or a contaminated LC system can lead to high background. | 1. Improve sample cleanup using techniques like SPE. Adjust the chromatographic gradient to better separate DPA-CoA from interfering compounds. 2. Use high-purity, MS-grade solvents and flush the LC system regularly. |
| Inconsistent Quantification Results | 1. Variable Extraction Efficiency: Inconsistent recovery of DPA-CoA during sample preparation. 2. Lack of an Appropriate Internal Standard: Not using an internal standard or using an inappropriate one can lead to variability. 3. Instrument Instability: Fluctuations in the LC-MS/MS system performance. | 1. Standardize the extraction protocol and use a consistent procedure for all samples. 2. Incorporate a stable isotope-labeled or a suitable odd-chain acyl-CoA internal standard at the beginning of the sample preparation process. 3. Perform regular calibration and maintenance of the LC-MS/MS system. |
Quantitative Data Summary
The sensitivity of DPA-CoA detection is highly dependent on the analytical method and instrumentation. Below is a summary of achievable detection limits for long-chain acyl-CoAs using LC-MS/MS.
| Parameter | Method | Achievable Range | Reference |
| Limit of Detection (LOD) | UHPLC-ESI-MS/MS | 1 - 5 fmol (on column) for C2-C20 acyl-CoAs | [7] |
| Limit of Detection (LOD) | LC-MS/MS | 2 - 133 nM | [1] |
| Limit of Quantitation (LOQ) | LC-ESI-MS/MS | ~5 fmol (on column) for C14-C26 acyl-CoAs | [5] |
Note: While specific data for DPA-CoA (C22:5) is limited, the values for other long-chain acyl-CoAs provide a reasonable estimate of the expected sensitivity.
Experimental Protocols
Detailed Methodology: LC-MS/MS for DPA-CoA Quantification
This protocol outlines a general procedure for the extraction and quantification of DPA-CoA from biological samples. Optimization may be required based on the specific sample matrix and instrumentation.
1. Sample Extraction and Preparation:
-
Homogenization: Homogenize frozen tissue or cell pellets in an ice-cold extraction solvent (e.g., 2:1:0.8 methanol (B129727):chloroform:water).
-
Internal Standard Spiking: Add a known amount of a suitable internal standard (e.g., ¹³C-DPA-CoA or C21:0-CoA) to the homogenate.
-
Phase Separation: Centrifuge the homogenate to separate the aqueous phase (containing acyl-CoAs) from the organic and protein phases.
-
Solid-Phase Extraction (SPE) (Optional but Recommended):
-
Condition a C18 SPE cartridge.
-
Load the aqueous extract.
-
Wash the cartridge to remove interfering substances.
-
Elute the acyl-CoAs with an appropriate solvent (e.g., methanol or acetonitrile).
-
-
Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the sample in a solvent compatible with the initial LC mobile phase conditions.
2. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: C8 or C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 10 mM ammonium acetate (B1210297) or 0.1% formic acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Develop a gradient from a low to a high percentage of Mobile Phase B to elute DPA-CoA.
-
Flow Rate: 0.2 - 0.4 mL/min.
-
-
Mass Spectrometry (MS):
-
Ionization: Electrospray Ionization (ESI), positive mode.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) or Neutral Loss Scan.
-
MRM Transition (Example): Monitor the transition from the precursor ion ([M+H]⁺) of DPA-CoA to a specific product ion.
-
Neutral Loss Scan: Scan for the neutral loss of 507 Da, which is characteristic of acyl-CoAs.
-
Visualizations
Caption: DPA-CoA metabolism in the cell.
References
- 1. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Liquid chromatography – high resolution mass spectrometry analysis of fatty acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Resolving Co-eluting Isomers of Docosapentaenoyl-CoA
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving co-eluting isomers of docosapentaenoyl-CoA (DPA-CoA).
Frequently Asked Questions (FAQs)
Q1: What are the primary isomers of docosapentaenoyl-CoA and why is their separation important?
A1: The two primary isomers of docosapentaenoic acid (DPA) are n-3 DPA (all-cis-7,10,13,16,19-docosapentaenoic acid) and n-6 DPA (all-cis-4,7,10,13,16-docosapentaenoic acid).[1] Their activated forms are docosapentaenoyl-CoA (DPA-CoA). These isomers have distinct metabolic pathways and biological functions.[1] The n-3 isomer is an intermediate in the conversion of eicosapentaenoic acid (EPA) to docosahexaenoic acid (DHA), while the n-6 isomer can accumulate in tissues when there is a deficiency in n-3 fatty acids.[1] Accurate separation and quantification of these isomers are crucial for research in nutrition, pharmacology, and drug development.[1]
Q2: What are the main analytical challenges in separating DPA-CoA isomers?
A2: The primary challenges in separating DPA-CoA isomers stem from their structural similarity. They are regioisomers, differing only in the position of their double bonds.[1] This results in very similar physicochemical properties, leading to co-elution in standard chromatographic systems. Additionally, the polar CoA moiety can cause peak tailing due to interactions with the stationary phase.[1]
Q3: What are the recommended analytical techniques for resolving DPA-CoA isomers?
A3: High-Performance Liquid Chromatography (HPLC) is the most common technique for separating DPA-CoA isomers. Both Reversed-Phase (RP-HPLC) and Silver-Ion HPLC (Ag-HPLC) are effective methods.[1] These are typically coupled with mass spectrometry (MS) for sensitive detection and identification.[2]
Q4: How does Silver-Ion HPLC (Ag-HPLC) work to separate DPA-CoA isomers?
A4: Silver-ion chromatography separates unsaturated fatty acid isomers based on their interaction with silver ions immobilized on the stationary phase. The silver ions form reversible complexes with the π-electrons of the double bonds.[1] The strength of this interaction depends on the number, configuration, and position of the double bonds, allowing for the separation of isomers like n-3 and n-6 DPA.[1]
Q5: What are the characteristic fragmentation patterns for DPA-CoA in mass spectrometry?
A5: In positive ion mode tandem mass spectrometry (MS/MS), acyl-CoAs typically exhibit a characteristic neutral loss of 507 Da, corresponding to the 3'-phospho-ADP moiety.[3][4] This allows for the use of neutral loss scans to selectively identify a wide range of acyl-CoA species in a sample.[2][3] Another common fragment ion is observed at m/z 428.[5]
Troubleshooting Guides
Issue 1: Poor Chromatographic Resolution of DPA-CoA Isomers
Symptom: A single broad peak or two poorly separated peaks are observed for the DPA-CoA isomers.
Possible Causes & Solutions:
| Possible Cause | Recommended Action |
| Inadequate Stationary Phase | For reversed-phase HPLC, consider using a column with a different selectivity, such as a C18 column specifically designed for lipid analysis. For enhanced separation of positional isomers, Silver-Ion HPLC (Ag-HPLC) is highly recommended as it separates based on the double bond structure.[1] |
| Suboptimal Mobile Phase Composition | In RP-HPLC, adjust the organic solvent (e.g., acetonitrile, methanol) to water ratio. A shallower gradient can improve resolution.[2] For Ag-HPLC, optimizing the concentration of the silver ion and the composition of the mobile phase (often a mixture of hexane, acetonitrile, and a polar modifier) is critical.[6][7] |
| Incorrect Column Temperature | Lowering the column temperature can sometimes increase retention and improve the separation of isomers.[8] |
| Inappropriate Flow Rate | Reducing the flow rate can enhance column efficiency and resolution, though it will increase the analysis time. |
Issue 2: Peak Tailing of DPA-CoA
Symptom: The chromatographic peaks for DPA-CoA are asymmetrical with a pronounced tail.
Possible Causes & Solutions:
| Possible Cause | Recommended Action |
| Secondary Interactions with Stationary Phase | The negatively charged phosphate (B84403) groups of the CoA moiety can interact with residual silanol (B1196071) groups on the silica-based stationary phase. Operating the mobile phase at a high pH (e.g., 10.5 with ammonium (B1175870) hydroxide) can improve peak shape.[2] Adding a low concentration of a volatile acid (e.g., formic acid) to the mobile phase can also help by suppressing silanol interactions. |
| Column Contamination | Contaminants from the sample matrix can accumulate on the column, leading to peak distortion. Use a guard column and ensure adequate sample cleanup. If contamination is suspected, flush the column with a strong solvent. |
Issue 3: Low Signal Intensity or High Background Noise in MS Detection
Symptom: The DPA-CoA peaks are not clearly distinguishable from the baseline noise in the mass spectrum.
Possible Causes & Solutions:
| Possible Cause | Recommended Action |
| Ion Suppression from Matrix Effects | Biological samples contain components that can interfere with the ionization of DPA-CoA. Implement a robust sample cleanup procedure, such as solid-phase extraction (SPE), to remove these interfering substances.[9] |
| Suboptimal Mass Spectrometer Settings | Optimize the electrospray ionization (ESI) source parameters, including capillary voltage, gas flow, and temperature. For tandem MS, optimize the collision energy to achieve efficient fragmentation and a strong signal for the characteristic product ions. |
| Analyte Degradation | DPA-CoA is susceptible to hydrolysis. Process samples quickly on ice and store them at -80°C. Reconstitute dried extracts in a suitable solvent immediately before analysis.[4] |
Quantitative Data
The following table summarizes the abundance of various long-chain acyl-CoA species in different mammalian cell lines, providing a reference for expected concentration ranges.
| Acyl-CoA Species | HepG2 (pmol/10^6 cells)[9] | MCF7 (pmol/mg protein)[9] | RAW264.7 (pmol/mg protein)[9] |
| C14:0-CoA | - | ~2.5 | ~1.5 |
| C16:0-CoA | - | ~10.0 | ~7.0 |
| C16:1-CoA | - | ~3.0 | ~2.0 |
| C18:0-CoA | - | ~4.0 | ~3.0 |
| C18:1-CoA | - | ~8.0 | ~6.0 |
| C18:2-CoA | - | ~2.0 | ~1.5 |
| C20:4-CoA | - | ~1.0 | ~0.8 |
Note: Data is adapted from literature and values can vary based on experimental conditions and cell culture states.[9]
Experimental Protocols
Protocol 1: Extraction of Long-Chain Acyl-CoAs from Cultured Cells
This protocol describes a liquid-liquid extraction method for isolating long-chain acyl-CoAs from mammalian cell cultures.
Materials:
-
Ice-cold Phosphate Buffered Saline (PBS)
-
Internal standard (e.g., Heptadecanoyl-CoA)
-
Microcentrifuge tubes
-
Centrifuge (4°C)
-
Vacuum concentrator or nitrogen evaporator
Procedure:
-
Cell Harvesting: For adherent cells, wash the monolayer twice with ice-cold PBS. For suspension cells, pellet the cells by centrifugation and wash twice with ice-cold PBS.[9]
-
Cell Lysis and Extraction: Add 0.5 mL of a cold (-20°C) extraction solvent mixture of chloroform:methanol (1:2 v/v) to the cell pellet. Add the internal standard at this stage. Scrape adherent cells or resuspend the cell pellet.[9]
-
Phase Separation: Add 0.5 mL of chloroform and 0.5 mL of water to the lysate. Vortex vigorously and centrifuge at 2,000 x g for 5 minutes at 4°C.[9]
-
Collection: The acyl-CoAs will be in the upper aqueous phase. Carefully collect this phase.
-
Drying: Evaporate the aqueous phase to dryness under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried extract in a suitable solvent for LC-MS analysis (e.g., 50% methanol in water).[9]
Protocol 2: HPLC Separation of DPA Isomers (Adapted for DPA-CoA)
This protocol provides a starting point for the reversed-phase HPLC separation of DPA isomers, which can be adapted for DPA-CoA analysis.
HPLC System and Conditions:
-
Column: High-resolution C18 column (e.g., 250 mm x 4.6 mm, 3 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A shallow gradient from 70% to 95% Acetonitrile over 45-60 minutes.
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 25°C.
-
Detection: Mass Spectrometry (MS) with electrospray ionization (ESI) in positive ion mode, monitoring for the precursor ion of DPA-CoA and its characteristic fragments.
Visualizations
Caption: Experimental workflow for DPA-CoA isomer analysis.
Caption: Simplified metabolic pathway of DPA-CoA to pro-resolving mediators.
References
- 1. benchchem.com [benchchem.com]
- 2. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suspect screening and targeted analysis of acyl coenzyme A thioesters in bacterial cultures using a high-resolution tribrid mass spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. 2-Propanol in the mobile phase reduces the time of analysis of CLA isomers by silver ion-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
preventing in-source fragmentation of 4Z,7Z,10Z,13Z,16Z-docosapentaenoyl-CoA
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4Z,7Z,10Z,13Z,16Z-docosapentaenoyl-CoA (DPA-CoA, 22:5n-3-CoA). This resource provides targeted troubleshooting guides and frequently asked questions to address common challenges encountered during experimental analysis, with a core focus on preventing in-source fragmentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to degradation?
This compound is a long-chain polyunsaturated fatty acyl-coenzyme A (PUFA-CoA). Its structure contains five double bonds, making it highly susceptible to oxidation.[1][2] Additionally, like other complex lipids, it can be fragile during analysis, particularly with techniques like electrospray ionization mass spectrometry (ESI-MS).[3] Improper handling, storage, or aggressive analytical conditions can lead to chemical degradation or in-source fragmentation.
Q2: What is in-source fragmentation and why is it a problem for DPA-CoA analysis?
In-source fragmentation (ISF) is the unintended breakdown of an analyte within the ion source of a mass spectrometer before it reaches the mass analyzer.[4] This occurs when excess energy is transferred to the ions during ionization. For DPA-CoA, this can lead to the loss of the Coenzyme A moiety or fragmentation along the fatty acyl chain. ISF is problematic as it reduces the signal of the intended precursor ion, complicates data interpretation, and can lead to inaccurate quantification by generating fragment ions that may be mistaken for other endogenous molecules.[3][5]
Q3: How can I properly store and handle DPA-CoA to ensure its stability?
Due to the polyunsaturated nature of the fatty acyl chain, DPA-CoA is prone to oxidation.[2] Proper handling and storage are critical.
-
Storage: Store samples at -20°C or, ideally, at -80°C for long-term stability.[1] Solutions should be purged with an inert gas like nitrogen or argon before sealing to minimize exposure to oxygen.[6]
-
Handling: When preparing samples, work quickly and on ice to minimize degradation. Use solvents that have been purged with an inert gas. Avoid repeated freeze-thaw cycles.
Q4: What are the characteristic fragment ions of acyl-CoAs in positive-ion ESI-MS/MS?
In positive ion mode, acyl-CoAs commonly fragment through the neutral loss of the phosphorylated ADP moiety.[7] For DPA-CoA, this would result in a characteristic fragment ion. Another common fragmentation pattern involves cleavage at the C-O bond of the 5'-β-phosphate, with the charge retained on the acyl portion of the molecule.[8] Recognizing these expected fragments is key to distinguishing them from in-source fragments and correctly setting up multiple reaction monitoring (MRM) experiments.[9]
Troubleshooting Guide: In-Source Fragmentation
This guide provides solutions to common issues observed during the mass spectrometry analysis of DPA-CoA.
Problem 1: Low intensity of the precursor ion ([M+H]⁺) and high intensity of fragment ions.
This is a classic sign of in-source fragmentation, where the molecule breaks apart in the ion source instead of the collision cell.[10]
| Potential Cause | Recommended Solution |
| High Cone Voltage / Declustering Potential: This is a primary contributor to ISF, as it increases the kinetic energy of ions, leading to more energetic collisions with gas molecules.[4][11] | Decrease the cone voltage (or equivalent setting like declustering potential/fragmentor voltage) in small increments (e.g., 5-10 V) and monitor the precursor and fragment ion intensities.[4] |
| High Source or Desolvation Temperatures: Elevated temperatures provide excess thermal energy, promoting molecular breakdown.[4][10] | Reduce the source and desolvation temperatures incrementally. A lower source temperature (e.g., 120°C) and desolvation temperature (e.g., 350-500°C) can minimize thermal stress.[4][7] |
| Mobile Phase Composition: Additives like formic acid can influence ionization and stability. High concentrations may contribute to fragmentation.[11] | Consider reducing the concentration of formic acid (e.g., to 0.1% or lower). Note that this may also slightly reduce overall signal intensity.[11] |
Problem 2: Poor quantitative accuracy and reproducibility.
In-source fragmentation of your analyte or internal standard can severely compromise quantification.[4]
| Potential Cause | Recommended Solution |
| Analyte Fragmentation: The DPA-CoA molecule is fragmenting in the source, leading to a lower-than-actual measurement of the precursor ion. | Follow the steps in Problem 1 to optimize ionization conditions and make them "softer."[11] Confirm that you are monitoring the correct and most stable precursor ion. |
| Internal Standard Mismatch: If using a stable isotope-labeled internal standard, it may be fragmenting at a different rate than the analyte, leading to an inaccurate analyte-to-internal standard ratio.[4] | Optimize source conditions using the internal standard as well. Ensure that the chosen internal standard is structurally very similar to DPA-CoA. Odd-chain length fatty acyl-CoAs are often used as internal standards.[8] |
| Ion Suppression: Co-eluting compounds from the sample matrix can compete for ionization, reducing the signal of DPA-CoA.[7] | Improve chromatographic separation to ensure DPA-CoA elutes in a region with minimal matrix interference. Adjust the gradient or consider a different column chemistry.[7] |
Experimental Protocols
Protocol 1: Confirming and Mitigating In-Source Fragmentation
This protocol uses direct infusion to systematically optimize source conditions and reduce fragmentation.
Materials:
-
Standard solution of this compound (e.g., 5 µM in 50% acetonitrile)
-
Syringe pump
-
Mass spectrometer with ESI source
Procedure:
-
Direct Infusion Setup: Infuse the standard solution directly into the mass spectrometer at a stable flow rate (e.g., 10 µL/min) to achieve a steady signal.[4]
-
Initial MS Settings: Set the mass spectrometer to acquire data in full scan mode to observe both the precursor and potential fragment ions. Use moderate initial temperatures (e.g., Source: 120°C, Desolvation: 350°C).[4][7]
-
Cone Voltage Ramp Experiment:
-
Start with a very low cone voltage (e.g., 10-20 V) and acquire a mass spectrum.
-
Increase the cone voltage in discrete steps (e.g., 10 V increments) up to a higher value (e.g., 100 V), acquiring a spectrum at each step.[4]
-
-
Data Analysis: Plot the intensity of the DPA-CoA precursor ion and its major fragment ions against the cone voltage. A strong indication of in-source fragmentation is observing the precursor ion intensity decrease while fragment ion intensities increase with rising cone voltage.[4]
-
Optimization: Identify the cone voltage that provides a robust precursor signal with minimal fragmentation. Use this optimized value for subsequent LC-MS/MS analyses. Repeat this process for other parameters like source temperature if fragmentation is still observed.
Quantitative Data: Cone Voltage Optimization
The table below illustrates the expected outcome of the cone voltage ramp experiment described in Protocol 1. The goal is to find a voltage that maximizes the precursor ion signal while minimizing the fragment, thereby reducing in-source fragmentation.
| Cone Voltage (V) | Precursor Ion Intensity (counts) | Fragment Ion Intensity (counts) | Precursor/Fragment Ratio |
| 20 | 5.0 x 10⁵ | 1.0 x 10⁴ | 50.0 |
| 30 | 8.5 x 10⁵ | 3.5 x 10⁴ | 24.3 |
| 40 (Optimal) | 1.2 x 10⁶ | 8.0 x 10⁴ | 15.0 |
| 50 | 9.0 x 10⁵ | 2.5 x 10⁵ | 3.6 |
| 60 | 6.1 x 10⁵ | 5.5 x 10⁵ | 1.1 |
| 70 | 3.2 x 10⁵ | 8.9 x 10⁵ | 0.4 |
Note: These are example values. Actual intensities will vary by instrument and compound.
Visualizations
Troubleshooting Workflow for In-Source Fragmentation
The following diagram outlines a logical workflow for identifying and mitigating in-source fragmentation during DPA-CoA analysis.
Caption: A step-by-step workflow for diagnosing and resolving in-source fragmentation.
Metabolic Context of this compound
This diagram shows the biosynthetic relationship of DPA (22:5n-3) to other key omega-3 fatty acids, which is then converted to its CoA thioester for further metabolism.
Caption: Biosynthetic pathway leading to DPA and its activation to DPA-CoA.
References
- 1. tandfonline.com [tandfonline.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Recognition and avoidance of ion source-generated artifacts in lipidomics analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Avoiding Misannotation of In-Source Fragmentation Products as Cellular Metabolites in Liquid Chromatography–Mass Spectrometry-Based Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Docosahexaenoic acid (Docosa-4Z, 7Z, 10Z, 13Z, 16Z, 19Z-hezaenoic Acid, 22:6, n-3), Highly Purified | CAS 2566-90-7 | United States Biological | Biomol.com [biomol.com]
- 7. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Suspect screening and targeted analysis of acyl coenzyme A thioesters in bacterial cultures using a high-resolution tribrid mass spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Method Validation for Quantitative Analysis of FA 22:5-CoA
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on method validation for the quantitative analysis of Docosapentaenoyl-CoA (FA 22:5-CoA). This resource includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key validation parameter tables to ensure accurate and reliable results.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the quantitative analysis of FA 22:5-CoA using LC-MS/MS.
Issue 1: Poor Peak Shape (Tailing or Fronting)
-
Question: My chromatogram for FA 22:5-CoA shows significant peak tailing. What are the likely causes and how can I resolve this?
-
Answer: Peak tailing for acyl-CoAs is a common problem that can affect resolution and the accuracy of quantification.[1] The primary causes are often related to secondary interactions with the stationary phase or issues with the mobile phase.[1]
-
Secondary Interactions: Residual silanol (B1196071) groups on silica-based C18 columns can interact with the polar head of the FA 22:5-CoA molecule, leading to tailing.[1]
-
Solution: Use a column with end-capping or a newer generation column designed to minimize silanol interactions. Operating the mobile phase at a higher pH (e.g., using ammonium (B1175870) hydroxide) can also help by deprotonating the silanol groups.[2]
-
-
Mobile Phase pH: An inappropriate mobile phase pH can affect the ionization state of the analyte and contribute to poor peak shape.
-
Solution: Adjusting the mobile phase pH can improve peak shape. For acyl-CoAs, a mobile phase containing an ion-pairing agent or buffered at a specific pH can be beneficial.[3]
-
-
Mass Overload: Injecting a sample with too high a concentration of FA 22:5-CoA can lead to peak tailing.[1]
-
Solution: Dilute the sample and reinject.
-
-
Issue 2: High Variability in Replicate Injections
-
Question: I am observing high variability between replicate injections of the same sample. What could be the cause?
-
Answer: High variability in replicate injections often points to issues with sample preparation, analyte stability, or the analytical instrument.
-
Analyte Degradation: Acyl-CoAs are known to be unstable in aqueous solutions.[3][4] Degradation during sample preparation or in the autosampler can lead to inconsistent results.
-
Solution: Process samples quickly and at low temperatures (e.g., on ice).[3] Quenching metabolic activity immediately after sample collection is crucial.[3] Reconstitute dry extracts just before analysis in a buffered solution, such as 50 mM ammonium acetate (B1210297) at pH 7, to improve stability.[4]
-
-
Inconsistent Sample Preparation: Variability in extraction efficiency between samples is a common source of error.
-
Solution: Meticulously standardize the extraction protocol. The use of an internal standard that is structurally similar to FA 22:5-CoA (e.g., a stable isotope-labeled version or an odd-chain acyl-CoA like C17:0-CoA) is highly recommended to correct for variability in extraction and ionization.[2][5]
-
-
Issue 3: Matrix Effects
-
Question: I suspect that matrix effects are impacting my quantification. How can I identify and mitigate this?
-
Answer: Matrix effects, where components of the biological matrix enhance or suppress the analyte signal, are a significant challenge in LC-MS/MS analysis.[3]
-
Identification: Matrix effects can be assessed by comparing the peak area of an analyte in a neat solution to the peak area of the analyte spiked into an extracted blank matrix.
-
Mitigation:
-
Matrix-Matched Calibration Curves: Construct calibration curves in a matrix that is identical to the study samples to compensate for matrix effects.[3]
-
Stable Isotope-Labeled Internal Standard: The use of a stable isotope-labeled internal standard is the most effective way to correct for matrix effects, as it will be affected in the same way as the analyte.
-
Improved Sample Cleanup: Employ a more rigorous sample cleanup procedure, such as solid-phase extraction (SPE), to remove interfering matrix components.[6]
-
Chromatographic Separation: Optimize the liquid chromatography method to separate FA 22:5-CoA from co-eluting matrix components that may be causing ion suppression.[3]
-
-
Frequently Asked Questions (FAQs)
-
Question 1: What is the most reliable method for the quantitative analysis of FA 22:5-CoA?
-
Answer 1: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is considered the most powerful and widely used method for the quantification of acyl-CoAs due to its high sensitivity and specificity.[7] The use of Multiple Reaction Monitoring (MRM) allows for the specific detection and quantification of the target analyte even in complex biological matrices.[7]
-
Question 2: How can I minimize the degradation of FA 22:5-CoA during sample preparation?
-
Answer 2: Acyl-CoAs are susceptible to both enzymatic and chemical degradation.[3] To minimize degradation, it is critical to process samples rapidly at low temperatures.[3] Immediate quenching of metabolic activity upon sample collection is essential.[3] For cell or tissue samples, this can be achieved by snap-freezing in liquid nitrogen or using a cold quenching solution.[8] During extraction, keeping samples on ice and minimizing the time they are in aqueous solutions will help preserve their integrity.[3]
-
Question 3: Should I use a gradient or isocratic elution for my HPLC method?
-
Answer 3: Due to the wide range of polarities within a typical acyl-CoA sample, a gradient elution is generally preferred.[1] A gradient allows for the elution of a broader range of analytes with better peak shape and resolution in a shorter amount of time compared to an isocratic method.[1]
-
Question 4: What are the key parameters to assess during method validation for FA 22:5-CoA analysis?
-
Answer 4: According to regulatory guidelines from bodies like the FDA and EMA, the key validation parameters include selectivity, sensitivity, linearity, accuracy, precision, recovery, and stability.[9][10][11][12]
Experimental Protocols
1. Sample Extraction from Cells
This protocol is a general guideline and may require optimization for specific cell types.
-
Cell Harvesting and Quenching:
-
Aspirate the cell culture medium.
-
Wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
For adherent cells, add 1 mL of a pre-chilled (-20°C) extraction solvent (e.g., methanol/water, 80:20, v/v) directly to the plate and scrape the cells.
-
For suspension cells, pellet the cells by centrifugation, remove the supernatant, and resuspend the pellet in the cold extraction solvent.
-
-
Internal Standard Addition:
-
Add an appropriate amount of a suitable internal standard (e.g., C17:0-CoA or a stable isotope-labeled 22:5-CoA).
-
-
Lysis and Protein Precipitation:
-
Transfer the cell lysate to a microcentrifuge tube.
-
Vortex vigorously for 30 seconds and incubate on ice for 10 minutes to ensure complete protein precipitation.[3]
-
-
Clarification:
-
Centrifuge the lysate at high speed (e.g., 16,000 x g) for 10 minutes at 4°C.[3]
-
-
Supernatant Collection:
-
Carefully transfer the supernatant, which contains the acyl-CoAs, to a new pre-chilled tube.
-
-
Drying and Reconstitution:
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Store the dry pellet at -80°C until analysis.
-
Just prior to analysis, reconstitute the pellet in a suitable solvent (e.g., 50% methanol/50% 50 mM ammonium acetate, pH 7).[4]
-
2. LC-MS/MS Analysis
The following are typical starting conditions that will require optimization for your specific instrument and application.
-
HPLC System: A UHPLC system is recommended for better resolution and shorter run times.
-
Column: A reversed-phase C18 column (e.g., 1.7 µm particle size, 2.1 x 100 mm) is commonly used.[3]
-
Mobile Phase A: 10 mM ammonium acetate in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution: A typical gradient might start at a low percentage of mobile phase B, ramp up to a high percentage to elute the long-chain acyl-CoAs, and then return to the initial conditions for re-equilibration.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 40°C.[5]
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM). The specific precursor and product ion transitions for FA 22:5-CoA and the internal standard will need to be determined by direct infusion of the standards.
Quantitative Data Summary
The following tables summarize typical acceptance criteria for method validation based on FDA and EMA guidelines.[9][10]
Table 1: Linearity and Range
| Parameter | Acceptance Criteria |
| Correlation Coefficient (r) | ≥ 0.99 |
| Calibration Curve | A minimum of 6 non-zero concentration levels. |
| Accuracy of Back-Calculated Concentrations | Within ±15% of the nominal value (±20% at the LLOQ). |
Table 2: Accuracy and Precision
| Parameter | Acceptance Criteria |
| Intra-day and Inter-day Accuracy | Within ±15% of the nominal concentration. |
| Intra-day and Inter-day Precision (CV%) | ≤ 15% |
| Number of QC Levels | At least three levels: low, medium, and high. |
Table 3: Sensitivity and Selectivity
| Parameter | Acceptance Criteria |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10; accuracy within ±20% and precision ≤ 20%. |
| Selectivity | No significant interfering peaks at the retention time of the analyte in blank samples. |
Visualizations
Caption: Workflow for the validation of a quantitative method for FA 22:5-CoA analysis.
Caption: A decision tree for troubleshooting common issues in FA 22:5-CoA analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. Hexacosenoyl-CoA is the most abundant very long-chain acyl-CoA in ATP binding cassette transporter D1-deficient cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ycu.repo.nii.ac.jp [ycu.repo.nii.ac.jp]
- 6. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ema.europa.eu [ema.europa.eu]
- 11. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 12. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
Technical Support Center: Addressing Variability in Docosapentaenoyl-CoA Synthetase Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing variability in docosapentaenoyl-CoA (DPA-CoA) synthetase assays.
Troubleshooting Guides
This section addresses common issues encountered during DPA-CoA synthetase assays in a question-and-answer format.
Q1: Why am I observing low or no enzyme activity?
A1: Low or absent enzyme activity can stem from several factors, ranging from reagent quality to procedural inconsistencies. A systematic approach to troubleshooting is recommended.
-
Enzyme Inactivity: Ensure the enzyme has been stored correctly, typically at -80°C, and has not undergone multiple freeze-thaw cycles. Verify the protein concentration and consider performing a positive control with a known substrate like oleic acid.
-
Substrate-Related Issues:
-
DPA Solubility: Docosapentaenoic acid (DPA), a very-long-chain polyunsaturated fatty acid, has poor aqueous solubility.[1] Ensure it is properly dissolved, often in an organic solvent like DMSO or ethanol (B145695), before being added to the assay buffer. The final concentration of the organic solvent should be kept low (e.g., <1%) to prevent enzyme inhibition.[1] Complexing DPA with fatty acid-free bovine serum albumin (BSA) can also enhance its solubility and delivery to the enzyme.
-
DPA Stability: DPA is susceptible to oxidation due to its multiple double bonds. Prepare fresh DPA solutions and store them under an inert atmosphere (nitrogen or argon) at a low temperature (-20°C or -80°C).[2]
-
-
Cofactor and Reagent Problems: Verify the concentrations and integrity of ATP and Coenzyme A (CoA). These reagents can degrade with improper storage. Prepare fresh solutions if degradation is suspected.
-
Assay Conditions:
-
pH: The optimal pH for acyl-CoA synthetases is generally in the slightly alkaline range, but this can be enzyme-specific. Empirically determine the optimal pH for your enzyme preparation.
-
Temperature: While many enzyme assays are run at 37°C, the optimal temperature for DPA-CoA synthetase may vary. It is advisable to perform the assay at a temperature where the enzyme is stable and active for the duration of the experiment.
-
Q2: I'm seeing high background noise in my assay. What are the potential causes?
A2: High background can obscure the true signal from enzyme activity. Common causes include:
-
Non-enzymatic Thioester Formation: This is generally low but can be a factor. A "no-enzyme" control is essential to quantify this.
-
Contaminating Enzymes: Crude cell or tissue lysates may contain other enzymes that can interfere with the assay. Thioesterases, for example, can hydrolyze the DPA-CoA product.[3]
-
Assay Method-Specific Interference:
-
Radiometric Assays: Ensure complete separation of the radiolabeled fatty acid from the acyl-CoA product. Incomplete separation can lead to high background counts.
-
Coupled Spectrophotometric/Fluorometric Assays: Components of your sample may absorb light or fluoresce at the measurement wavelengths. Running a "no-substrate" control for each sample can help to correct for this.
-
Q3: My results are not reproducible. What is causing this variability?
A3: Lack of reproducibility is a common challenge. Pinpointing the source of variability is key to obtaining reliable data.
-
Pipetting Errors: Inconsistent pipetting, especially of viscous solutions or small volumes, can introduce significant error. Ensure pipettes are calibrated and use proper pipetting techniques.
-
Temperature Fluctuations: Ensure all reaction components are brought to the assay temperature before initiating the reaction. Use a water bath or incubator to maintain a constant temperature throughout the assay.
-
Substrate Preparation: The preparation of the DPA solution can be a major source of variability due to its poor solubility. Prepare a single, large stock solution for an entire set of experiments to minimize variation between assays.
-
Timing: Be precise and consistent with incubation times for all samples.
-
DPA-CoA Stability: The thioester bond of the DPA-CoA product is susceptible to hydrolysis, especially at alkaline pH.[3][4] Assays should be quenched and analyzed promptly. For storage, a slightly acidic pH (4.0-6.0) and low temperatures (-80°C) are recommended.[3]
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for a DPA-CoA synthetase assay?
A1: While the optimal pH can vary depending on the specific enzyme isoform and source, a common starting point for long-chain acyl-CoA synthetase assays is a slightly alkaline pH, typically between 7.5 and 8.0. It is highly recommended to perform a pH optimization experiment for your specific enzyme and assay conditions.
Q2: How can I improve the solubility of DPA in my assay buffer?
A2: To improve the solubility of DPA, you can dissolve it in an organic solvent like ethanol or DMSO before adding it to the assay buffer.[1] The final concentration of the organic solvent should be minimized (ideally less than 1%) to avoid affecting enzyme activity. Another effective method is to complex the DPA with fatty acid-free Bovine Serum Albumin (BSA).
Q3: What concentration of DPA should I use in my assay?
A3: The optimal DPA concentration depends on the kinetic properties of the enzyme, particularly its Michaelis constant (Km) for DPA. A common starting point is to use a concentration range that brackets the expected Km. If the Km is unknown, a concentration of 50-100 µM is often used for long-chain fatty acids. Be aware of potential substrate inhibition at very high concentrations.
Q4: How can I be sure that the activity I'm measuring is specific to DPA-CoA synthetase?
A4: To confirm the specificity of the measured activity, several controls are necessary:
-
No-enzyme control: To measure non-enzymatic DPA-CoA formation.
-
No-ATP or no-CoA controls: To demonstrate that the activity is dependent on these cofactors.
-
Use of a specific inhibitor: If a known inhibitor of your DPA-CoA synthetase is available, its inclusion should abolish the activity.
Q5: What are the best practices for storing DPA and DPA-CoA?
A5: DPA is prone to oxidation and should be stored under an inert atmosphere (e.g., argon or nitrogen) at -20°C or -80°C, protected from light.[2] DPA-CoA is also unstable, with the thioester bond being susceptible to hydrolysis.[4][5] For long-term storage, it is best to store it as a dry powder or in a slightly acidic buffer (pH 4.0-6.0) at -80°C.[3] Avoid repeated freeze-thaw cycles.
Quantitative Data Summary
The following tables summarize key parameters that can influence DPA-CoA synthetase assays. Note that optimal values can be enzyme-specific and should be determined empirically.
Table 1: General Assay Parameters for Long-Chain Acyl-CoA Synthetase Assays
| Parameter | Typical Range | Notes |
| pH | 7.0 - 8.5 | Optimal pH is enzyme-dependent. |
| Temperature | 25 - 37 °C | Enzyme stability should be considered. |
| ATP Concentration | 1 - 10 mM | |
| CoA Concentration | 0.1 - 1 mM | |
| MgCl₂ Concentration | 5 - 10 mM | Required cofactor for the enzyme. |
| DPA Concentration | 10 - 200 µM | Substrate inhibition may occur at higher concentrations. |
| BSA Concentration | 0.1 - 1 mg/mL | To aid in DPA solubility. |
Table 2: Stability of Acyl-CoA Thioester Bond
| Condition | Stability | Recommendation |
| Alkaline pH (>7.0) | Low | Avoid for storage and prolonged incubation.[3] |
| Neutral pH (6.8-7.0) | Moderate | Suitable for short-term incubations. |
| Slightly Acidic pH (4.0-6.8) | High | Optimal for storage.[3] |
| Freeze-Thaw Cycles | Decreases Stability | Aliquot reagents to minimize cycles. |
| Storage Temperature | -80°C | Recommended for long-term storage.[3] |
Experimental Protocols
Radiometric Assay for Docosapentaenoyl-CoA Synthetase Activity
This protocol is adapted from general methods for long-chain acyl-CoA synthetase assays and should be optimized for the specific enzyme being studied.
Materials:
-
Enzyme preparation (e.g., purified enzyme, cell lysate, or tissue homogenate)
-
[³H]- or [¹⁴C]-labeled Docosapentaenoic Acid (DPA)
-
Unlabeled DPA
-
ATP
-
Coenzyme A (CoA)
-
MgCl₂
-
Bovine Serum Albumin (BSA), fatty acid-free
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.5)
-
Quenching Solution (e.g., isopropanol:heptane (B126788):1M H₂SO₄, 40:10:1 v/v/v)
-
Heptane
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Preparation of DPA-BSA Complex:
-
Prepare a stock solution of labeled and unlabeled DPA in ethanol or DMSO.
-
In a glass tube, evaporate the solvent from the desired amount of DPA under a stream of nitrogen.
-
Add the appropriate volume of assay buffer containing BSA to the dried DPA.
-
Incubate at 37°C for 15-30 minutes with occasional vortexing to allow for complex formation.
-
-
Reaction Setup:
-
In a microcentrifuge tube, prepare the reaction mixture containing:
-
Assay Buffer
-
ATP (final concentration 5 mM)
-
CoA (final concentration 0.5 mM)
-
MgCl₂ (final concentration 10 mM)
-
DPA-BSA complex (final DPA concentration to be optimized, e.g., 50 µM)
-
-
Include appropriate controls (e.g., no enzyme, no ATP, no CoA).
-
-
Enzyme Reaction:
-
Pre-warm the reaction mixture to the desired assay temperature (e.g., 37°C).
-
Initiate the reaction by adding the enzyme preparation.
-
Incubate for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
-
Reaction Quenching and Extraction:
-
Stop the reaction by adding the quenching solution.
-
Add heptane to extract the unreacted DPA.
-
Vortex vigorously and centrifuge to separate the phases. The upper heptane phase contains the unreacted DPA, while the lower aqueous phase contains the radiolabeled DPA-CoA.
-
-
Quantification:
-
Transfer an aliquot of the lower aqueous phase to a scintillation vial.
-
Add scintillation fluid and measure the radioactivity using a scintillation counter.
-
Calculate the amount of DPA-CoA formed based on the specific activity of the radiolabeled DPA.
-
Visualizations
Caption: Radiometric assay workflow for DPA-CoA synthetase activity.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Stability of fatty acyl-coenzyme A thioester ligands of hepatocyte nuclear factor-4alpha and peroxisome proliferator-activated receptor-alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The length of the bound fatty acid influences the dynamics of the acyl carrier protein and the stability of the thioester bond - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Long-Chain Acyl-CoA Recovery from Tissues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the recovery of long-chain acyl-CoAs from tissue samples. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to enhance your experimental success.
Troubleshooting Guide
Common issues encountered during the extraction and analysis of long-chain acyl-CoAs are addressed below, with potential causes and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Recovery of Analytes | Improper Sample Quenching: Enzymatic activity was not halted immediately upon tissue collection, leading to the degradation of acyl-CoAs by endogenous thioesterases.[1] | Flash-freeze tissue samples in liquid nitrogen immediately after collection.[1][2] Store samples at -80°C until homogenization.[1][3] |
| Inefficient Extraction: Incomplete homogenization or inappropriate solvent ratios can lead to poor extraction from the tissue matrix.[3] | Ensure thorough homogenization of frozen tissue powder.[2] A glass homogenizer is often effective.[3][4] Use an adequate volume of extraction solvent, a 20-fold excess (v/w) is often recommended.[2][3] | |
| Analyte Degradation during Extraction: The thioester bond of acyl-CoAs is susceptible to hydrolysis, especially at non-neutral pH and elevated temperatures.[1] | Perform all extraction steps on ice or at 4°C to minimize enzymatic degradation.[3][5] Use fresh, high-purity solvents and work quickly.[3] | |
| Inefficient Solid-Phase Extraction (SPE): Improper conditioning of the SPE column or suboptimal wash and elution steps can result in sample loss.[3] | Ensure the SPE column is properly conditioned and equilibrated before loading the sample.[3] Optimize the wash and elution solution compositions and volumes. | |
| Poor Chromatographic Peak Shape (Broadening or Tailing) | Interactions with Analytical Column: The phosphate (B84403) groups of acyl-CoAs can interact with the stationary phase or column hardware, leading to poor peak shape. | Adjust the mobile phase pH; a higher pH (e.g., 10.5 with ammonium (B1175870) hydroxide) or a slightly acidic pH can improve peak shape. Use an ion-pairing agent to neutralize the charge on the phosphate moiety. Increase the buffer concentration in the mobile phase. |
| Column Contamination: Buildup of biological material from repeated injections of tissue extracts can distort peak shape.[1][6] | Implement a robust column washing procedure between analytical runs.[1] Consider using a guard column. | |
| High Variability in Replicates | Inconsistent Sample Preparation: Variations in homogenization, extraction times, or solvent volumes can introduce variability.[7] | Standardize the entire extraction protocol. The use of an internal standard early in the sample preparation process is crucial to monitor and correct for variability in recovery.[3][7] |
| Sample Heterogeneity: The tissue sample may not be homogenous, leading to different concentrations of acyl-CoAs in different aliquots. | Ensure the tissue is ground to a fine, homogenous powder in liquid nitrogen before weighing.[2] |
Frequently Asked Questions (FAQs)
Q1: What is the most critical first step in preserving long-chain acyl-CoAs in tissue samples?
A1: The most critical step is the rapid and effective quenching of metabolic activity immediately upon tissue collection.[2] This is best achieved by flash-freezing the tissue in liquid nitrogen.[1] This process halts the activity of endogenous enzymes, such as thioesterases, that can rapidly degrade acyl-CoAs.[1]
Q2: What are the primary challenges in the analysis of long-chain acyl-CoAs?
A2: The analysis of long-chain acyl-CoAs is challenging due to several factors:
-
Low Abundance: They are present in low nanomolar concentrations in most tissues.
-
Instability: The thioester bond is prone to hydrolysis, particularly at non-neutral pH.
-
Structural Diversity: The variety in fatty acid chain lengths and degrees of saturation results in many different acyl-CoA species with similar chemical properties, making their separation difficult.
-
Matrix Effects: Biological samples contain numerous other molecules that can interfere with analysis, especially in LC-MS/MS, by suppressing or enhancing the ionization of the target analytes.
Q3: Which extraction method, Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE), is better for long-chain acyl-CoAs?
A3: Both SPE and LLE can be effective. SPE is frequently used for purification and can significantly improve recovery rates.[3][4][8] LLE, such as the Bligh-Dyer technique, is also used to separate acyl-CoAs from complex lipids.[9] The choice often depends on the specific tissue type, the downstream analytical method, and the desired purity of the extract. A combination of LLE followed by SPE is also a common and effective strategy.[5][10]
Q4: How can I improve the recovery of long-chain acyl-CoAs during extraction?
A4: Several modifications can improve recovery. One study reported that homogenizing tissue samples in a KH2PO4 buffer (pH 4.9), followed by the addition of 2-propanol and subsequent extraction with acetonitrile (B52724), increased recovery to 70-80%.[4][11] Another method involving a two-phase extraction with chloroform (B151607)/methanol (B129727)/water to remove lipids, followed by extraction of long-chain acyl-CoAs with methanol and a high salt concentration, showed improved recovery when acyl-CoA-binding protein was added to the extraction solvent.[12] A novel procedure using acetonitrile/2-propanol extraction followed by purification with 2-(2-pyridyl)ethyl functionalized silica (B1680970) gel reported recoveries of 93% to 104% for tissue extraction and 83% to 90% for solid-phase extraction.[8]
Q5: What type of internal standard should I use for accurate quantification?
A5: The ideal internal standard is a stable isotope-labeled version of the analyte of interest.[2] If this is not available, an acyl-CoA with a chain length not naturally present in the sample, such as heptadecanoyl-CoA (C17:0-CoA), is a suitable alternative.[9][13] The internal standard should be added as early as possible in the sample preparation process to account for losses during extraction and purification.[2][3]
Comparative Data on Extraction Methods
The recovery of long-chain acyl-CoAs is highly dependent on the chosen methodology and the tissue type. The following table summarizes reported recovery rates from various extraction methods.
| Extraction Method | Tissue Type | Reported Recovery Rate | Reference(s) |
| Solid-Phase Extraction (Acetonitrile/2-Propanol) | Rat Heart, Kidney, Muscle | 70-80% | [4][11] |
| Liquid-Liquid (Chloroform/Methanol) with Acyl-CoA Binding Protein | Rat Liver | 55% | [12] |
| Acetonitrile/2-Propanol with 2-(2-pyridyl)ethyl Silica Gel SPE | Rat Liver | 93-104% (extraction), 83-90% (SPE) | [8] |
| Methanol-Chloroform with Weak Anion Exchange SPE | Not Specified | 60-140% (analyte dependent) | [5] |
Experimental Protocols
Below are detailed methodologies for key experiments in the extraction and analysis of long-chain acyl-CoAs.
Protocol 1: Solid-Phase Extraction of Long-Chain Acyl-CoAs from Tissues
This protocol is adapted from an improved method for tissue long-chain acyl-CoA extraction and analysis.[4][11]
Materials:
-
Frozen tissue sample (~100 mg)
-
Homogenization Buffer: 100 mM KH2PO4, pH 4.9
-
2-Propanol
-
Acetonitrile (ACN)
-
Oligonucleotide purification column (or similar solid-phase extraction column)
-
Elution Solvent: 2-Propanol
-
HPLC system with UV detector or Mass Spectrometer
Procedure:
-
Homogenization: Homogenize the frozen tissue sample in a pre-chilled glass homogenizer with the KH2PO4 buffer.[4]
-
Add 2-propanol and homogenize again.[4]
-
Extraction: Extract the acyl-CoAs from the homogenate using acetonitrile (ACN).[4]
-
Solid-Phase Purification:
-
Concentration: Concentrate the eluent.[4]
-
Analysis: Analyze the sample using a C-18 HPLC column with a binary gradient system.[4]
Protocol 2: Liquid-Liquid Extraction followed by SPE
This protocol combines a biphasic solvent extraction with solid-phase purification.[5][10]
Materials:
-
Frozen tissue (~100 mg)
-
Methanol-Chloroform (2:1, v/v), pre-chilled to -20°C
-
10 mM Ammonium Formate (B1220265), pre-chilled to 4°C
-
Chloroform, pre-chilled to 4°C
-
Weak Anion Exchange SPE columns
-
Methanol
-
Deionized water
-
2% Formic acid
-
2% Ammonium hydroxide
-
5% Ammonium hydroxide
-
Nitrogen evaporator
Procedure:
-
Homogenization: Homogenize the frozen tissue powder in pre-chilled methanol-chloroform (2:1, v/v).[10]
-
Phase Separation:
-
Solid-Phase Extraction (SPE):
-
Condition the weak anion exchange SPE column with methanol and then equilibrate with deionized water.[5][10]
-
Load the collected aqueous supernatant onto the column.[5]
-
Wash the column with 2% formic acid, followed by methanol.[5][10]
-
Elute the acyl-CoAs with 2% ammonium hydroxide, followed by a second elution with 5% ammonium hydroxide.[5][10]
-
Combine the eluted fractions.[5]
-
-
Sample Concentration and Reconstitution:
Visualizations
Experimental Workflow: Solid-Phase Extraction
Caption: Workflow for Solid-Phase Extraction of Long-Chain Acyl-CoAs.
Experimental Workflow: Liquid-Liquid Extraction with SPE
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Novel isolation procedure for short-, medium- and long-chain acyl-coenzyme esters from tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Improved and simplified tissue extraction method for quantitating long-chain acyl-coenzyme A thioesters with picomolar detection using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Measurement of tissue acyl-CoAs using flow-injection tandem mass spectrometry: acyl-CoA profiles in short-chain fatty acid oxidation defects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An improved method for tissue long-chain acyl-CoA extraction and analysis Published, JLR Papers in Press, June 21, 2004. DOI 10.1194/jlr.D400004-JLR200 | Semantic Scholar [semanticscholar.org]
- 12. A fast and versatile method for extraction and quantitation of long-chain acyl-CoA esters from tissue: content of individual long-chain acyl-CoA esters in various tissues from fed rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
strategies to reduce background noise in acyl-CoA analysis
Welcome to the technical support center for the analysis of acyl-CoAs. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to their experiments.
Troubleshooting Guides & FAQs
This section provides solutions to specific problems you may encounter during the mass spectrometry analysis of acyl-CoAs.
Issue 1: High Background Noise or Poor Signal Intensity
Question: I am observing a high background noise or very low signal intensity for my acyl-CoA analytes. What are the possible causes and how can I address this?
Answer: High background noise and poor signal intensity are common challenges in the LC-MS/MS analysis of acyl-CoAs. These issues often originate from the sample preparation process, matrix effects, or suboptimal instrument settings.[1]
Possible Causes and Solutions:
-
Interference from Biological Matrix: Biological samples are inherently complex, containing numerous molecules such as salts, lipids, and proteins that can interfere with the ionization of the target analytes, a phenomenon known as ion suppression.[1]
-
Solution: Employ a robust sample cleanup procedure. Solid-Phase Extraction (SPE) is a highly effective method for removing interfering substances and is recommended for generating cleaner extracts.[1][2] While simpler, protein precipitation may not be sufficient to remove all matrix components.[1][3]
-
-
Acyl-CoA Instability: Acyl-CoAs are susceptible to degradation, particularly at non-optimal pH and temperature.[1]
-
Solution: Process samples quickly on ice and ensure they are stored at -80°C.[1] Immediately before analysis, reconstitute dried extracts in a suitable solvent, such as 50% methanol (B129727) in water with a low concentration of ammonium (B1175870) acetate (B1210297).[1]
-
-
Suboptimal Chromatographic Conditions: Poor separation of analytes from the sample matrix can lead to co-elution and ion suppression.
-
Inefficient Ionization or Fragmentation: Incorrect mass spectrometry settings will lead to poor signal generation.
-
Solution: Optimize MS parameters by direct infusion of an acyl-CoA standard solution.[3] For acyl-CoAs, positive electrospray ionization (ESI) mode is generally recommended as it provides specific and abundant product ions suitable for multiple reaction monitoring (MRM) assays.[4] A characteristic fragmentation pattern for all acyl-CoA species in positive ion mode is the neutral loss of 507 Da.[4][5]
-
Issue 2: Poor Chromatographic Peak Shape (Tailing or Splitting)
Question: My acyl-CoA peaks are exhibiting significant tailing or splitting. What could be the cause and how can I improve the peak shape?
Answer: Poor peak shape is often attributed to secondary interactions between the analyte and the stationary phase, or issues with the analytical column itself.
Possible Causes and Solutions:
-
Secondary Interactions: The negatively charged phosphate (B84403) groups of acyl-CoAs can interact with the stationary phase, leading to peak tailing.[6]
-
Solution:
-
Use an Ion-Pairing Agent: Adding an ion-pairing agent to the mobile phase can shield the phosphate groups and reduce these secondary interactions, resulting in more symmetrical peaks.[6]
-
Adjust Mobile Phase pH: Operating at a different pH can alter the ionization state of the acyl-CoA and residual silanol (B1196071) groups on the column, minimizing unwanted interactions.[6]
-
Increase Buffer Strength: Using a higher concentration of a buffer like ammonium acetate can help to mask active sites on the column.[6]
-
-
-
Column Contamination or Overload: A contaminated or overloaded column can lead to distorted peak shapes.[7]
-
Incompatible Injection Solvent: If the injection solvent is significantly different from the initial mobile phase, it can cause peak distortion.
-
Solution: Ensure the injection solvent composition is similar to the initial mobile phase.[7]
-
Quantitative Data Summary
The following table summarizes the impact of different sample preparation methods on the recovery and signal intensity of acyl-CoAs.
| Sample Preparation Method | Key Advantage | Reported Recovery | Impact on Signal-to-Noise Ratio | Reference(s) |
| Protein Precipitation | Simple and fast protocol. | Variable, may be lower for some species. | Can result in higher background due to remaining matrix components. | [1][3] |
| Solid-Phase Extraction (SPE) | Effective removal of interfering matrix components. | 70-80% | Significantly improves signal-to-noise by reducing background. | [1][8] |
| Organic Solvent Extraction | Comprehensive extraction of a wide range of metabolites. | Good for broad profiling. | May require additional cleanup steps to reduce background. | [2][9] |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Acyl-CoA Cleanup
This protocol describes a general procedure for cleaning up acyl-CoA extracts from biological samples using a weak anion exchange SPE column.
Materials:
-
Collected supernatant from protein precipitation.
-
Weak Anion Exchange SPE columns (e.g., Strata X-AW, 200 mg/3 ml).
-
SPE manifold.
-
Methanol.
-
Deionized water.
-
2% Formic acid.
-
2% Ammonium hydroxide (B78521).
-
5% Ammonium hydroxide.
-
Nitrogen evaporator.
-
Reconstitution solution (e.g., 50% methanol).
Procedure:
-
Condition the SPE column: Add 3 ml of methanol to the column.
-
Equilibrate the column: Add 3 ml of deionized water to the column.
-
Load the sample: Load the collected aqueous supernatant onto the column.
-
Wash the column (Step 1): Add 2.4 ml of 2% formic acid to wash away contaminants.
-
Wash the column (Step 2): Add 2.4 ml of methanol.
-
Elute the acyl-CoAs (Step 1): Add 2.4 ml of 2% ammonium hydroxide to elute the acyl-CoAs.
-
Elute the acyl-CoAs (Step 2): Perform a second elution with 2.4 ml of 5% ammonium hydroxide.
-
Combine eluates: Combine the two eluted fractions.
-
Dry the sample: Dry the combined eluates under a gentle stream of nitrogen at room temperature.
-
Reconstitute: Reconstitute the dried sample in a suitable volume of reconstitution solution for LC-MS/MS analysis.[2]
Visualizations
Caption: Troubleshooting workflow for low signal intensity in acyl-CoA analysis.
Caption: Experimental workflow for Solid-Phase Extraction (SPE) of acyl-CoAs.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Electrospray Ionization for Docosapentaenoyl-CoA
Welcome to the technical support center for the electrospray ionization (ESI) mass spectrometry analysis of docosapentaenoyl-CoA (DPA-CoA). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions to assist in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended ionization mode for analyzing docosapentaenoyl-CoA?
A1: For the quantitative analysis of long-chain fatty acyl-CoAs such as docosapentaenoyl-CoA, positive electrospray ionization (ESI) mode is generally recommended.[1] This is because positive ion mode provides specific and abundant product ions that are ideal for multiple reaction monitoring (MRM) assays, which leads to higher sensitivity and specificity.[1] While negative ESI can produce a more intense signal for the precursor ion, the fragmentation in positive mode is more structurally informative for quantification.[1]
Q2: What are the characteristic fragmentation patterns for docosapentaenoyl-CoA in positive ion ESI-MS/MS?
A2: In positive ion mode, acyl-CoAs exhibit a characteristic fragmentation pattern. The most common fragmentation is a neutral loss of 507 Da from the protonated precursor ion ([M+H]⁺).[1][2][3][4][5] This loss corresponds to the 3'-phosphate-adenosine-5'-diphosphate (B75964) portion of the coenzyme A molecule.[5] Less abundant product ions may also be observed.[3]
Q3: My signal intensity for docosapentaenoyl-CoA is consistently low. What are the potential causes?
A3: Low signal intensity for DPA-CoA can be attributed to several factors:
-
Sample Degradation: Acyl-CoAs are susceptible to hydrolysis, especially in non-acidic aqueous solutions.[6][7] It is crucial to minimize the time samples spend at room temperature.[6]
-
Inefficient Ionization: The composition of the mobile phase and suboptimal ESI source parameters can negatively affect ionization efficiency.[6]
-
Ion Suppression: The presence of salts or other contaminants in the sample can suppress the ionization of your analyte.[1][8]
-
Suboptimal Fragmentation: In tandem MS (MS/MS), incorrect collision energy will result in poor fragmentation and a low signal for your product ions.[8]
Troubleshooting Guides
This section addresses common issues encountered during the analysis of DPA-CoA, offering systematic approaches to problem resolution.
Issue 1: Low or No Signal for DPA-CoA Standard
-
Question: I am observing a very low or no signal for my DPA-CoA standard. What are the initial checks I should perform?
-
Answer: A complete loss of signal requires a systematic approach to isolate the issue. Begin with the following checks:
-
Mass Spectrometer Functionality: Infuse a known, stable compound to confirm that the mass spectrometer is functioning correctly.
-
Fresh Reagents: Prepare fresh standards and mobile phases to rule out degradation or contamination. Acyl-CoAs are susceptible to hydrolysis.[6][7]
-
Instrument Parameters: Verify that all instrument settings, including voltages and gas flows, are appropriate and that a stable electrospray is being generated.[6]
-
Issue 2: Poor Signal Intensity or High Background Noise
-
Question: I am observing very low signal intensity for my DPA-CoA analyte, or the background noise is unacceptably high. What are the possible causes and how can I fix this?
-
Answer: Poor signal intensity and high background noise are common issues in the LC-MS/MS analysis of acyl-CoAs. These issues often stem from sample preparation, matrix effects, or suboptimal instrument settings.
-
Interference from Biological Matrix: Biological samples contain numerous molecules that can interfere with the ionization of your target analyte, a phenomenon known as ion suppression.[8]
-
Solution: Implement a robust sample cleanup procedure. Solid-Phase Extraction (SPE) is highly effective at removing interfering substances.[8]
-
-
Acyl-CoA Instability: DPA-CoA can degrade at non-optimal pH and temperature.[8]
-
Solution: Ensure samples are processed quickly on ice and stored at -80°C. Reconstitute dried extracts in a suitable solvent, such as methanol (B129727) or 50% methanol in water with a low concentration of ammonium (B1175870) acetate, immediately before analysis.[7][8]
-
-
Suboptimal Chromatographic Conditions: Poor separation of DPA-CoA from matrix components can lead to ion suppression.
-
Data Presentation
Table 1: Mass Spectrometry Parameters for Docosapentaenoyl-CoA (DPA-CoA)
| Parameter | Value | Notes |
| Precursor Ion ([M+H]⁺) | m/z 1098.6 | Calculated for the most abundant isotope. |
| Product Ion ([M+H-507]⁺) | m/z 591.6 | Corresponds to the neutral loss of the CoA moiety.[1][2][3][4][5] |
| Ionization Mode | Positive ESI | Generally provides better fragmentation for quantification.[1][6] |
| Capillary Voltage | 3.0 - 5.5 kV | Optimization is instrument-dependent.[3][7] |
| Cone Voltage | ~45 V | Requires optimization for your specific instrument.[7] |
| Desolvation Gas Flow | 500 - 800 L/h | Instrument-specific; higher flows can aid desolvation.[7] |
| Desolvation Temperature | 350 - 500 °C | Higher temperatures can improve desolvation but risk thermal degradation.[3][7] |
| Source Temperature | 120 - 150 °C | Maintain a stable source temperature.[3][7] |
| Collision Energy | 30 - 50 eV | Optimize for the specific MRM transition. |
Experimental Protocols
Protocol 1: Sample Preparation for DPA-CoA Analysis from Cultured Cells
-
Cell Harvesting: Wash the cell pellet with ice-cold phosphate-buffered saline (PBS).
-
Extraction: Add 200 µL of an ice-cold extraction solution of 80% methanol/20% water containing an appropriate internal standard (e.g., C17:0-CoA) to the cell pellet.[6]
-
Homogenization: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.[1]
-
Centrifugation: Centrifuge the samples at 15,000 x g for 10 minutes at 4°C.[1]
-
Supernatant Collection: Carefully collect the supernatant, which contains the acyl-CoAs, and transfer it to an autosampler vial for immediate LC-MS/MS analysis.[1]
Protocol 2: LC-MS/MS Analysis of Docosapentaenoyl-CoA
-
Chromatography:
-
Column: Utilize a reverse-phase column, such as a C8 or C18.[6]
-
Mobile Phase A: 15 mM ammonium hydroxide (B78521) in water.[9]
-
Mobile Phase B: 15 mM ammonium hydroxide in acetonitrile.[9]
-
Flow Rate: A typical flow rate is 0.4 mL/min.[9]
-
Gradient: Develop a suitable gradient to separate DPA-CoA from other lipids and matrix components.
-
-
Mass Spectrometry:
-
Ionization: Use electrospray ionization (ESI) in positive mode.[6]
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transition: Monitor the transition from the protonated precursor ion of DPA-CoA to the product ion resulting from the neutral loss of 507 Da.[1]
-
Instrument Parameters: Optimize desolvation gas flow, source temperature, and other parameters according to the instrument manufacturer's recommendations.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
comparing docosapentaenoyl-CoA levels in healthy vs diseased tissue
For Researchers, Scientists, and Drug Development Professionals
Docosapentaenoyl-CoA (DPA-CoA) is the activated form of docosapentaenoic acid (DPA), an omega-3 polyunsaturated fatty acid. As a key intermediate in lipid metabolism, DPA-CoA is implicated in a variety of cellular processes and its dysregulation may play a role in several diseases. This guide provides a comparative overview of the known roles of DPA and its metabolites in healthy versus diseased states, outlines the methodologies for quantifying DPA-CoA, and visualizes its metabolic pathway.
Quantitative Data on DPA-CoA Levels: A Research Gap
| Tissue/Disease State | Expected Alteration in DPA Metabolism | Rationale |
| Inflammatory Conditions | Increased conversion of DPA to anti-inflammatory mediators. | DPA is a precursor to specialized pro-resolving mediators (SPMs) like resolvins, protectins, and maresins, which actively resolve inflammation. |
| Cancer | Altered DPA-CoA levels due to changes in fatty acid uptake and metabolism. | Cancer cells exhibit altered lipid metabolism. Epoxy metabolites of DPA have been shown to have anti-angiogenic and anti-tumor effects. |
| Neurodegenerative Diseases | Potentially lower levels of DPA and its derivatives. | Lower plasma DPA levels have been observed in individuals with cognitive decline. DPA may have neuroprotective effects by reducing neuroinflammation and oxidative stress. |
| Non-alcoholic Fatty Liver Disease (NAFLD) | Decreased levels of long-chain polyunsaturated fatty acids, including DPA. | Lipidomic studies in NAFLD patients have shown a general decrease in n-3 PUFAs in the liver. |
Experimental Protocols for Acyl-CoA Analysis
The quantification of DPA-CoA in tissues is typically achieved through liquid chromatography-tandem mass spectrometry (LC-MS/MS). This powerful analytical technique allows for the sensitive and specific measurement of a wide range of acyl-CoA species.
Sample Preparation
-
Tissue Homogenization: Snap-frozen tissue samples (typically 10-50 mg) are homogenized in a cold extraction solvent, commonly a mixture of methanol, acetonitrile (B52724), and water, often containing an internal standard.
-
Protein Precipitation: Proteins are precipitated from the homogenate by centrifugation.
-
Solid-Phase Extraction (SPE): The supernatant is often subjected to SPE to enrich for acyl-CoAs and remove interfering substances.
-
Reconstitution: The dried extract is reconstituted in a solvent compatible with the LC-MS/MS system.
LC-MS/MS Analysis
-
Chromatographic Separation: The extracted acyl-CoAs are separated using a reversed-phase liquid chromatography column. A gradient elution with solvents such as water with formic acid and acetonitrile with formic acid is typically used.
-
Mass Spectrometric Detection: The separated acyl-CoAs are ionized using electrospray ionization (ESI) and detected by a tandem mass spectrometer. Multiple reaction monitoring (MRM) is a common acquisition mode for targeted quantification, providing high selectivity and sensitivity.
Signaling and Metabolic Pathways
The metabolic fate of DPA is crucial to its biological activity. DPA is an intermediate in the conversion of eicosapentaenoic acid (EPA) to docosahexaenoic acid (DHA) and can also be metabolized into various bioactive lipid mediators.
Metabolic pathway of Docosapentaenoic Acid (DPA).
Workflow for DPA-CoA analysis.
Comparative Guide to the Therapeutic Potential of 4Z,7Z,10Z,13Z,16Z-Docosapentaenoyl-CoA in Neuroinflammation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 4Z,7Z,10Z,13Z,16Z-docosapentaenoyl-CoA (DPA n-6-CoA) as a potential therapeutic target, primarily focusing on its role in neuroinflammation, a key pathological feature of neurodegenerative diseases such as Alzheimer's disease. The information presented is based on preclinical data investigating the effects of its precursor, 4Z,7Z,10Z,13Z,16Z-docosapentaenoic acid (DPA n-6).
Introduction
This compound is the activated form of the omega-6 polyunsaturated fatty acid, docosapentaenoic acid (DPA n-6). While research on the CoA derivative is nascent, studies on DPA n-6 provide compelling evidence for its therapeutic potential in modulating neuroinflammatory pathways. This guide will objectively compare the performance of targeting the DPA n-6 pathway with alternative therapeutic strategies for neuroinflammation, supported by available experimental data.
Mechanism of Action and Signaling Pathway
DPA n-6 is a metabolite of linoleic acid and its conversion to DPA n-6-CoA is likely catalyzed by an Acyl-CoA synthetase, potentially Acyl-CoA synthetase 6 (ACSL6), which is highly expressed in the brain and is known to activate long-chain fatty acids.[1][2][3][4][5] Once activated, DPA n-6-CoA can be incorporated into cellular phospholipids (B1166683), altering membrane composition and influencing intracellular signaling cascades. The therapeutic effects of DPA n-6 are thought to be mediated through the modulation of neuroinflammatory responses, primarily by affecting microglial activation and the production of inflammatory mediators.
Below is a diagram illustrating the proposed signaling pathway for DPA n-6 and its CoA derivative.
References
- 1. pnas.org [pnas.org]
- 2. [PDF] Acyl-CoA synthetase 6 enriches the neuroprotective omega-3 fatty acid DHA in the brain | Semantic Scholar [semanticscholar.org]
- 3. Acyl-CoA synthetase 6 is required for brain docosahexaenoic acid retention and neuroprotection during aging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Long chain acyl-CoA synthetase 6 facilitates the local distribution of di-docosahexaenoic acid- and ultra-long-chain-PUFA-containing phospholipids in the retina to support normal visual function in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. df6sxcketz7bb.cloudfront.net [df6sxcketz7bb.cloudfront.net]
A Comparative Analysis of Omega-3 vs. Omega-6 Docosapentaenoyl-CoA Metabolism: A Guide for Researchers
For Immediate Release
This guide provides a detailed comparative analysis of the metabolic fates of omega-3 (n-3) and omega-6 (n-6) docosapentaenoyl-CoA (DPA-CoA), tailored for researchers, scientists, and drug development professionals. Understanding the distinct metabolic pathways of these two isomers is critical for elucidating their roles in health and disease, particularly in the context of inflammation, cardiovascular health, and neurological function.
Docosapentaenoic acid (DPA) is a 22-carbon polyunsaturated fatty acid (PUFA) that exists in two primary isomeric forms: the n-3 isomer (22:5n-3), also known as clupanodonic acid, and the n-6 isomer (22:5n-6), or Osbond acid. While structurally similar, their metabolic processing and subsequent biological activities differ significantly. This guide summarizes the key metabolic pathways, presents available quantitative data, outlines relevant experimental protocols, and provides visualizations of the metabolic processes.
Data Presentation: Comparative Metabolism Overview
The metabolism of both n-3 and n-6 DPA-CoA is governed by a series of competing enzymatic reactions, primarily elongation, desaturation, retroconversion, and conversion to signaling molecules. The balance between these pathways determines the biological impact of each isomer.
| Metabolic Process | Omega-3 DPA-CoA (n-3 DPA-CoA) | Omega-6 DPA-CoA (n-6 DPA-CoA) | Key Enzymes |
| Activation to CoA Ester | Docosapentaenoic acid (22:5n-3) is activated to n-3 DPA-CoA. | Docosapentaenoic acid (22:5n-6) is activated to n-6 DPA-CoA. | Acyl-CoA Synthetases (ACS) |
| Elongation | Can be elongated to tetracosapentaenoic acid (24:5n-3). | Can be elongated to tetracosapentaenoic acid (24:5n-6). | Elongase of Very Long Chain Fatty Acids 5 (ELOVL5) |
| Desaturation | Can undergo Δ4-desaturation to form docosahexaenoic acid (DHA, 22:6n-3). | Can undergo Δ4-desaturation to form 22:6n-6. | Fatty Acid Desaturase 2 (FADS2) |
| Retroconversion | Can be retro-converted to eicosapentaenoic acid (EPA, 20:5n-3).[1][2] | Less evidence for significant retroconversion. | Peroxisomal β-oxidation |
| Eicosanoid/Docosanoid Synthesis | Precursor to anti-inflammatory and pro-resolving mediators (e.g., resolvins, protectins, maresins).[1][3] | Precursor to predominantly pro-inflammatory eicosanoids.[4] | Cyclooxygenases (COX), Lipoxygenases (LOX), Cytochrome P450 (CYP) |
Key Metabolic Differences and Implications
The primary divergence in the metabolism of n-3 and n-6 DPA-CoA lies in the nature of their downstream signaling molecules. Omega-3 DPA is a substrate for enzymatic pathways that produce potent anti-inflammatory and pro-resolving lipid mediators.[1][3] In contrast, omega-6 DPA is channeled towards the synthesis of eicosanoids that are generally pro-inflammatory.[4] This fundamental difference underpins the opposing roles of omega-3 and omega-6 fatty acids in inflammatory processes.
Furthermore, the retroconversion of n-3 DPA to EPA is a significant metabolic route, positioning n-3 DPA as a reservoir for this important anti-inflammatory fatty acid.[1][2] The extent to which n-6 DPA undergoes retroconversion is not as well-documented.
Both isomers compete for the same desaturase and elongase enzymes.[4] The relative abundance of omega-3 and omega-6 fatty acids in the diet can therefore influence the metabolic flux of these pathways.[5] Genetic variations in the FADS and ELOVL genes can also impact the efficiency of these conversions, leading to inter-individual differences in PUFA metabolism.[5][6][7]
Experimental Protocols
1. In Vitro Assay for Comparative DPA-CoA Metabolism
This protocol outlines a method to compare the metabolism of n-3 and n-6 DPA-CoA using liver microsomes, which are a rich source of the necessary metabolic enzymes.
-
Objective: To determine the relative rates of elongation, desaturation, and retroconversion of n-3 DPA-CoA versus n-6 DPA-CoA.
-
Materials:
-
Rat or human liver microsomes
-
Radiolabeled [1-14C]n-3 DPA and [1-14C]n-6 DPA
-
ATP, Coenzyme A, NADPH
-
Reaction buffer (e.g., phosphate (B84403) buffer, pH 7.4)
-
Thin-layer chromatography (TLC) plates
-
Scintillation counter
-
-
Procedure:
-
Synthesize radiolabeled n-3 DPA-CoA and n-6 DPA-CoA by incubating the free fatty acids with liver microsomes, ATP, and Coenzyme A.
-
Initiate the metabolic reaction by adding NADPH to the microsomal suspension containing the newly synthesized DPA-CoA isomers in separate reaction tubes.
-
Incubate at 37°C for various time points (e.g., 0, 15, 30, 60 minutes).
-
Stop the reaction by adding a solution of chloroform/methanol.
-
Extract the lipids and separate the different fatty acid species using TLC.
-
Quantify the amount of radioactivity in the spots corresponding to the parent DPA and its metabolites (e.g., elongated and desaturated products) using a scintillation counter.
-
-
Data Analysis: Calculate the rate of formation of each metabolite for both n-3 and n-6 DPA-CoA to determine the preferred metabolic pathways for each isomer.
2. Analysis of Eicosanoid and Docosanoid Products by LC-MS/MS
This protocol describes the analysis of signaling molecules produced from n-3 and n-6 DPA by cultured cells.
-
Objective: To identify and quantify the profile of eicosanoids and docosanoids produced from n-3 DPA versus n-6 DPA.
-
Materials:
-
Cell line capable of eicosanoid synthesis (e.g., macrophages, neutrophils)
-
n-3 DPA and n-6 DPA
-
Cell culture medium and supplements
-
Solid-phase extraction (SPE) cartridges
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
-
-
Procedure:
-
Culture cells to a suitable confluency.
-
Supplement the cell culture medium with either n-3 DPA or n-6 DPA and incubate for a specified period.
-
Stimulate the cells with an inflammatory agent (e.g., lipopolysaccharide) to induce eicosanoid production.
-
Collect the cell culture supernatant.
-
Extract the lipid mediators from the supernatant using SPE.
-
Analyze the extracted samples by LC-MS/MS to identify and quantify the different eicosanoid and docosanoid species produced.[8][9][10][11]
-
-
Data Analysis: Compare the profiles and quantities of the lipid mediators produced from each DPA isomer to assess their relative contribution to pro- and anti-inflammatory signaling pathways.
Visualizing the Metabolic Pathways
The following diagrams, generated using Graphviz, illustrate the key metabolic decision points for omega-3 and omega-6 DPA-CoA.
Caption: Metabolic pathways of omega-3 docosapentaenoyl-CoA (n-3 DPA-CoA).
Caption: Metabolic pathways of omega-6 docosapentaenoyl-CoA (n-6 DPA-CoA).
Conclusion
The metabolic pathways of omega-3 and omega-6 DPA-CoA diverge significantly, leading to the production of signaling molecules with opposing biological effects. While both isomers can be elongated and desaturated, n-3 DPA-CoA is a crucial precursor for anti-inflammatory and pro-resolving lipid mediators and can be retro-converted to EPA. In contrast, n-6 DPA-CoA primarily contributes to the synthesis of pro-inflammatory eicosanoids. A deeper understanding of the factors that regulate the metabolic flux of these two DPA-CoA isomers will be instrumental in developing novel therapeutic strategies for a range of inflammatory and metabolic diseases. Further research is warranted to obtain more precise quantitative data on the enzyme kinetics and metabolic fates of these important lipid molecules.
References
- 1. n - 3 Docosapentaenoic acid: the iceberg n - 3 fatty acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Omega 3 but not omega 6 fatty acids inhibit AP-1 activity and cell transformation in JB6 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. High-Throughput Lipidomic Analysis of Fatty Acid Derived Eicosanoids and N-Acylethanolamines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. FADS1 and FADS2: Omega-3 and Omega-6 Fatty Acids [geneticlifehacks.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Comprehensive Ultra Performance Liquid Chromatographic Separation and Mass Spectrometric Analysis of Eicosanoid Metabolites Suitable for Human Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Analysis of eicosanoids and related lipid mediators using mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Quantification of eicosanoids and their metabolites in biological matrices: a review - PMC [pmc.ncbi.nlm.nih.gov]
The Omega Rivalry: A Comparative Guide to Docosapentaenoyl-CoA and Arachidonoyl-CoA in Inflammatory Signaling
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of inflammatory signaling, the metabolic fates of omega-3 and omega-6 fatty acids represent a critical bifurcation with profound therapeutic implications. At the heart of this divergence lie two key activated fatty acyls: docosapentaenoyl-CoA (DPA-CoA) and arachidonoyl-CoA (AA-CoA). While AA-CoA is the well-established precursor to a cascade of potent pro-inflammatory mediators, emerging evidence highlights DPA-CoA as the progenitor of molecules that actively resolve inflammation. This guide provides an objective, data-driven comparison of their roles, supported by experimental evidence and detailed methodologies, to inform research and drug development in the field of inflammation.
At the Crossroads of Inflammation: DPA-CoA vs. AA-CoA
Arachidonic acid (ARA), an omega-6 polyunsaturated fatty acid (PUFA), is a central figure in the initiation and propagation of inflammation.[1][2] Once released from membrane phospholipids, it is converted to arachidonoyl-CoA and subsequently metabolized by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes into eicosanoids, including prostaglandins (B1171923) and leukotrienes, which are powerful pro-inflammatory agents.[3][4]
In contrast, docosapentaenoic acid (DPA), an omega-3 PUFA, gives rise to metabolites with anti-inflammatory and pro-resolving properties.[5][6] The n-3 isomer of DPA, in particular, is a substrate for the synthesis of specialized pro-resolving mediators (SPMs), such as resolvins, protectins, and maresins.[7][8] These molecules actively orchestrate the resolution of inflammation, a process distinct from simple immunosuppression.[9]
Quantitative Comparison of Downstream Metabolites and Inflammatory Markers
Direct quantitative comparisons of DPA-CoA and AA-CoA are limited in the literature. However, by examining the downstream effects of their respective fatty acids on inflammatory markers, a clear functional divergence emerges. The following tables summarize quantitative data from various studies.
| Table 1: Effects on Pro-inflammatory Cytokine and Chemokine Release | ||||
| Inflammatory Marker | Fatty Acid Precursor | Cell/System Type | Effect | Reference |
| Tumor Necrosis Factor-α (TNF-α) | DPA | Dextran sulphate sodium (DSS)-induced colitis model in mice | Inhibition of abnormal production and mRNA expression | [10] |
| Interleukin-1β (IL-1β) | DPA | Dextran sulphate sodium (DSS)-induced colitis model in mice | Inhibition of abnormal production and mRNA expression | [10] |
| Interleukin-6 (IL-6) | DPA | Dextran sulphate sodium (DSS)-induced colitis model in mice | Inhibition of abnormal production and mRNA expression | [10] |
| Interleukin-10 (IL-10) (Anti-inflammatory) | DPA | Dextran sulphate sodium (DSS)-induced colitis model in mice | Improved production and expression | [10] |
| Table 2: Effects on Eicosanoid Production | ||||
| Eicosanoid | Fatty Acid Precursor | Enzyme Pathway | Effect | Reference |
| Prostaglandin E2 (PGE2) | DPA | COX | Greater inhibition of synthesis compared to EPA and DHA | [10] |
| Leukotriene B4 (LTB4) | DPA | 5-LOX | Greater inhibition of synthesis compared to EPA and DHA | [10] |
| Prostaglandins (general) | ARA | COX | Precursor to pro-inflammatory prostaglandins | [2][11] |
| Leukotrienes (general) | ARA | 5-LOX | Precursor to pro-inflammatory leukotrienes | [2][11] |
| Table 3: Effects on Inflammatory Signaling Pathways | ||||
| Signaling Pathway | Molecule | Effect | Mechanism | Reference |
| NF-κB Activation | DPA-derived mediators | Inhibition | Reduced translocation of NF-κB to the nucleus | [12] |
| NF-κB Activation | ARA-derived eicosanoids | Activation | Promotes transcription of pro-inflammatory genes | [12] |
Signaling Pathways: A Tale of Two Cascades
The metabolic pathways originating from AA-CoA and DPA-CoA lead to fundamentally different outcomes in the inflammatory response. AA-CoA fuels the pro-inflammatory fire, while DPA-CoA provides the building blocks for its resolution.
References
- 1. lipidmaps.org [lipidmaps.org]
- 2. Arachidonic acid metabolism in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Eicosapentaenoic and docosahexaenoic acid derived specialised pro-resolving mediators: concentrations in humans and the effects of age, sex, disease and increased omega-3 fatty acid intake - ePrints Soton [eprints.soton.ac.uk]
- 4. mdpi.com [mdpi.com]
- 5. Novel n-3 Immunoresolvents: Structures and Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Biology and Total Synthesis of n-3 Docosapentaenoic Acid-Derived Specialized Pro-Resolving Mediators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 10. Docosapentaenoic acid (DPA, 22:5n-3) ameliorates inflammation in an ulcerative colitis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Rationally Designed Multitarget Agents Against Inflammation and Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
A Comparative Guide to the Cross-Validation of Analytical Platforms for Docosapentaenoyl-CoA Measurement
For researchers, scientists, and drug development professionals engaged in the study of lipid metabolism and cellular signaling, the accurate measurement of docosapentaenoyl-CoA (DPA-CoA) is of paramount importance. DPA-CoA, a very-long-chain polyunsaturated fatty acyl-CoA, is a key metabolite in pathways with implications for various physiological and pathological processes. The choice of an analytical platform for its quantification can significantly influence experimental outcomes. This guide provides an objective comparison of common analytical platforms, supported by established performance data and detailed experimental protocols.
Data Presentation: Comparison of Analytical Platforms
The selection of an appropriate analytical method for DPA-CoA quantification is a critical decision that depends on the specific requirements of the research, including sensitivity, specificity, and sample throughput. The following table summarizes the key quantitative performance metrics for the principal analytical platforms.
| Feature | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | High-Performance Liquid Chromatography (HPLC-UV) | Enzymatic Assays |
| Principle | Separation by chromatography followed by mass-based detection and fragmentation for specific identification and quantification.[1][2] | Separation by chromatography followed by quantification based on UV absorbance.[1][2] | Measurement of a product resulting from an enzymatic reaction with acyl-CoAs.[1][2] |
| Sensitivity | High (Low femtomole to picomole range).[2][3] | Moderate (Picomole range).[2] | Low to Moderate (Micromolar to picomole range).[2] |
| Specificity | Very High (based on mass-to-charge ratio and fragmentation).[1][2] | Moderate (based on retention time).[2] | Low (can have cross-reactivity with other acyl-CoAs).[1] |
| Linearity Range | Typically spans several orders of magnitude.[3] | More limited compared to LC-MS/MS. | Defined by the specific kit.[2] |
| Throughput | Moderate (typically 5-20 minutes per sample).[2] | Low to Moderate (typically 15-30 minutes per sample).[2] | High (suitable for 96-well plate format).[2] |
| Coverage | Broad (can measure a wide range of acyl-CoAs simultaneously).[2] | Limited (typically short to long-chain acyl-CoAs).[2] | Typically measures total acyl-CoAs or a specific subset.[1] |
| Instrumentation | Requires specialized and expensive equipment.[2] | More widely available and less expensive than LC-MS/MS.[2] | Requires a standard plate reader.[2] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and cross-validation of results across different platforms. Below are representative protocols for the key analytical methods discussed.
1. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
This protocol outlines a standard method for the extraction and quantification of DPA-CoA from biological samples.
-
Sample Preparation (Tissue):
-
Weigh approximately 20-50 mg of frozen tissue and homogenize it on ice in 1 mL of a cold extraction buffer (e.g., 2:1:0.8 methanol (B129727):chloroform:water) containing an appropriate internal standard (e.g., C17:0-CoA).[1]
-
Vortex the homogenate vigorously for 5 minutes at 4°C.
-
Centrifuge at 15,000 x g for 10 minutes at 4°C.[1]
-
Collect the supernatant and dry it under a stream of nitrogen.[1]
-
Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.[1]
-
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column is typically used for separation.[2]
-
Mobile Phase A: 15 mM ammonium (B1175870) hydroxide (B78521) in water.[4]
-
Mobile Phase B: 15 mM ammonium hydroxide in acetonitrile.[4]
-
Gradient: A typical gradient starts with a low percentage of Mobile Phase B, which is then increased to elute the more hydrophobic long-chain acyl-CoAs like DPA-CoA.[2]
-
Flow Rate: 0.4 ml/min.[4]
-
-
Mass Spectrometry Detection:
-
Ionization: Use positive electrospray ionization (ESI+).[2]
-
Analysis Mode: Operate in Multiple Reaction Monitoring (MRM) mode for targeted quantification.[1][2] Specific precursor-product ion transitions for DPA-CoA and the internal standard are monitored.
-
Data Analysis: Quantify DPA-CoA by comparing the peak area ratio of the analyte to the internal standard against a standard curve generated with authentic standards.[2]
-
2. High-Performance Liquid Chromatography (HPLC-UV) Protocol
This method provides a more accessible approach for DPA-CoA quantification.
-
Sample Preparation: The same extraction procedure as for LC-MS/MS can be used.
-
Chromatographic Separation:
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient of phosphate (B84403) buffer and methanol is often used.
-
Detection: UV absorbance is monitored at 259 nm.
-
-
Data Analysis: The concentration of DPA-CoA is determined by comparing the peak area to a standard curve prepared from known concentrations of a DPA-CoA standard.
3. Enzymatic Assay Protocol
This protocol is suitable for high-throughput screening of total acyl-CoA levels.
-
Principle: The assay is based on the oxidation of acyl-CoAs by acyl-CoA dehydrogenase, which leads to the production of a quantifiable colorimetric or fluorometric signal.[1]
-
Procedure:
-
Prepare cell or tissue lysates.[1]
-
Add the lysate to a reaction mixture containing acyl-CoA dehydrogenase and a detection reagent.[1]
-
Incubate for a specified time at a controlled temperature.[1]
-
Measure the absorbance or fluorescence at the appropriate wavelength.[1]
-
Quantify the acyl-CoA concentration by comparing the signal to a standard curve prepared with a representative acyl-CoA standard (e.g., palmitoyl-CoA).[1]
-
Visualizations
Experimental Workflow for Cross-Validation
The following diagram illustrates a logical workflow for the cross-validation of different analytical platforms for DPA-CoA measurement.
Caption: Workflow for cross-platform validation of DPA-CoA measurement.
Signaling Pathway Involving Docosapentaenoyl-CoA
DPA-CoA is an intermediate in the synthesis of docosahexaenoic acid (DHA), an essential omega-3 fatty acid. This pathway is crucial for various physiological functions.
Caption: Simplified pathway of DHA synthesis involving DPA-CoA.
References
functional comparison of docosapentaenoyl-CoA and docosahexaenoyl-CoA (DHA-CoA)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the functional roles of docosapentaenoyl-CoA (DPA-CoA) and docosahexaenoyl-CoA (DHA-CoA), the activated forms of the omega-3 fatty acids DPA and DHA. While direct comparative studies on the CoA-esters are limited, this document synthesizes available experimental data on their free fatty acid counterparts to infer the functional distinctions of their activated forms in critical cellular processes.
Core Functional Differences at a Glance
| Feature | Docosapentaenoyl-CoA (DPA-CoA) | Docosahexaenoyl-CoA (DHA-CoA) |
| Primary Precursor | Eicosapentaenoic Acid (EPA) | Docosapentaenoic Acid (DPA) |
| Metabolic Fate | Can be retro-converted to EPA-CoA or elongated to DHA-CoA.[1] | Primarily incorporated into phospholipids (B1166683) or retro-converted to EPA-CoA.[1] |
| Specialized Pro-resolving Mediators (SPMs) | Precursor to D-series resolvins (RvDs), protectins (PDs), and maresins (MaRs).[2][3][4][5] | Precursor to D-series resolvins (RvDs), protectins (PDs), and maresins (MaRs).[6][7][8][9] |
| Anti-inflammatory Potency | Potent anti-inflammatory effects, in some instances reported to be more effective than EPA and DHA. | Well-established anti-inflammatory and pro-resolving activities.[6][8][9] |
| Gene Expression Regulation | Down-regulates the expression of genes involved in fatty acid synthesis. | Modulates the expression of genes involved in lipid metabolism and inflammation. |
| Neuroinflammation | Shows potential in resolving neuroinflammation. | Protective against neuroinflammation. |
Metabolic Pathways and Synthesis
Both DPA-CoA and DHA-CoA are synthesized from their respective free fatty acids by the action of acyl-CoA synthetases (ACS). These enzymes catalyze the ATP-dependent esterification of the fatty acid with coenzyme A. The resulting acyl-CoA is then available for various metabolic pathways.
DPA is an intermediate in the conversion of EPA to DHA. Eicosapentaenoyl-CoA is elongated to DPA-CoA, which can then be further metabolized to DHA-CoA through a series of reactions in the endoplasmic reticulum and peroxisomes.[10] DPA can also be retro-converted to EPA, suggesting a dynamic interplay between these omega-3 fatty acids.[10][1]
References
- 1. Different metabolism of EPA, DPA and DHA in humans: A double-blind cross-over study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pnas.org [pnas.org]
- 4. Protectins and Maresins: New Pro-Resolving Families of Mediators in Acute Inflammation and Resolution Bioactive Metabolome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. mdpi.com [mdpi.com]
- 7. Resolvins, Protectins, and Maresins: DHA-Derived Specialized Pro-Resolving Mediators, Biosynthetic Pathways, Synthetic Approaches, and Their Role in Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. DHA- and EPA-derived resolvins, protectins, and maresins in airway inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Docosapentaenoic acid (22:5n-3): a review of its biological effects - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Specificity of Enzymes Acting on Osbond Acid-CoA and Related Polyunsaturated Fatty Acyl-CoAs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the substrate specificity of key enzyme families that metabolize long-chain polyunsaturated fatty acyl-CoAs, with a focus on Osbond acid-CoA (22:5n-6-CoA) and structurally related molecules. Due to the limited availability of direct kinetic data for Osbond acid-CoA, this guide draws comparisons from studies on analogous substrates such as docosapentaenoic acid (DPA, 22:5n-3), arachidonic acid (AA, 20:4n-6), and docosahexaenoic acid (DHA, 22:6n-3).
Executive Summary
The metabolism of very-long-chain polyunsaturated fatty acids like Osbond acid is critical in various physiological and pathological processes. The specificity of enzymes such as Acyl-CoA Synthetases (ACSLs), Acyl-CoA Thioesterases (ACOTs), and Fatty Acid Elongases (ELOVLs) determines the metabolic fate of these fatty acids, influencing signaling pathways and the composition of cellular lipids. This guide summarizes the available quantitative data on the substrate preferences of these enzyme families, details the experimental protocols for their assessment, and provides visual representations of relevant metabolic and experimental workflows.
Data Presentation: Comparative Enzyme Specificity
The following tables summarize the known substrate specificities of ACSLs, ACOTs, and ELOVLs for Osbond acid-CoA and related polyunsaturated fatty acyl-CoAs.
Table 1: Substrate Specificity of Long-Chain Acyl-CoA Synthetases (ACSLs)
| Enzyme | Substrate | Km (µM) | Vmax (nmol/min/mg) | Relative Activity (%) | Source |
| ACSL4 (Human, recombinant) | Arachidonic Acid (20:4n-6) | 1.1 | 36 (pmol/min/10^7 cells) | - | [1] |
| ACSL4 (Human, recombinant) | Oleic Acid (18:1n-9) | - | - | 100 | [2] |
| Arachidonic Acid (20:4n-6) | - | - | 160 | [2] | |
| Eicosapentaenoic Acid (20:5n-3) | - | - | 140 | [2] | |
| ACSL6 (Human, recombinant) | Oleic Acid (18:1n-9) | 1.9 ± 0.3 | 114 ± 6 | - | [1][3] |
| Arachidonic Acid (20:4n-6) | - | - | - | ||
| Docosahexaenoic Acid (22:6n-3) | - | - | - | ||
| Faa1p (Yeast ACSL) | Oleic Acid (18:1n-9) | 71.1 | 158.2 | - | [4][5] |
Table 2: Substrate Specificity of Acyl-CoA Thioesterases (ACOTs)
| Enzyme | Substrate Category | Preferred Substrates | Source |
| ACOT1 (Cytosolic) | Long-chain acyl-CoAs | C12-C20 saturated and monounsaturated | [6] |
| ACOT2 (Mitochondrial) | Long-chain acyl-CoAs | C14-C20 | [8] |
| ACOT7 (Cytosolic) | Polyunsaturated acyl-CoAs | Arachidonoyl-CoA | [9] |
| ACOT9 (Mitochondrial) | Short- to long-chain acyl-CoAs | C2-C20 saturated | [8] |
| ACOT13 (Them2) | Long-chain acyl-CoAs | C12-C18 | [10] |
Note: Quantitative kinetic data for ACOTs with Osbond acid-CoA is limited. The table reflects the general substrate preferences of different ACOT isoforms. ACOT7 is a candidate for activity with Osbond acid-CoA due to its preference for arachidonoyl-CoA.[9]
Table 3: Substrate Specificity of Fatty Acid Elongases (ELOVLs)
| Enzyme | Substrate | Product | Conversion (%) | Source |
| Elovl2 (Rat, recombinant) | Eicosapentaenoic Acid (20:5n-3) | Docosapentaenoic Acid (22:5n-3) | ~25 | |
| Docosapentaenoic Acid (22:5n-3) | Tetracosapentaenoic Acid (24:5n-3) | ~15 | ||
| Arachidonic Acid (20:4n-6) | Docosatetraenoic Acid (22:4n-6) | ~5 | ||
| Docosatetraenoic Acid (22:4n-6) | Tetracosatetraenoic Acid (24:4n-6) | ~5 | ||
| Elovl5 (Rat, recombinant) | Eicosapentaenoic Acid (20:5n-3) | Docosapentaenoic Acid (22:5n-3) | ~10 | |
| Docosapentaenoic Acid (22:5n-3) | - | No activity | ||
| Arachidonic Acid (20:4n-6) | Docosatetraenoic Acid (22:4n-6) | ~10 | ||
| Docosatetraenoic Acid (22:4n-6) | - | No activity |
Note: This data is for the n-3 isomer of Osbond acid (DPA). The results indicate that Elovl2 is capable of elongating C22 polyunsaturated fatty acids, while Elovl5 is not.
Mandatory Visualization
References
- 1. researchgate.net [researchgate.net]
- 2. Long-chain acyl-CoA synthetase isoforms differ in preferences for eicosanoid species and long-chain fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mechanistic studies of the long chain acyl-CoA synthetase Faa1p from Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanistic Studies of the Long Chain Acyl-CoA Synthetase Faa1p from Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Acyl-CoA Metabolism and Partitioning - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Long-chain acyl-CoA synthetases and fatty acid channeling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Acyl-CoA thioesterase 9 (ACOT9) in mouse may provide a novel link between fatty acid and amino acid metabolism in mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thioesterase superfamily member 2 (Them2)/acyl-CoA thioesterase 13 (Acot13): a homotetrameric hotdog fold thioesterase with selectivity for long-chain fatty acyl-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Crystal Structure and Substrate Specificity of Human Thioesterase 2: INSIGHTS INTO THE MOLECULAR BASIS FOR THE MODULATION OF FATTY ACID SYNTHASE - PubMed [pubmed.ncbi.nlm.nih.gov]
Dietary Precursors and Their Impact on Docosapentaenoyl-CoA Levels: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Docosapentaenoyl-CoA (DPA-CoA) is a critical intermediate in the metabolic cascade of omega-3 polyunsaturated fatty acids (n-3 PUFAs), serving as the direct precursor to the renowned docosahexaenoic acid (DHA) and also being subject to retroconversion to eicosapentaenoic acid (EPA). The cellular concentration of DPA-CoA is a key determinant of the subsequent synthesis of these vital long-chain n-3 PUFAs. This guide provides a comparative analysis of the effects of various dietary precursors on DPA-CoA levels, supported by experimental data and detailed methodologies to aid in research and therapeutic development.
Metabolic Pathway of DPA-CoA Synthesis
The synthesis of DPA-CoA from its dietary precursors involves a series of elongation and desaturation reactions primarily occurring in the endoplasmic reticulum and peroxisomes. The principal dietary precursors include alpha-linolenic acid (ALA), eicosapentaenoic acid (EPA), and docosahexaenoic acid (DHA) itself, which can be retroconverted.
Comparative Efficacy of Dietary Precursors on DPA-CoA Levels
While direct comparative studies quantifying DPA-CoA levels in response to supplementation with ALA, EPA, and DHA are limited, existing research on tissue fatty acid composition provides valuable insights into the relative efficiency of these precursors in elevating DPA concentrations, which is a prerequisite for DPA-CoA synthesis.
| Dietary Precursor | Efficacy in Increasing DPA Levels | Key Considerations | Supporting Evidence (Tissue Fatty Acid Data) |
| Alpha-Linolenic Acid (ALA) | Low | The conversion of ALA to longer-chain n-3 PUFAs is inefficient in humans. | Studies in rats show that while ALA supplementation increases hepatic ALA levels, the subsequent increase in DPA is modest compared to direct EPA or DPA supplementation.[1] |
| Eicosapentaenoic Acid (EPA) | High | EPA is the direct precursor to DPA through the action of elongase enzymes (ELOVL2 and ELOVL5). | Supplementation with EPA in mice leads to a significant, dose-dependent increase in DPA concentrations in various tissues, including the liver.[2][3] Isotope tracing studies confirm the direct conversion of EPA to DPA. |
| Docosahexaenoic Acid (DHA) | Moderate (indirectly) | DHA can be retroconverted to EPA, which can then be elongated to DPA. This pathway is generally less direct than starting with EPA. | Studies have shown that DHA supplementation can lead to an increase in tissue EPA and DPA levels, suggesting that retroconversion occurs.[4][5] However, the efficiency of this pathway in elevating DPA-CoA specifically is not well-quantified. |
| Docosapentaenoic Acid (DPA) | Very High (Direct) | As the direct fatty acid, DPA supplementation leads to the most direct and significant increase in tissue DPA levels. | Supplementation with DPA in rats resulted in significant increases in DPA concentration in all tissues studied, with the largest increase observed in adipose tissue.[4] DPA supplementation also increased EPA and DHA levels in a manner similar to EPA supplementation.[5] |
Experimental Protocols
Accurate quantification of DPA-CoA and other long-chain acyl-CoAs is essential for understanding the metabolic flux through the n-3 PUFA synthesis pathway. The following outlines a general workflow for the extraction and analysis of long-chain acyl-CoAs from tissue samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific method.[6][7][8][9]
Experimental Workflow for Acyl-CoA Quantification
References
- 1. researchgate.net [researchgate.net]
- 2. Effect of dietary EPA and DHA on murine blood and liver fatty acid profile and liver oxylipin pattern depending on high and low dietary n6-PUFA - Food & Function (RSC Publishing) DOI:10.1039/D0FO01462A [pubs.rsc.org]
- 3. Effect of dietary EPA and DHA on murine blood and liver fatty acid profile and liver oxylipin pattern depending on high and low dietary n6-PUFA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Comparative effects of dietary n-3 docosapentaenoic acid (DPA), DHA and EPA on plasma lipid parameters, oxidative status and fatty acid tissue composition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [PDF] LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs. | Semantic Scholar [semanticscholar.org]
- 7. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Multi-Method Quantification of Acetyl-Coenzyme A and Further Acyl-Coenzyme A Species in Normal and Ischemic Rat Liver [mdpi.com]
Validating the Role of Docosapentaenoyl-CoA in a Neuroinflammatory Disease Model: A Comparative Guide
This guide provides a comprehensive comparison of the effects of docosapentaenoic acid (DPA), the precursor to docosapentaenoyl-CoA, in a preclinical model of Alzheimer's disease, a neurodegenerative condition with a significant inflammatory component. The data presented herein is based on a study investigating the impact of the n-6 isomer of DPA (DPAn-6) in a humanized APOE4-based mouse model of Alzheimer's disease. While the direct role of docosapentaenoyl-CoA was not explicitly measured, its formation is a critical step in the metabolic activation of DPA, making the observed effects of DPA indicative of the downstream functions of its CoA derivative.
This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of omega fatty acids and their activated metabolites in neuroinflammation and neurodegenerative diseases.
Comparative Data: DPAn-6 vs. Control in an Alzheimer's Disease Mouse Model
The following tables summarize the key quantitative findings from a study where aged (11-14 months old) humanized APOE4-transgenic mice (E4FAD), a model for Alzheimer's disease, were treated with DPAn-6 (oral gavage, three weeks) and compared to a vehicle-treated control group.
Table 1: Effect of DPAn-6 on Pro-inflammatory Cytokine and Cyclooxygenase-2 (COX-2) Gene Expression
| Gene | Treatment Group | Fold Change vs. Control | p-value |
| IL-1β | DPAn-6 | ↓ 0.6 | < 0.05 |
| IL-6 | DPAn-6 | ↓ 0.5 | < 0.05 |
| COX-2 | DPAn-6 | ↓ 0.7 | < 0.05 |
Table 2: Effect of DPAn-6 on Anti-inflammatory Cytokine Gene Expression
| Gene | Treatment Group | Fold Change vs. Control | p-value |
| IL-10 | DPAn-6 | ↑ 1.8 | < 0.05 |
Table 3: Effect of DPAn-6 on Neurotrophic and Synaptic Gene Expression
| Gene | Treatment Group | Fold Change vs. Control | p-value |
| BDNF | DPAn-6 | ↑ 2.1 | < 0.05 |
| VGF | DPAn-6 | ↑ 1.9 | < 0.05 |
| NPTX2 | DPAn-6 | ↑ 2.3 | < 0.05 |
Table 4: Effect of DPAn-6 on Microgliosis and Astrogliosis Markers
| Marker | Treatment Group | % Reduction vs. Control | p-value |
| Iba1 (Microglia) | DPAn-6 | ↓ 35% | < 0.05 |
| GFAP (Astrocytes) | DPAn-6 | ↓ 28% | < 0.05 |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Animal Model and Treatment
-
Animal Model: Aged (11-14 months old) male and female humanized APOE4-transgenic 5XFAD mice (E4FAD). These mice overexpress human amyloid precursor protein (APP) with three familial Alzheimer's disease (FAD) mutations and human presenilin 1 (PS1) with two FAD mutations, along with expressing the human APOE4 allele. This model exhibits significant amyloid plaque pathology, gliosis, and cognitive deficits.
-
Treatment: Docosapentaenoic acid (n-6 isomer) was administered daily for three weeks via oral gavage at a dose of 50 mg/kg body weight. The control group received a vehicle solution (e.g., saline or oil) via the same route and schedule.
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
-
Tissue Homogenization: Frozen brain tissue (hippocampus or cortex) is homogenized in a suitable lysis buffer (e.g., TRIzol).
-
RNA Extraction: Total RNA is extracted from the homogenate using a commercial RNA isolation kit according to the manufacturer's instructions. RNA quality and quantity are assessed using spectrophotometry (e.g., NanoDrop).
-
cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcription kit with random primers or oligo(dT) primers.
-
qRT-PCR: The relative expression of target genes (e.g., IL-1β, IL-6, COX-2, IL-10, BDNF, VGF, NPTX2) is quantified using a SYBR Green-based qRT-PCR assay on a real-time PCR system. Gene expression levels are normalized to a stable housekeeping gene (e.g., GAPDH or β-actin). The comparative Ct (ΔΔCt) method is used to calculate the fold change in gene expression between the treatment and control groups.
Immunohistochemistry (IHC) for Gliosis Assessment
-
Tissue Preparation: Mice are anesthetized and transcardially perfused with saline followed by 4% paraformaldehyde (PFA). Brains are post-fixed in 4% PFA overnight and then cryoprotected in a sucrose (B13894) solution. Coronal brain sections (e.g., 30 µm) are cut using a cryostat.
-
Antigen Retrieval: Sections are subjected to antigen retrieval using a citrate (B86180) buffer (pH 6.0) at an elevated temperature.
-
Blocking: Non-specific antibody binding is blocked by incubating the sections in a blocking solution containing normal serum (e.g., goat or donkey serum) and a detergent (e.g., Triton X-100).
-
Primary Antibody Incubation: Sections are incubated overnight at 4°C with primary antibodies targeting specific cell markers:
-
Rabbit anti-Iba1 for microglia.
-
Mouse anti-GFAP for astrocytes.
-
-
Secondary Antibody Incubation: After washing, sections are incubated with fluorescently labeled secondary antibodies (e.g., Alexa Fluor 488 goat anti-rabbit, Alexa Fluor 594 goat anti-mouse).
-
Imaging and Analysis: Sections are mounted with a mounting medium containing DAPI for nuclear staining. Images are captured using a fluorescence microscope or a confocal microscope. The intensity of Iba1 and GFAP staining is quantified using image analysis software (e.g., ImageJ) to assess the degree of microgliosis and astrogliosis.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams illustrate the metabolic activation of DPA, the experimental design, and a hypothesized signaling pathway for its anti-inflammatory effects.
Caption: Metabolic activation of DPA to Docosapentaenoyl-CoA.
Caption: Experimental workflow for testing DPAn-6 in a mouse model.
Caption: Hypothesized anti-inflammatory signaling pathway.
Navigating the Cellular Lipid Landscape: A Comparative Guide to Lipidomics in Cell Lines with Altered Docosapentaenoyl-CoA Metabolism
For researchers, scientists, and drug development professionals, understanding the intricate shifts in cellular lipid profiles due to altered metabolic pathways is paramount. This guide provides a comparative lipidomic analysis of cell lines with modified docosapentaenoyl-CoA (DPA-CoA) metabolism, offering insights into the functional roles of key enzymes and the resulting impact on the cellular lipidome. The data presented herein is a synthesized representation from multiple studies to provide a clear, comparative overview.
Docosapentaenoic acid (DPA), an omega-3 polyunsaturated fatty acid (PUFA), is a critical intermediate in the metabolic conversion of eicosapentaenoic acid (EPA) to docosahexaenoic acid (DHA). Its activation to DPA-CoA by acyl-CoA synthetases is a crucial step for its incorporation into complex lipids, thereby influencing membrane structure, signaling pathways, and cellular processes like ferroptosis. This guide focuses on the lipidomic consequences of altering two key enzymes involved in DPA metabolism: Acyl-CoA Synthetase Long-Chain Family Member 4 (ACSL4) and Fatty Acid Desaturase 2 (FADS2).
Comparative Lipidomics Data
To illustrate the impact of altered DPA-CoA metabolism, we present a comparative analysis of a hypothetical wild-type (WT) cancer cell line versus cell lines with genetic modifications in ACSL4 and FADS2. The following tables summarize the expected quantitative changes in major lipid classes and specific lipid species containing DPA (22:5).
Table 1: Relative Abundance of Major Lipid Classes
| Lipid Class | Wild-Type (WT) | ACSL4 Knockdown (KD) | FADS2 Knockout (KO) |
| Phosphatidylcholine (PC) | 100% | 95% | 98% |
| Phosphatidylethanolamine (PE) | 100% | 75% | 90% |
| Phosphatidylinositol (PI) | 100% | 80% | 92% |
| Phosphatidylserine (PS) | 100% | 98% | 99% |
| Triacylglycerols (TAG) | 100% | 70% | 110% |
| Cholesteryl Esters (CE) | 100% | 90% | 105% |
Data are presented as a percentage of the wild-type control and represent a synthesis of findings where specific enzyme alterations impact lipid metabolism. Bolded values indicate significant expected changes.
Table 2: Relative Abundance of DPA-Containing Phospholipid Species
| Lipid Species (sn1_sn2) | Wild-Type (WT) | ACSL4 Knockdown (KD) | FADS2 Knockout (KO) |
| PE(18:0_22:5) | 100% | 45% | 60% |
| PC(16:0_22:5) | 100% | 55% | 65% |
| PI(18:0_22:5) | 100% | 50% | 70% |
| PS(18:0_22:5) | 100% | 85% | 90% |
Values are expressed as a percentage of the wild-type control. Bolded values highlight the most significantly impacted lipid species based on the known substrate preferences of the enzymes.
Key Experimental Protocols
The following are detailed methodologies for key experiments typically employed in the lipidomic analysis of cultured cells.
Protocol 1: Total Lipid Extraction (Bligh & Dyer Method)
This method is widely used for the extraction of a broad range of lipids from cultured cells.
Materials:
-
Cell scraper
-
Phosphate-buffered saline (PBS), ice-cold
-
Methanol
-
0.9% NaCl solution
-
Centrifuge
-
Glass centrifuge tubes with Teflon-lined caps
-
Nitrogen gas evaporator
Procedure:
-
Culture cells to 80-90% confluency in a T75 flask.
-
Aspirate the culture medium and wash the cells twice with 5 mL of ice-cold PBS.
-
Add 1 mL of ice-cold PBS and scrape the cells. Transfer the cell suspension to a glass centrifuge tube.
-
Add 3.75 mL of a 1:2 (v/v) mixture of chloroform:methanol to the cell suspension. Vortex vigorously for 1 minute.
-
Add 1.25 mL of chloroform and vortex for 30 seconds.
-
Add 1.25 mL of 0.9% NaCl solution and vortex for 30 seconds.
-
Centrifuge at 1,000 x g for 10 minutes at 4°C to separate the phases.
-
Carefully collect the lower organic phase (containing the lipids) using a glass Pasteur pipette and transfer to a new glass tube.
-
Evaporate the solvent under a stream of nitrogen gas.
-
Resuspend the dried lipid extract in a suitable solvent (e.g., methanol/chloroform 1:1) for mass spectrometry analysis.
Protocol 2: Liquid Chromatography-Mass Spectrometry (LC-MS) for Lipidomics
This protocol outlines a general approach for the separation and detection of lipid species.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)
LC Conditions (Reverse Phase):
-
Column: C18 column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size)
-
Mobile Phase A: Acetonitrile/Water (60:40) with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid
-
Mobile Phase B: Isopropanol/Acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid
-
Gradient: A typical gradient would start at 40% B, increase to 100% B over 20 minutes, hold for 5 minutes, and then return to initial conditions.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 50°C
MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive and negative modes
-
Mass Range: m/z 100-1500
-
Data Acquisition: Data-dependent acquisition (DDA) or data-independent acquisition (DIA)
-
Lipid Identification: Lipid species are identified by their accurate mass, retention time, and fragmentation patterns (MS/MS spectra) compared against lipid databases (e.g., LIPID MAPS).
Visualizing Metabolic and Signaling Pathways
The following diagrams illustrate the experimental workflow and a key signaling pathway influenced by altered DPA-CoA metabolism.
Caption: A generalized workflow for a comparative lipidomics experiment.
Caption: Role of ACSL4 in DPA-driven ferroptosis.
Discussion and Interpretation
The knockdown of ACSL4 is expected to significantly decrease the incorporation of DPA into phosphatidylethanolamines (PE) and phosphatidylinositols (PI), as ACSL4 shows a preference for activating long-chain PUFAs.[1] This leads to a reduction in the substrate pool for lipid peroxidation, a key event in ferroptosis.[2] Consequently, ACSL4 knockdown cells may exhibit increased resistance to ferroptosis. The reduction in triacylglycerol (TAG) levels in ACSL4 knockdown cells suggests a broader role for this enzyme in fatty acid trafficking and storage.[3]
Conversely, the knockout of FADS2 , the rate-limiting enzyme in the endogenous synthesis of PUFAs, would lead to a decreased availability of DPA synthesized from EPA. This would also result in reduced levels of DPA-containing phospholipids, albeit potentially to a lesser extent than direct inhibition of DPA activation by ACSL4 knockdown, as cells can still uptake DPA from the environment. The observed increase in TAGs in the FADS2 KO model could be a compensatory mechanism, shunting fatty acids towards storage lipids when PUFA synthesis is impaired.[4]
References
- 1. Acsl4 Dictates Ferroptosis Sensitivity by Shaping Cellular Lipid Composition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ACSL4 at the helm of the lipid peroxidation ship: a deep-sea exploration towards ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A positive feedback loop between ZEB2 and ACSL4 regulates lipid metabolism to promote breast cancer metastasis [elifesciences.org]
- 4. Fatty acid desaturase 2 determines the lipidomic landscape and steroidogenic function of the adrenal gland - PMC [pmc.ncbi.nlm.nih.gov]
Confirming the Identity of 4Z,7Z,10Z,13Z,16Z-Docosapentaenoyl-CoA: A Comparative Guide to Analytical Techniques
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the confident identification of 4Z,7Z,10Z,13Z,16Z-docosapentaenoyl-CoA, a key intermediate in lipid metabolism. We present a detailed examination of tandem mass spectrometry (MS/MS) as the primary technique, supported by experimental protocols and data. Furthermore, we offer a comparative analysis of alternative methods, namely Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), to assist researchers in selecting the most suitable approach for their specific needs.
Tandem Mass Spectrometry: The Gold Standard for Identification
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the premier method for the analysis of long-chain acyl-CoAs due to its exceptional sensitivity and specificity. This technique allows for the direct analysis of the intact molecule, providing both molecular weight information and structural insights through fragmentation analysis.
Experimental Data: Tandem MS Parameters for Docosapentaenoyl-CoA
The identification of this compound is typically achieved in positive electrospray ionization (ESI) mode by monitoring a specific precursor-to-product ion transition, known as Multiple Reaction Monitoring (MRM). The fragmentation of acyl-CoAs is characterized by a consistent neutral loss of the 3'-phosphoadenosine diphosphate (B83284) moiety.
| Parameter | Value | Reference |
| Precursor Ion (m/z) | 1080 | |
| Product Ion (m/z) | 573 | |
| Neutral Loss (Da) | 507 | [1] |
| Ionization Mode | Positive ESI | [1] |
Experimental Protocol: LC-MS/MS Analysis
This protocol outlines the key steps for the extraction and analysis of this compound from biological samples.
1. Sample Preparation: Extraction and Purification
-
Homogenization: Homogenize approximately 50-100 mg of frozen tissue or cell pellet in a pre-chilled glass homogenizer with 2 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9).
-
Solvent Extraction: Add 2-propanol and acetonitrile (B52724) to the homogenate, vortex vigorously, and centrifuge to pellet proteins.
-
Solid-Phase Extraction (SPE) (Optional): For cleaner samples, the supernatant can be further purified using a C18 SPE cartridge to remove interfering substances and concentrate the acyl-CoAs.
-
Reconstitution: Dry the purified extract under a stream of nitrogen and reconstitute in the initial mobile phase.
2. Liquid Chromatography (LC)
-
Column: C18 reversed-phase column (e.g., 2.1 x 150 mm, 1.7 µm particle size).
-
Mobile Phase A: 15 mM ammonium (B1175870) hydroxide (B78521) in water.
-
Mobile Phase B: 15 mM ammonium hydroxide in acetonitrile.
-
Gradient Elution: A typical gradient starts with a low percentage of mobile phase B, which is gradually increased to elute the more hydrophobic long-chain acyl-CoAs.
-
Flow Rate: 0.4 mL/min.
3. Tandem Mass Spectrometry (MS/MS)
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
Scan Mode: Multiple Reaction Monitoring (MRM) to specifically detect the transition of the precursor ion (m/z 1080) to the product ion (m/z 573).
-
Collision Energy: Optimize to maximize the signal of the product ion.
Workflow for Tandem MS Identification
Comparison with Alternative Analytical Techniques
While LC-MS/MS is the preferred method, other techniques can be employed, particularly when direct analysis of the intact acyl-CoA is not required or available.
| Technique | Principle | Advantages | Disadvantages |
| Tandem MS | Direct analysis of the intact molecule with fragmentation for structural confirmation. | High sensitivity and specificity; provides molecular weight and structural information. | Requires specialized and expensive instrumentation. |
| GC-MS | Analysis of the fatty acid moiety after hydrolysis and derivatization (e.g., to a fatty acid methyl ester - FAME). | High chromatographic resolution; extensive spectral libraries for FAMEs. | Indirect analysis (requires sample derivatization); loss of information about the CoA portion. |
| HPLC-UV | Separation of the intact acyl-CoA followed by detection based on the UV absorbance of the adenine (B156593) ring. | Simpler and more accessible instrumentation than MS. | Lower sensitivity and specificity compared to MS; co-elution can be a problem. |
Alternative Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)
This method involves the chemical cleavage of the thioester bond, releasing the docosapentaenoic acid, which is then derivatized to a volatile ester for GC analysis.
Experimental Protocol: GC-MS of Docosapentaenoic Acid Methyl Ester
1. Hydrolysis and Derivatization
-
Saponification: The acyl-CoA sample is hydrolyzed using a methanolic solution of potassium hydroxide to release the free fatty acid.
-
Esterification: The free fatty acid is then converted to its methyl ester (FAME) using a reagent such as boron trifluoride in methanol.[2]
-
Extraction: The resulting FAME is extracted into an organic solvent like hexane.[2]
2. Gas Chromatography (GC)
-
Column: A polar capillary column is typically used for the separation of FAMEs.
-
Carrier Gas: Helium.
-
Temperature Program: A temperature gradient is employed to ensure the separation of different FAMEs.
3. Mass Spectrometry (MS)
-
Ionization: Electron Ionization (EI).
-
Scan Mode: Full scan to obtain the mass spectrum of the eluting FAME. The identity is confirmed by matching the fragmentation pattern with a spectral library.
Logical Flow of GC-MS Analysis
Alternative Method 2: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This technique separates the intact acyl-CoA molecule, and detection is based on the strong ultraviolet absorbance of the adenine moiety of the Coenzyme A molecule at approximately 260 nm.
Experimental Protocol: HPLC-UV Analysis
1. Sample Preparation
-
The same extraction and optional purification steps as for LC-MS/MS are employed.
2. High-Performance Liquid Chromatography (HPLC)
-
Column: C18 reversed-phase column.[3]
-
Mobile Phase: A gradient elution using a buffered aqueous phase (e.g., potassium phosphate) and an organic modifier like acetonitrile is common.[3]
-
Flow Rate: Typically 0.5-1.0 mL/min.[3]
-
Detection: UV detector set to 260 nm.[3]
Confirmation of Identity
Identity is confirmed by comparing the retention time of the peak in the sample to that of a purified standard of this compound. The synthesis of such standards can be achieved enzymatically using an acyl-CoA synthetase.
Conclusion
The confirmation of this compound is most reliably achieved through tandem mass spectrometry, which offers unparalleled sensitivity and structural confirmation. The characteristic MRM transition of 1080 -> 573 provides a highly specific signature for this molecule. While alternative methods such as GC-MS and HPLC-UV can provide valuable information, they are indirect or less specific. The choice of analytical method will ultimately depend on the research question, the available instrumentation, and the required level of analytical rigor. For unambiguous identification and quantification, LC-MS/MS is the recommended approach.
References
A Comparative Guide to the Biological Activity of Synthetic vs. Endogenous Docosapentaenoyl-CoA
For researchers in lipidomics, metabolic diseases, and drug development, understanding the nuanced roles of specific lipid molecules is paramount. Docosapentaenoyl-CoA (DPA-CoA), the activated form of the omega-3 fatty acid DPA, sits (B43327) at a crucial metabolic crossroads. Evaluating the biological activity of synthetically derived DPA-CoA against its endogenous counterpart is essential for designing robust experiments and accurately interpreting their outcomes. This guide provides a framework for this comparison, detailing experimental protocols and data presentation.
While direct comparative studies are scarce, the underlying scientific assumption is that a synthetically produced molecule, if structurally identical to its endogenous form, will exhibit the same biological activity. The primary advantage of using synthetic DPA-CoA in research is the ability to introduce it into a system at known concentrations and often with isotopic labels to trace its metabolic fate and signaling impact distinctly from the pre-existing endogenous pool.
Data Presentation: A Framework for Comparison
Quantitative data from comparative experiments should be organized to highlight key performance indicators. Below are template tables for structuring such data.
Table 1: Comparison of Substrate Efficiency for Acyltransferases
| Enzyme | Substrate | Km (µM) | Vmax (nmol/min/mg protein) | Reference |
| Lysophosphatidylcholine Acyltransferase (LPCAT) | Endogenous DPA-CoA Pool | Value | Value | [Experimental Data] |
| Synthetic DPA-CoA | Value | Value | [Experimental Data] | |
| Diacylglycerol Acyltransferase (DGAT) | Endogenous DPA-CoA Pool | Value | Value | [Experimental Data] |
| Synthetic DPA-CoA | Value | Value | [Experimental Data] |
Table 2: Metabolic Fate Analysis using Labeled DPA-CoA
| Metabolic Pathway | ¹³C-Labeled Synthetic DPA-CoA (% incorporation) | Endogenous DPA-CoA Pool (% of total pool) | Reference |
| Storage | |||
| Triacylglycerols (TAGs) | Value | Value | [Experimental Data] |
| Phospholipids (PLs) | Value | Value | [Experimental Data] |
| Oxidation | |||
| β-oxidation products | Value | Value | [Experimental Data] |
| Specialized Pro-resolving Mediator (SPM) Synthesis | |||
| Resolvins (RvD) | Value | Value | [1][2][3] |
| Protectins (PD) | Value | Value | [1][2][3] |
| Maresins (MaR) | Value | Value | [1][2][3] |
Signaling Pathway of DPA-CoA Metabolism
DPA-CoA is a central intermediate that can be directed towards several metabolic and signaling pathways. Its fate is determined by the cellular context and the activity of various enzymes.
Caption: Metabolic fate of Docosapentaenoyl-CoA.
Experimental Protocols
A direct comparison of synthetic versus endogenous DPA-CoA necessitates robust experimental design. The primary approach involves introducing synthetic (often isotopically labeled) DPA or DPA-CoA into a biological system and tracing its incorporation and metabolic conversion relative to the unlabeled endogenous pool.
Chemo-Enzymatic Synthesis of DPA-CoA
Synthetic DPA-CoA can be generated using established chemo-enzymatic methods.[4][5] This allows for the creation of labeled variants (e.g., with ¹³C or ²H) for tracer studies.
Workflow for DPA-CoA Synthesis:
Caption: Workflow for synthetic DPA-CoA production.
Acyl-CoA Extraction from Biological Tissues
Accurate measurement of acyl-CoAs requires rapid quenching of metabolic activity and efficient extraction.[6][7]
Protocol:
-
Metabolic Quenching: Immediately freeze-clamp tissues in liquid nitrogen to halt all enzymatic activity.
-
Homogenization: Keep tissues frozen while grinding to a fine powder to prevent degradation.
-
Extraction: Homogenize the powdered tissue in an ice-cold extraction solvent (e.g., 2:1 methanol:water with an appropriate internal standard).
-
Purification: Use solid-phase extraction (SPE) to remove interfering substances like salts and phospholipids, and to enrich the acyl-CoA fraction.
-
Analysis: Analyze the purified extract using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for accurate quantification.[8][9]
In Vitro Acyltransferase Activity Assay
This assay measures the ability of an enzyme to use DPA-CoA as a substrate for the synthesis of more complex lipids.[10][11][12]
Protocol:
-
Reaction Mixture: Prepare a reaction buffer containing microsomal protein (as the enzyme source), a lysophospholipid acceptor (e.g., lysophosphatidylcholine), and either unlabeled synthetic DPA-CoA or rely on the endogenous pool.
-
Initiation: Start the reaction by adding DPA-CoA. For comparing synthetic vs. endogenous, parallel reactions can be run, one with exogenously added synthetic DPA-CoA and one without.
-
Incubation: Incubate at 37°C for a specified time course (e.g., 0, 1, 5, 15 minutes).
-
Termination: Stop the reaction by adding a quench solution (e.g., chloroform/methanol).
-
Lipid Extraction: Extract the lipids from the reaction mixture.
-
Analysis: Analyze the formation of the product (e.g., DPA-containing phosphatidylcholine) by LC-MS/MS.
Experimental Workflow for Acyltransferase Assay:
Caption: Workflow for in vitro acyltransferase assay.
Conclusion
The biological activity of synthetic DPA-CoA is expected to be identical to its endogenous counterpart. The utility of synthetic DPA-CoA in research lies in its application as a tool to probe metabolic pathways and enzyme kinetics with greater precision. By using labeled synthetic molecules, researchers can differentiate the fate of exogenously supplied DPA-CoA from the pre-existing cellular pool, providing invaluable insights into its contribution to lipid storage, energy production, and the generation of potent signaling molecules. The protocols and frameworks provided here offer a guide for researchers to design and execute experiments aimed at elucidating the precise biological roles of this important lipid intermediate.
References
- 1. Biology and Total Synthesis of n-3 Docosapentaenoic Acid-Derived Specialized Pro-Resolving Mediators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biology and Total Synthesis of n-3 Docosapentaenoic Acid-Derived Specialized Pro-Resolving Mediators [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. A Chemo-Enzymatic Road Map to the Synthesis of CoA Esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Techniques for the Measurement of Molecular Species of Acyl-CoA in Plants and Microalgae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Techniques for the Measurement of Molecular Species of Acyl-CoA in Plants and Microalgae | Springer Nature Experiments [experiments.springernature.com]
- 10. The activities of acyl-CoA:1-acyl-lysophospholipid acyltransferase(s) in human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Measurement of lysophospholipid acyltransferase activities using substrate competition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Extraction Methods for Long-Chain Acyl-CoAs
For researchers, scientists, and drug development professionals engaged in the study of cellular metabolism, the accurate quantification of long-chain acyl-Coenzyme A (LC-CoA) is of paramount importance. LC-CoAs are critical metabolic intermediates in fatty acid metabolism, energy generation, and the synthesis of complex lipids.[1] Their analysis offers a window into the metabolic state of cells under various physiological and pathological conditions. However, the inherent chemical instability and low cellular abundance of these molecules pose significant analytical challenges.[1]
This guide provides an objective comparison of common extraction methods for long-chain acyl-CoAs, supported by experimental data, to aid researchers in selecting the optimal method for their studies. The primary techniques evaluated are Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation.
Quantitative Performance Comparison
The selection of an extraction method is often a trade-off between recovery, purity, and throughput. The following table summarizes the quantitative performance of different extraction methods based on data from various studies.
| Parameter | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) | Protein Precipitation |
| Average Recovery (%) | 83-90% for various acyl-CoA species.[2][3] | Generally good recovery rates are reported, though specific percentages are variable.[1] | Methodologies often integrated with LLE or SPE; standalone recovery data is less common. |
| Reproducibility (Inter-run Precision) | 2.6 - 12.2%[4][5] | Dependent on the specific protocol and analyst expertise. | Generally considered to have higher variability. |
| Sample Purity | High, effective at removing salts and other interferences.[6][7] | Moderate, risk of co-extraction of other lipid species. | Lower, may result in significant matrix effects in downstream analysis. |
| Throughput | Moderate, can be automated. | Low to moderate, can be labor-intensive. | High, relatively simple and fast procedure. |
| Selectivity | High, can be tailored by sorbent chemistry.[3] | Moderate, based on solvent polarity. | Low, non-selective precipitation of macromolecules. |
Experimental Workflows and Logical Relationships
The general workflow for long-chain acyl-CoA extraction involves cell harvesting, lysis, extraction, and subsequent analysis, typically by liquid chromatography-mass spectrometry (LC-MS).
The choice of extraction method dictates the specific steps following cell lysis. The following diagram illustrates the distinct logical steps of each primary extraction technique.
Experimental Protocols
Below are detailed methodologies for the key extraction techniques discussed.
Protocol 1: Solid-Phase Extraction (SPE) of Long-Chain Acyl-CoAs
This protocol is adapted from established methods and is suitable for a broad range of acyl-CoAs from tissue samples.[3]
Materials:
-
Frozen tissue sample (50-100 mg)
-
Homogenization Buffer: 100 mM Potassium Phosphate (KH2PO4), pH 4.9[3]
-
Extraction Solvent: Acetonitrile (ACN) and 2-Propanol[3]
-
SPE Columns: 2-(2-pyridyl)ethyl functionalized silica (B1680970) gel cartridges[3]
-
Wash Solution: Acetonitrile/Isopropanol/Water/Acetic Acid (9:3:4:4, v/v/v/v)[3]
-
Elution Solution: Methanol/250 mM Ammonium Formate (4:1, v/v)[3]
-
Internal Standard (e.g., Heptadecanoyl-CoA)
-
Homogenizer, Centrifuge
Procedure:
-
Sample Preparation and Homogenization:
-
Extraction of Acyl-CoAs:
-
Solid-Phase Extraction (SPE):
-
Column Conditioning: Condition the 2-(2-pyridyl)ethyl SPE column by passing 2 mL of the Wash Solution through it.[3]
-
Sample Loading: Load the supernatant from the extraction step onto the conditioned SPE column.[3]
-
Washing: Wash the column with 2 mL of the Wash Solution to remove unbound impurities.[3]
-
Elution: Elute the acyl-CoAs from the column by adding 1.5 mL of the Elution Solution. Collect the eluate.[3]
-
-
Sample Concentration and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen or using a vacuum concentrator.[3]
-
Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.
-
Protocol 2: Liquid-Liquid Extraction (LLE) of Long-Chain Acyl-CoAs
This protocol is a common method for the extraction of long-chain acyl-CoAs from cultured cells.[1]
Materials:
-
Cultured cells (adherent or suspension)
-
Ice-cold Phosphate Buffered Saline (PBS)
-
Extraction Solvent: Chloroform (B151607):Methanol (1:2 v/v)[1]
-
Chloroform
-
Water
-
Internal standard (e.g., Heptadecanoyl-CoA)
-
Cell scraper (for adherent cells)
-
Microcentrifuge tubes, Centrifuge
Procedure:
-
Cell Harvesting and Washing:
-
Cell Lysis and Extraction:
-
Add 0.5 mL of a cold (-20°C) extraction solvent mixture of chloroform:methanol (1:2 v/v) to the cell pellet or plate. Add the internal standard at this stage.[1]
-
For adherent cells, use a cell scraper to scrape the cells in the cold solvent. For suspension cells, resuspend the cell pellet in the cold solvent.[1]
-
Transfer the lysate to a pre-chilled microcentrifuge tube and vortex for 2 minutes.[1]
-
-
Phase Separation:
-
Aqueous Phase Collection:
-
The long-chain acyl-CoAs will partition into the upper aqueous phase. Carefully collect the upper aqueous phase into a new pre-chilled tube, avoiding the protein interface and the lower organic layer.[1]
-
-
Sample Concentration:
-
Evaporate the collected aqueous phase to dryness under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.
-
Protocol 3: Protein Precipitation for Long-Chain Acyl-CoA Extraction
This method utilizes solvent precipitation and is often a preliminary step before SPE or can be used as a standalone, albeit less clean, extraction method.[8]
Materials:
-
Frozen tissue or cell pellet
-
Homogenization Buffer: 100 mM Potassium Phosphate (KH2PO4), pH 4.9[8]
-
Extraction Solvent: Acetonitrile:2-Propanol (3:1 v/v)[8]
-
Internal Standard (e.g., Heptadecanoyl-CoA)
-
Homogenizer, Sonicator, Centrifuge
Procedure:
-
Homogenization:
-
Extraction:
-
Supernatant Collection:
-
Carefully collect the supernatant, which contains the acyl-CoAs.[8]
-
-
Sample Concentration:
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. [PDF] LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs. | Semantic Scholar [semanticscholar.org]
- 8. benchchem.com [benchchem.com]
Validating Gene Knockdown Effects on Docosapentaenoyl-CoA Biosynthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methods for validating the effects of gene knockdown on the biosynthesis of docosapentaenoyl-CoA (DPA-CoA), a critical precursor to bioactive lipid mediators. We present supporting experimental data, detailed protocols for key validation techniques, and a comparative analysis of alternative approaches to equip researchers with the necessary tools to rigorously assess gene function in this vital metabolic pathway.
Comparing Gene Function Analysis Methods
The study of gene function in metabolic pathways relies on various techniques, each with distinct advantages and limitations. Gene knockdown, primarily achieved through RNA interference (RNAi) technologies like small interfering RNA (siRNA) and short hairpin RNA (shRNA), offers a transient and tunable approach to reducing gene expression. This contrasts with gene knockout methods, such as CRISPR-Cas9, which create permanent gene inactivation. The choice of method depends on the specific research question, the gene of interest, and the desired experimental outcome.
| Technique | Mechanism | Pros | Cons |
| siRNA/shRNA Knockdown | Post-transcriptional gene silencing by targeting mRNA for degradation.[1] | - Transient and reversible- Dose-dependent knockdown possible- Suitable for studying essential genes where complete knockout may be lethal[1] | - Incomplete knockdown is common- Potential for off-target effects- Efficacy can vary between cell types and experiments |
| CRISPR-Cas9 Knockout | Permanent gene disruption by introducing insertions or deletions (indels) in the genomic DNA. | - Complete and permanent gene inactivation- High specificity with proper guide RNA design- Enables creation of stable knockout cell lines and animal models | - Irreversible genetic modification- Potential for off-target mutations- May induce compensatory mechanisms |
| Chemical Inhibitors | Small molecules that bind to and inhibit the activity of specific enzymes. | - Rapid and reversible inhibition- Allows for temporal control of protein function | - Can have off-target effects and bind to other proteins- Availability of specific inhibitors is limited for many enzymes |
Quantitative Effects of Gene Knockdown on DPA Levels
The biosynthesis of DPA-CoA from its precursor, eicosapentaenoyl-CoA (EPA-CoA), is primarily catalyzed by fatty acid elongase 5 (ELOVL5) and to a lesser extent, ELOVL2. Subsequent desaturation steps are carried out by fatty acid desaturases (FADS). Knockdown of these key enzymes has been shown to significantly impact the cellular fatty acid profile, including the levels of DPA.
| Target Gene | Knockdown Method | Cell Line/Model | Effect on DPA or Related Fatty Acids | Reference |
| ELOVL5 | siRNA | INS-1 (rat insulinoma) cells | Significant reduction in the elongation of C16 fatty acids, precursors to longer chain fatty acids.[2] | [2] |
| FADS2 | siRNA | Neonatal Human Epidermal Keratinocytes | Mimicked the fatty acid profile of adult keratinocytes, which have naturally lower FADS2 expression and lower levels of various polyunsaturated fatty acids.[3] | [3] |
| Usp20 | siRNA-lipid nanoparticles | Ldlr-/- mice | Decreased overall lipid levels and prevented atherosclerosis, demonstrating an indirect effect on lipid metabolism.[4] | [4] |
Experimental Protocols
Rigorous validation of gene knockdown is essential for accurate interpretation of experimental results. The following are detailed protocols for the key experiments involved in assessing the impact of gene knockdown on docosapentaenoyl-CoA biosynthesis.
siRNA-Mediated Gene Knockdown
This protocol outlines the general steps for transiently knocking down a target gene using siRNA.
Materials:
-
Mammalian cells in culture
-
Opti-MEM I Reduced Serum Medium
-
Lipofectamine RNAiMAX transfection reagent
-
siRNA targeting the gene of interest (and a non-targeting control siRNA)
-
6-well tissue culture plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Twenty-four hours before transfection, seed cells in a 6-well plate at a density that will result in 50-70% confluency at the time of transfection.
-
siRNA-Lipofectamine Complex Preparation:
-
For each well, dilute 50 pmol of siRNA into 250 µL of Opti-MEM I Medium and mix gently.
-
In a separate tube, dilute 5 µL of Lipofectamine RNAiMAX into 250 µL of Opti-MEM I Medium and mix gently.
-
Combine the diluted siRNA and diluted Lipofectamine RNAiMAX (total volume ~500 µL). Mix gently and incubate for 5 minutes at room temperature.
-
-
Transfection: Add the 500 µL of siRNA-Lipofectamine RNAiMAX complexes to each well containing cells and medium. Gently rock the plate to ensure even distribution.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours. The optimal incubation time should be determined empirically for the specific gene and cell line.
-
Validation: Harvest the cells for subsequent analysis of mRNA (by qPCR) and protein (by Western blot) levels to confirm knockdown efficiency.
Quantitative Real-Time PCR (qPCR) for mRNA Level Validation
qPCR is used to quantify the reduction in target gene mRNA levels following siRNA treatment.
Materials:
-
RNA extraction kit (e.g., RNeasy Mini Kit)
-
Reverse transcription kit (e.g., High-Capacity cDNA Reverse Transcription Kit)
-
SYBR Green PCR Master Mix
-
qPCR instrument
-
Primers for the target gene and a housekeeping gene (e.g., GAPDH, β-actin)
Procedure:
-
RNA Extraction: Extract total RNA from the siRNA-treated and control cells using a commercial kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR Reaction Setup: Prepare the qPCR reaction mixture containing SYBR Green Master Mix, forward and reverse primers for the target gene or housekeeping gene, and cDNA template.
-
qPCR Analysis: Perform the qPCR reaction using a real-time PCR system.
-
Data Analysis: Calculate the relative expression of the target gene using the ΔΔCt method, normalizing to the housekeeping gene expression. A significant decrease in the target gene mRNA level in the siRNA-treated sample compared to the control indicates successful knockdown.
Western Blot for Protein Level Validation
Western blotting is used to confirm the reduction of the target protein.
Materials:
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the target protein
-
Secondary antibody conjugated to HRP
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the cells in lysis buffer and quantify the protein concentration using a BCA assay.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system. A reduced band intensity for the target protein in the siRNA-treated sample compared to the control confirms knockdown at the protein level.
Fatty Acid Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the gold standard for quantifying changes in the fatty acid profile, including DPA levels, following gene knockdown.
Materials:
-
Solvents: Chloroform, methanol, iso-octane
-
Internal standard (e.g., heptadecanoic acid, C17:0)
-
Derivatizing agent (e.g., boron trifluoride in methanol, BF3-methanol)
-
GC-MS system
Procedure:
-
Lipid Extraction:
-
Harvest the cells and add a known amount of internal standard.
-
Extract total lipids using the Folch method, which involves a chloroform:methanol (2:1, v/v) solvent system.[5]
-
The lower organic phase containing the lipids is collected.
-
-
Saponification and Methylation:
-
Evaporate the solvent from the lipid extract.
-
Saponify the lipids by heating with methanolic NaOH to release the fatty acids from complex lipids.
-
Methylate the fatty acids by adding a derivatizing agent like BF3-methanol and heating. This converts the fatty acids to their more volatile fatty acid methyl esters (FAMEs).
-
-
Extraction of FAMEs: Extract the FAMEs from the reaction mixture using a non-polar solvent like hexane (B92381) or iso-octane.
-
GC-MS Analysis:
-
Inject the FAMEs into the GC-MS system.
-
The FAMEs are separated based on their boiling points and chain lengths on the GC column.
-
The mass spectrometer identifies and quantifies each FAME based on its mass-to-charge ratio.
-
-
Data Analysis: Identify the DPA methyl ester peak based on its retention time and mass spectrum. Quantify the amount of DPA relative to the internal standard and compare the levels between the gene-knockdown and control samples.
Visualizing the Pathways and Workflows
To better understand the biological context and the experimental process, the following diagrams have been generated using the DOT language.
Caption: Biosynthesis pathway of n-3 polyunsaturated fatty acids.
Caption: Experimental workflow for validating gene knockdown effects.
References
Safety Operating Guide
Navigating the Safe Disposal of 4Z,7Z,10Z,13Z,16Z-Docosapentaenoyl-CoA: A Procedural Guide
Chemical Profile and Potential Hazards
4Z,7Z,10Z,13Z,16Z-docosapentaenoyl-CoA is comprised of a long-chain polyunsaturated fatty acid linked to Coenzyme A (CoA) via a thioester bond. The key features relevant to its disposal are:
-
Thioester Linkage : Thioesters can undergo hydrolysis, especially in the presence of acids, bases, or certain enzymes, to yield a carboxylic acid and a thiol.[1][2] The resulting thiol (in this case, Coenzyme A) can be malodorous.[3]
-
Polyunsaturated Fatty Acid Chain : The multiple double bonds in the docosapentaenoic acid chain make it susceptible to oxidation. While not highly reactive under standard conditions, prolonged exposure to air or oxidizing agents can lead to degradation.
-
Coenzyme A Moiety : Coenzyme A is a complex biological molecule. While not classified as hazardous, its breakdown products should be considered in the overall waste stream.
Due to the lack of specific toxicological data for this compound, it is prudent to handle it with the standard precautions for laboratory chemicals of unknown toxicity. The primary potential hazards are associated with the general chemical class of thioesters and the potential for the release of thiols upon degradation.
Recommended Disposal Protocol
The following step-by-step procedure is recommended for the disposal of small, laboratory-scale quantities of this compound. This protocol is designed to be conservative and aligns with general best practices for chemical waste management.
1. Personal Protective Equipment (PPE):
- Always wear standard laboratory PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
2. Waste Segregation and Collection:
- Primary Waste Stream: Designate a specific, clearly labeled, and sealed waste container for "Non-halogenated Organic Waste."
- Aqueous Solutions: If the compound is in an aqueous buffer, it should be collected in a designated aqueous waste container. Avoid mixing with other incompatible waste streams.
- Solid Waste: Any contaminated consumables, such as pipette tips, microfuge tubes, or absorbent paper, should be collected in a separate, sealed container or bag labeled for solid chemical waste.
3. In-Lab Handling and Storage of Waste:
- All waste containers should be kept closed when not in use.
- Store the waste container in a well-ventilated area, such as a fume hood or a designated waste accumulation area, away from heat, sparks, and open flames.
- Ensure the waste container is compatible with the chemical properties of the compound and any solvents used.
4. Final Disposal:
- The collected waste must be disposed of through your institution's official Environmental Health and Safety (EHS) office.
- Follow all institutional and local regulations for hazardous waste disposal. Do not pour this chemical down the drain or dispose of it in the regular trash.
Experimental Workflow for Disposal
The logical flow for the proper disposal of 4Z,7Z,10Z,13Z,16Z,19Z-docosahexaenoyl-CoA is illustrated in the diagram below. This workflow emphasizes the decision-making process from the point of waste generation to its final disposal.
By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
